Thalidomide-NH-(CH2)2-NH-Boc
Description
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Properties
Molecular Formula |
C20H24N4O6 |
|---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
tert-butyl N-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]carbamate |
InChI |
InChI=1S/C20H24N4O6/c1-20(2,3)30-19(29)22-10-9-21-12-6-4-5-11-15(12)18(28)24(17(11)27)13-7-8-14(25)23-16(13)26/h4-6,13,21H,7-10H2,1-3H3,(H,22,29)(H,23,25,26) |
InChI Key |
CTBFCHXDKXTELK-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Thalidomide-NH-(CH2)2-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-NH-(CH2)2-NH-Boc, also known by its IUPAC name tert-butyl (2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethyl)carbamate, is a crucial bifunctional molecule in the rapidly advancing field of targeted protein degradation. It serves as a fundamental building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates the thalidomide (B1683933) moiety, a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected to an ethylamine (B1201723) linker with a Boc-protected terminal amine.[1] This design allows for the convenient conjugation to a ligand for a protein of interest, thereby creating a PROTAC capable of inducing the degradation of specific cellular proteins.
This technical guide provides a comprehensive overview of the structure, synthesis, and application of this compound, tailored for professionals in drug development and chemical biology.
Chemical Structure and Properties
This compound is a derivative of thalidomide, functionalized with a linker that is essential for its role in PROTACs. The Boc (tert-butyloxycarbonyl) protecting group on the terminal amine allows for controlled, stepwise synthesis of the final PROTAC molecule.
Quantitative Data Summary
| Property | Value | Reference |
| IUPAC Name | tert-butyl (2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethyl)carbamate | |
| Molecular Formula | C20H26N4O5 | [2] |
| Molecular Weight | 402.45 g/mol | [2] |
| CAS Number | 1957235-57-2 | [1] |
| Appearance | Solid | [3] |
| Purity | Typically >95% | [2] |
Note: Specific spectroscopic data such as 1H NMR, 13C NMR, and mass spectrometry data are often proprietary to commercial suppliers and not publicly available in detail. Researchers should obtain a certificate of analysis from their supplier for definitive data.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves a multi-step process, beginning with the synthesis of the thalidomide core, followed by the introduction of the functionalized linker. The following is a generalized experimental protocol based on established chemical principles for similar molecules.
Step 1: Synthesis of N-Phthaloyl-L-glutamine
-
To a stirred solution of L-glutamine in dimethylformamide (DMF), add phthalic anhydride.
-
Heat the reaction mixture to approximately 90-95 °C and stir for several hours.
-
Cool the mixture and remove the DMF under vacuum.
-
Add water and acidify with HCl to a pH of 1-2 to precipitate the product.
-
Filter the solid, wash with cold water, and dry to yield N-Phthaloyl-L-glutamine.[4]
Step 2: Cyclization to form Thalidomide
-
Suspend N-Phthaloyl-L-glutamine in a suitable solvent such as ethyl acetate.
-
Add a cyclizing agent, such as pivaloyl chloride, and a base like triethylamine.
-
Heat the mixture to reflux for several hours.
-
Cool the reaction mixture, and the thalidomide product will crystallize.
-
Filter and dry the solid to obtain thalidomide.[4]
Step 3: Synthesis of tert-butyl (2-aminoethyl)carbamate
-
Dissolve 1,2-ethanediamine in absolute ethanol.
-
Add tert-butyl phenyl carbonate to the solution.
-
Heat the mixture to reflux overnight.
-
Cool the reaction and concentrate the solution.
-
Add water and adjust the pH to approximately 3 with HCl.
-
Extract with an organic solvent like dichloromethane (B109758) (CH2Cl2).
-
Adjust the aqueous phase to pH 12 with NaOH and extract with CH2Cl2.
-
Dry the combined organic extracts and concentrate to afford tert-butyl (2-aminoethyl)carbamate.[5]
Step 4: Coupling of Thalidomide Derivative with the Linker
This step typically involves the reaction of a functionalized thalidomide, such as 4-fluorothalidomide, with the synthesized tert-butyl (2-aminoethyl)carbamate.
-
Dissolve the 4-fluorothalidomide and tert-butyl (2-aminoethyl)carbamate in a polar aprotic solvent like DMSO or DMF.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA).
-
Heat the reaction mixture to facilitate the nucleophilic aromatic substitution.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and use standard purification techniques like column chromatography to isolate the final product, this compound.
Protocol for PROTAC Synthesis using this compound
-
Deprotection of the Boc Group: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine of the thalidomide-linker moiety.
-
Conjugation to the Protein of Interest (POI) Ligand: The resulting primary amine is then coupled to a ligand for the target protein. This is typically achieved through an amide bond formation using standard peptide coupling reagents (e.g., HATU, HOBt) or by reacting with a POI ligand that has a suitable electrophilic handle.
Signaling Pathways and Mechanism of Action
This compound is a key component in the construction of PROTACs that hijack the cellular ubiquitin-proteasome system to induce targeted protein degradation.
CRBN-Mediated Protein Degradation Pathway
The thalidomide portion of the PROTAC binds to Cereblon (CRBN), a substrate receptor of the Cullin-4A RING E3 ubiquitin ligase complex (CRL4^CRBN^). This binding event forms a ternary complex between the target protein, the PROTAC, and the E3 ligase. The formation of this complex brings the target protein into close proximity to the E3 ligase, facilitating the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.
Figure 1: Mechanism of action for a PROTAC utilizing a thalidomide-based CRBN ligand.
Experimental Workflow for PROTAC Activity Assessment
Figure 2: A typical experimental workflow to evaluate the efficacy of a synthesized PROTAC.
Conclusion
This compound is an indispensable tool for researchers engaged in the development of PROTAC-based therapeutics. Its well-defined structure and reactivity provide a reliable starting point for the synthesis of a diverse range of protein degraders. A thorough understanding of its synthesis and the underlying biological mechanisms it enables is critical for the rational design of novel and effective therapies targeting a wide array of diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tert-butyl (2-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)ethyl)carbamate 95% | CAS: 2523017-09-4 | AChemBlock [achemblock.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
The Architect of Degradation: A Technical Guide to the Mechanism of Action of Thalidomide-NH-(CH2)2-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of targeted protein degradation has heralded a new epoch in therapeutic intervention, moving beyond mere inhibition to the complete eradication of disease-causing proteins. At the nexus of this paradigm shift lies a class of molecules known as Proteolysis Targeting Chimeras (PROTACs). These bifunctional constructs leverage the cell's intrinsic ubiquitin-proteasome system to selectively eliminate proteins of interest. A linchpin in the design of many efficacious PROTACs is the recruitment of an E3 ubiquitin ligase. Thalidomide (B1683933) and its derivatives, once infamous for their teratogenic effects, have been ingeniously repurposed as potent recruiters of the Cereblon (CRBN) E3 ligase. This technical guide provides an in-depth exploration of the mechanism of action of Thalidomide-NH-(CH2)2-NH-Boc, a crucial building block in the synthesis of CRBN-recruiting PROTACs.
Core Mechanism: A Molecular Glue for Neosubstrate Ubiquitination
This compound is a derivative of thalidomide, functionalized with a Boc-protected ethylamine (B1201723) linker. In its active, deprotected form, it serves as the CRBN-binding moiety of a PROTAC. The fundamental mechanism of action is not one of direct inhibition, but rather as a "molecular glue" that modulates the substrate specificity of the Cullin-RING Ligase 4 (CRL4^CRBN^) E3 ubiquitin ligase complex.[1][2] By binding to a specific pocket on CRBN, the thalidomide analogue induces a conformational change that creates a novel binding surface. This new interface facilitates the recruitment of proteins that are not endogenous substrates of CRL4^CRBN^, termed "neosubstrates".[1][3]
Once a neosubstrate is brought into proximity with the E3 ligase complex, it becomes polyubiquitinated. This cascade is initiated by the E1 ubiquitin-activating enzyme, followed by the transfer of ubiquitin to an E2 conjugating enzyme, and finally, the E3 ligase-mediated transfer of ubiquitin to lysine (B10760008) residues on the neosubstrate. The polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then proteolytically degrades the tagged neosubstrate.[2]
In the context of a PROTAC, the Thalidomide-NH-(CH2)2-NH- moiety binds to CRBN, while a ligand on the other end of the PROTAC molecule simultaneously binds to a specific protein of interest (POI). This induced proximity effectively designates the POI as a neosubstrate for the CRL4^CRBN^ complex, leading to its ubiquitination and subsequent degradation.
Quantitative Analysis of CRBN Engagement
| Compound | Binding Assay Method | Target | Kd / IC50 | Reference |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | Human CRBN | 2.5 µM | [4] |
| Lenalidomide | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Human CRBN | 2.694 µM | [5] |
| Pomalidomide | TR-FRET | Human CRBN | 0.2 µM | [5] |
| YJ1b (Novel Ligand) | TR-FRET | Human CRBN | 0.206 µM | [5] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for researchers developing and characterizing PROTACs. Below are representative protocols that can be adapted for PROTACs synthesized using this compound.
Protocol 1: Cereblon Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is used to determine the binding affinity of a compound to CRBN in a competitive format.
Principle: The assay measures the displacement of a fluorescently labeled thalidomide tracer from a GST-tagged CRBN protein by a test compound. A Europium (Eu)-labeled anti-GST antibody serves as the donor fluorophore, and the labeled thalidomide acts as the acceptor. Binding of the tracer to CRBN brings the donor and acceptor into proximity, resulting in a high FRET signal. A competing compound will displace the tracer, leading to a decrease in the FRET signal.
Materials:
-
GST-tagged human Cereblon (CRBN) protein
-
Anti-GST antibody labeled with Europium cryptate
-
Fluorescently labeled thalidomide tracer (e.g., Thalidomide-Red)
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% BSA, pH 7.4)
-
384-well low-volume white plates
-
Test compound (PROTAC) and positive control (e.g., Pomalidomide)
-
TR-FRET plate reader
Procedure:
-
Prepare serial dilutions of the test compound and positive control in assay buffer.
-
In a 384-well plate, add 2 µL of the diluted compound or control.
-
Add 4 µL of GST-CRBN protein solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Prepare a mixture of Anti-GST-Europium and the fluorescent thalidomide tracer in assay buffer.
-
Add 4 µL of the antibody/tracer mixture to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 620 nm after excitation at 340 nm.
-
Calculate the ratio of the two emission signals and plot the results against the compound concentration to determine the IC50 value.
Protocol 2: Western Blot Analysis of Protein Degradation
This protocol is used to quantify the degradation of a target protein in cells treated with a PROTAC.
Principle: Cells are treated with the PROTAC, and the total protein is extracted. The level of the target protein is then detected by Western blotting using a specific primary antibody. A loading control (e.g., GAPDH or β-actin) is used to normalize the protein levels.
Materials:
-
Cell line expressing the protein of interest
-
Cell culture medium and supplements
-
PROTAC synthesized from this compound
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imager
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PROTAC or DMSO for the desired time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and a chemiluminescence imager.
-
Re-probe the membrane with the loading control antibody.
-
Quantify the band intensities and normalize to the loading control. Plot the percentage of remaining protein against the compound concentration to determine the DC50 (concentration for 50% degradation).
Protocol 3: In Vitro Ubiquitination Assay
This assay confirms that the PROTAC can induce the ubiquitination of the target protein in a reconstituted system.
Principle: The assay combines purified E1, E2, E3 (CRL4^CRBN^), ubiquitin, the protein of interest, and the PROTAC. The formation of polyubiquitin chains on the target protein is then detected, typically by Western blotting.
Materials:
-
Recombinant human E1 activating enzyme (e.g., UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2)
-
Purified CRL4^CRBN^ E3 ligase complex
-
Recombinant human ubiquitin
-
Purified recombinant protein of interest (POI)
-
PROTAC molecule
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM DTT)
-
ATP solution
-
Primary antibody against the POI
-
HRP-conjugated secondary antibody
Procedure:
-
Set up the ubiquitination reactions in microcentrifuge tubes on ice. Include appropriate controls (e.g., no PROTAC, no E3 ligase).
-
For a standard 25 µL reaction, combine the following:
-
E1 enzyme (e.g., 50 nM)
-
E2 enzyme (e.g., 200 nM)
-
CRL4^CRBN^ complex (e.g., 100 nM)
-
Ubiquitin (e.g., 10 µM)
-
Protein of Interest (e.g., 500 nM)
-
PROTAC (at desired concentration)
-
ATP (e.g., 2 mM)
-
Ubiquitination reaction buffer to 25 µL
-
-
Initiate the reaction by adding ATP.
-
Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody against the POI to detect higher molecular weight ubiquitinated species.
Conclusion
This compound is a pivotal chemical entity in the rapidly advancing field of targeted protein degradation. As a precursor to potent and selective PROTACs, it enables the hijacking of the CRL4^CRBN^ E3 ubiquitin ligase to induce the degradation of a vast array of proteins of interest. A thorough understanding of its mechanism of action, coupled with robust and well-defined experimental protocols, is paramount for the successful design and development of novel protein-degrading therapeutics. This guide provides a foundational framework for researchers to explore and harness the potential of this powerful technology in their quest for new medicines.
References
- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 3. reactionbiology.com [reactionbiology.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Thalidomide Derivatives in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thalidomide (B1683933) and its derivatives, lenalidomide (B1683929) and pomalidomide, have emerged as powerful therapeutic agents, primarily through their novel mechanism of action in targeted protein degradation. These small molecules, often referred to as immunomodulatory drugs (IMiDs), function as "molecular glues" that co-opt the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] This interaction redirects the ligase's activity to ubiquitinate and subsequently degrade specific "neosubstrates" that are not its natural targets.[1][3] This groundbreaking discovery has not only elucidated the therapeutic effects and tragic teratogenicity of thalidomide but has also paved the way for the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs designed to degrade specific proteins of interest.[1][4] This guide provides an in-depth technical overview of the core principles of thalidomide derivative-mediated protein degradation, quantitative data on their activity, detailed experimental protocols, and visualizations of the key biological pathways and experimental workflows.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Thalidomide and its analogs exert their effects by binding to Cereblon (CRBN), a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex.[5][6] This binding event alters the substrate specificity of the CRL4-CRBN complex, enabling it to recognize and ubiquitinate proteins that it would not normally target.[1][7] The ubiquitinated proteins are then marked for degradation by the 26S proteasome.[7]
The key neosubstrates of thalidomide derivatives include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival of multiple myeloma cells.[8][9] The degradation of IKZF1 and IKZF3 is a key mechanism behind the anti-myeloma activity of lenalidomide and pomalidomide.[8][10] Additionally, the degradation of other neosubstrates, such as SALL4, is implicated in the teratogenic effects of thalidomide.[1][11]
The modular nature of this system has been harnessed in the development of PROTACs. In this approach, a thalidomide derivative serves as the E3 ligase-recruiting ligand, which is connected via a chemical linker to a ligand that binds to a specific protein of interest.[4][12] This bifunctional molecule brings the target protein into close proximity with the CRBN E3 ligase, leading to its ubiquitination and degradation.[12][13]
Quantitative Data: Binding Affinities and Degradation Efficiencies
The efficacy of thalidomide derivatives and the PROTACs derived from them is underpinned by their binding affinities to CRBN and the target proteins, as well as their efficiency in inducing protein degradation. The following tables summarize key quantitative data from the literature.
| Compound | Binding Affinity (KD) to CRBN | Assay Method | Reference |
| Thalidomide | ~250 nM | Not Specified | [14] |
| Lenalidomide | ~178 nM | Not Specified | [14] |
| Pomalidomide | ~157 nM | Not Specified | [14] |
| PROTAC | Target Protein | DC50 | Dmax | Cell Line | Reference |
| IDO1 Degrader (Thalidomide-based) | IDO1 | 0.3290 µM | >70% | U87 | [15] |
| IDO1 Degrader (Thalidomide-based) | IDO1 | 0.5438 µM | Not Reported | GBM43 | [15] |
Note: DC50 is the concentration of the compound that results in 50% degradation of the target protein, and Dmax is the maximum percentage of target protein degradation achieved. Binding affinities can vary depending on the experimental conditions.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and workflows.
Caption: Signaling pathway of thalidomide derivatives.
Caption: General workflow for PROTAC development.
Experimental Protocols
Detailed methodologies are essential for the successful development and characterization of thalidomide-based degraders. Below are representative protocols for key experiments.
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
Objective: To quantify the formation of the ternary complex consisting of the target protein, the PROTAC, and the CRBN E3 ligase.[12][16]
Methodology:
-
Immobilization: Immobilize the CRBN protein onto an SPR sensor chip using standard amine coupling chemistry.[16]
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized CRBN to determine the binary binding affinity (KD).[17]
-
Separately, determine the binary binding affinity of the PROTAC for the target protein in solution.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized CRBN surface.
-
The formation of the ternary complex will result in a further increase in the SPR signal.
-
-
Data Analysis: Fit the sensorgrams to a suitable binding model to determine the kinetic and affinity constants for ternary complex formation. Calculate the cooperativity factor (alpha) to assess the stability of the ternary complex.[17]
In Vitro Ubiquitination Assay
Objective: To determine if the PROTAC can induce the ubiquitination of the target protein in a CRBN-dependent manner.[18][19][20]
Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 2 mM ATP, 2 mM DTT):[18]
-
E1 activating enzyme
-
E2 conjugating enzyme (e.g., UBE2D3)
-
Ubiquitin
-
Recombinant CRL4-CRBN complex
-
Recombinant target protein
-
PROTAC or vehicle control (DMSO)
-
-
Incubation: Incubate the reaction mixture at 30-37°C for 1-2 hours to allow for ubiquitination to occur.[18][21]
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target protein to detect the appearance of higher molecular weight bands corresponding to ubiquitinated forms of the protein.
-
An anti-ubiquitin antibody can also be used to confirm ubiquitination.[19]
-
Cellular Protein Degradation Assay (Western Blot)
Objective: To quantify the degradation of the target protein in a cellular context.[15]
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the PROTAC or vehicle control for a specified time course (e.g., 4, 8, 12, 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blot Analysis:
-
Normalize the protein lysates to equal concentrations.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody specific for the target protein.
-
Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Conclusion and Future Directions
The discovery of the mechanism of action of thalidomide and its derivatives has fundamentally changed our understanding of how small molecules can modulate cellular processes. By hijacking the CRBN E3 ligase, these compounds have opened up a new therapeutic paradigm in targeted protein degradation.[1][3] The development of PROTACs based on thalidomide derivatives is a rapidly advancing field with the potential to target a wide range of previously "undruggable" proteins.[4][] Future research will likely focus on the development of novel E3 ligase recruiters to expand the scope of targeted protein degradation, as well as on refining the design of PROTACs to improve their selectivity and pharmacokinetic properties.[23][24] A thorough understanding of the principles and methodologies outlined in this guide is essential for researchers, scientists, and drug development professionals working to advance this exciting area of therapeutic innovation.
References
- 1. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 2. From Thalidomide to Rational Molecular Glue Design for Targeted Protein Degradation | Annual Reviews [annualreviews.org]
- 3. targeted-protein-degradation | Ebert Lab at Dana-Farber Cancer Institute at Dana-Farber Cancer Institute [labs.dana-farber.org]
- 4. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 5. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 7. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 9. labs.dana-farber.org [labs.dana-farber.org]
- 10. Immunomodulatory drugs downregulate IKZF1 leading to expansion of hematopoietic progenitors with concomitant block of megakaryocytic maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 12. benchchem.com [benchchem.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 17. benchchem.com [benchchem.com]
- 18. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. docs.abcam.com [docs.abcam.com]
- 20. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 21. In vitro Protein Ubiquitination Assays [bio-protocol.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PROTAC Linkers and E3 Ligase Binders
For Researchers, Scientists, and Drug Development Professionals
Introduction to Proteolysis-Targeting Chimeras (PROTACs)
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that, instead of merely inhibiting the function of a disease-causing protein, co-opts the cell's own machinery to eliminate it entirely.[][2] These heterobifunctional molecules are engineered to form a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase.[2][3] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[2][4] A key advantage of this approach is its catalytic nature; a single PROTAC molecule can mediate the degradation of multiple target protein molecules.[5]
A PROTAC molecule is composed of three key components: a "warhead" that binds to the POI, an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2][3] While the warhead and anchor provide specificity, the linker is a critical determinant of the PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[3][6]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
The Critical Role of the PROTAC Linker
The linker is far more than an inert spacer; it is a crucial element that dictates the biological activity and drug-like properties of a PROTAC.[3][6] The linker's length, chemical composition, and attachment points on the warhead and anchor ligands significantly impact the formation and stability of the ternary complex.[7][8] An optimal linker facilitates a productive orientation of the POI and E3 ligase, enabling efficient ubiquitination.[6]
Classification of PROTAC Linkers
PROTAC linkers are broadly classified into three main categories:
-
Flexible Linkers: These are the most common and are typically composed of alkyl chains or polyethylene (B3416737) glycol (PEG) units.[3][9] Their flexibility allows for a degree of conformational freedom, which can be advantageous in the initial stages of PROTAC design to identify a productive binding orientation.[10]
-
Rigid Linkers: These linkers incorporate cyclic structures, such as piperazine (B1678402) or piperidine (B6355638) rings, or aromatic groups.[9] The reduced conformational flexibility can pre-organize the PROTAC into a bioactive conformation, potentially leading to higher potency and improved pharmacokinetic properties.[3]
-
"Smart" or Functional Linkers: This emerging class of linkers incorporates moieties that respond to specific stimuli, such as light (photoswitchable linkers) or specific cellular conditions. This allows for spatiotemporal control over PROTAC activity.
Caption: Classification of common PROTAC linker types.
Quantitative Impact of Linker Length and Composition
The optimization of linker length and composition is a critical step in PROTAC development, as it directly influences degradation efficiency. The half-maximal degradation concentration (DC₅₀) and the maximum degradation (Dₘₐₓ) are key parameters used to quantify a PROTAC's potency.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| BRD4 | CRBN | PEG | 0 PEG units | < 0.5 µM | Not Reported | [3] |
| BRD4 | CRBN | PEG | 1-2 PEG units | > 5 µM | Not Reported | [3] |
| BRD4 | CRBN | PEG | 4-5 PEG units | < 0.5 µM | Not Reported | [3] |
| BTK | CRBN | PEG-based | 11 | ~70 | Not Reported | [11] |
| BTK | CRBN | PEG-based | 8 | Inactive | Not Reported | [11] |
| BTK | CRBN | PEG-based | 5 | Inactive | Not Reported | [11] |
| ERα | VHL | Alkyl | 9 | 140 µM (IC₅₀) | Not Reported | [3] |
| ERα | VHL | Alkyl | 16 | 26 µM (IC₅₀) | Not Reported | [3] |
| TBK1 | VHL | Alkyl/Ether | < 12 | Inactive | Not Reported | [12] |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 | [12] |
| TBK1 | VHL | Alkyl/Ether | 29 | 292 | 76 | [12] |
Note: Direct comparison between different studies should be made with caution due to variations in cell lines and experimental conditions.
E3 Ubiquitin Ligase Binders: The Anchor of PROTACs
The choice of E3 ligase and its corresponding binder is another critical determinant of a PROTAC's success. While over 600 E3 ligases are known in humans, only a handful have been extensively utilized in PROTAC design due to the availability of well-characterized, high-affinity small molecule binders.
Commonly Recruited E3 Ligases and Their Binders
-
Cereblon (CRBN): CRBN is a substrate receptor of the CUL4A E3 ligase complex. Binders for CRBN are derived from immunomodulatory drugs (IMiDs).
-
Thalidomide (B1683933): The archetypal CRBN binder.
-
Pomalidomide and Lenalidomide: Analogs of thalidomide with improved binding affinity for CRBN.
-
-
von Hippel-Lindau (VHL): VHL is the substrate recognition subunit of the CUL2 E3 ligase complex.
-
VH032: A commonly used VHL binder derived from the natural ligand of VHL, HIF-1α.
-
Caption: Common E3 ligases and their respective small molecule binders used in PROTACs.
Binding Affinities of E3 Ligase Binders
The binding affinity (Kd) of the E3 ligase binder to its target is a crucial parameter in PROTAC design.
| E3 Ligase | Binder | Binding Affinity (Kd) | Method | Reference |
| CRBN | Thalidomide | ~250 nM | Competitive Titration | [11] |
| CRBN | Lenalidomide | ~178 nM | Competitive Titration | [11] |
| CRBN | Pomalidomide | ~157 nM | Competitive Titration | [11] |
| VHL | VH032 | 185 nM | Not Specified | [13] |
| VHL | VH101 | 44 nM | Not Specified | [13] |
Experimental Protocols for PROTAC Evaluation
A systematic evaluation of PROTACs involves a series of in vitro and cellular assays to determine their binding affinities, ability to form a ternary complex, and ultimately, their efficacy in degrading the target protein.
References
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. precisepeg.com [precisepeg.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
The Pivotal Role of the Linker: A Technical Guide to the Physicochemical Properties of Thalidomide-Based Linkers in PROTACs
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis-Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, enabling the targeted degradation of previously "undruggable" proteins. These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two. While initially perceived as a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's overall efficacy, profoundly influencing its physicochemical properties and its ability to facilitate the formation of a productive ternary complex. This technical guide provides an in-depth exploration of the physicochemical properties of thalidomide-based linkers, which recruit the Cereblon (CRBN) E3 ligase, a cornerstone of many successful PROTACs.
The Linker's Multifaceted Influence on PROTAC Performance
The linker in a thalidomide-based PROTAC is far from a passive component; it actively modulates the molecule's solubility, permeability, metabolic stability, and binding kinetics.[1][2] The length, composition, rigidity, and attachment point of the linker to the thalidomide (B1683933) scaffold collectively dictate the stability and geometry of the ternary complex, which is the cornerstone of effective target ubiquitination and subsequent degradation.[3][] An optimal linker design is a delicate balance of these characteristics to ensure favorable drug-like properties and potent biological activity.
Quantitative Physicochemical Properties of Thalidomide-Based Linkers
The rational design of effective PROTACs hinges on a thorough understanding of how linker modifications impact key physicochemical parameters. The following tables summarize quantitative data on solubility, permeability, and stability for various thalidomide-based linkers, compiled from multiple studies. It is important to note that experimental conditions may vary across different data sources.
Table 1: Solubility and Permeability of Thalidomide-Based PROTACs with Varying Linkers
| Linker Type/Composition | Target | Aqueous Solubility (µM) | PAMPA Permeability (Papp, 10⁻⁶ cm/s) | Caco-2 Permeability (Papp, A-B, 10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) | Reference(s) |
| PEG-based | FLT3 | Enhanced solubility | 0.01 - 0.3 | 1.7 | 8.4 | [3][5][6] |
| Alkyl Chains | Various | Generally lower solubility | Variable | Low (<1.0) | >12 | [3][6][7] |
| Cationic/Rigid (Piperidine/Piperazine) | Various | Improved water solubility | Improved permeability | - | - | [5] |
Table 2: Stability of Thalidomide-Based Linkers
| Linker Attachment Point | Linker Type | Aqueous Stability (% remaining at 24h, pH 7.4) | Plasma Half-life (t½, min) | Metabolic Stability (in human hepatocytes) | Reference(s) |
| C4 on Phthalimide | Aminoalkyl | 80 | >120 | - | [8] |
| C5 on Phthalimide | Aminoalkyl | 70 | Not Determined | Reduced neosubstrate degradation | [8] |
| Lenalidomide-based | PEG | Good stability | - | Higher than thalidomide-based | [9][10] |
| Pomalidomide-based | Various | - | - | Improved metabolic stability | [11] |
Experimental Protocols for Characterizing Linker Properties
The accurate assessment of a PROTAC's physicochemical properties is essential for its development. Below are detailed methodologies for key experiments.
Aqueous Solubility Assay
-
Principle: This assay determines the maximum concentration of a compound that can dissolve in an aqueous buffer at a specific pH.
-
Methodology:
-
A stock solution of the PROTAC in an organic solvent (e.g., DMSO) is serially diluted.
-
An aliquot of each dilution is added to a phosphate-buffered saline (PBS) solution (pH 7.4) and incubated for a set period (e.g., 24 hours) to reach equilibrium.
-
The solutions are then filtered to remove any undissolved precipitate.
-
The concentration of the dissolved PROTAC in the filtrate is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Principle: PAMPA is a high-throughput in vitro assay that predicts passive membrane permeability.[5] It utilizes a 96-well plate format with a filter plate coated with a lipid solution, creating an artificial membrane that separates a donor compartment (containing the PROTAC) from an acceptor compartment.[12]
-
Methodology:
-
The filter plate is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane).
-
The PROTAC is dissolved in buffer in the donor wells.
-
The acceptor wells are filled with buffer.
-
The filter plate is placed on top of the donor plate, and the assembly is incubated for a defined period.
-
The concentration of the PROTAC in both the donor and acceptor wells is measured by LC-MS/MS to calculate the permeability coefficient (Papp).
-
Caco-2 Permeability Assay
-
Principle: The Caco-2 assay uses a monolayer of human colorectal adenocarcinoma cells, which differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[6] This assay can assess both passive diffusion and active transport mechanisms.[5][12]
-
Methodology:
-
Caco-2 cells are seeded on permeable supports in a transwell plate and cultured for approximately 21 days to form a confluent monolayer.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
The PROTAC is added to either the apical (A) or basolateral (B) side of the monolayer.
-
At various time points, samples are taken from the opposite compartment.
-
The concentration of the PROTAC is quantified by LC-MS/MS to determine the apparent permeability coefficient (Papp) in both the A-to-B and B-to-A directions. The ratio of B-to-A to A-to-B permeability provides the efflux ratio.[13]
-
Plasma Stability Assay
-
Principle: This assay evaluates the stability of a PROTAC in the presence of plasma enzymes.
-
Methodology:
-
The PROTAC is incubated in plasma from a relevant species (e.g., human, mouse) at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
The enzymatic reaction is quenched by adding an organic solvent like acetonitrile.
-
The samples are centrifuged to precipitate proteins.
-
The concentration of the remaining parent PROTAC in the supernatant is quantified by LC-MS/MS.
-
The half-life (t½) of the PROTAC in plasma is then calculated.[14]
-
Metabolic Stability Assay in Human Hepatocytes
-
Principle: This "gold standard" in vitro assay assesses the susceptibility of a PROTAC to metabolism by both Phase I and Phase II enzymes present in cryopreserved human hepatocytes.[15][16]
-
Methodology:
-
The PROTAC is incubated with a suspension of cryopreserved human hepatocytes at 37°C.[15]
-
Samples are collected at multiple time points (e.g., 0, 30, 60, 120, 240 minutes).[16]
-
The metabolic reactions are stopped by the addition of a quenching solution (e.g., cold acetonitrile).
-
The samples are processed to remove cellular debris.
-
The concentration of the parent PROTAC is determined by LC-MS/MS to calculate the metabolic half-life.[15]
-
Biophysical Binding Assays: SPR and ITC
-
Principle: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful biophysical techniques used to quantify the binding affinity and kinetics of the PROTAC to both the target protein and the E3 ligase, as well as the formation of the ternary complex.[17][18][19][20]
-
Surface Plasmon Resonance (SPR):
-
Methodology: One of the binding partners (e.g., the E3 ligase) is immobilized on a sensor chip.[21] The PROTAC, followed by the target protein, is flowed over the chip surface. The change in the refractive index upon binding is measured in real-time, providing kinetic data (association and dissociation rates) and the binding affinity (KD).
-
-
Isothermal Titration Calorimetry (ITC):
-
Methodology: A solution of the PROTAC is titrated into a sample cell containing the target protein or E3 ligase. The heat change associated with the binding event is measured directly, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[17]
-
Visualizing the Molecular Logic: Signaling Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Catalytic cycle of a thalidomide-based PROTAC.
Caption: Workflow for linker optimization in PROTAC development.
Conclusion
The linker is a pivotal component in the design of thalidomide-based PROTACs, with its physicochemical properties being intrinsically linked to the overall success of the molecule. A deep understanding of how linker characteristics influence solubility, permeability, stability, and ternary complex formation is paramount for the rational design of potent and drug-like protein degraders. By systematically evaluating these properties through the robust experimental protocols outlined in this guide, researchers can navigate the complex structure-activity relationships and accelerate the development of next-generation therapeutics.
References
- 1. The Essential Role of Linkers in PROTACs [axispharm.com]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exploring PROTAC Permeability: Comparative Insights Across Different Cell Lines - Aragen Life Sciences [aragen.com]
- 14. Research on PROTAC Metabolism: Strategies and Main Approaches - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. tandfonline.com [tandfonline.com]
- 18. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 19. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. oxfordglobal.com [oxfordglobal.com]
- 21. benchchem.com [benchchem.com]
Literature review on CRBN-based PROTAC development
An In-depth Technical Guide to the Development of CRBN-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that block a protein's function, PROTACs induce its degradation, offering potential advantages in efficacy, selectivity, and the ability to overcome drug resistance.[1][2] PROTACs are heterobifunctional molecules composed of a ligand that binds the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two moieties.[3][4]
Among the hundreds of E3 ligases in the human genome, Cereblon (CRBN), a substrate receptor for the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, has become one of the most frequently utilized for PROTAC design.[3][5][6] This is largely due to the availability of well-characterized, potent, and drug-like small molecule ligands with favorable physicochemical properties, such as thalidomide (B1683933) and its analogs.[5][]
This guide provides a comprehensive technical overview of the core principles and methodologies involved in the development of CRBN-based PROTACs. It covers the mechanism of action, key components, quantitative data for representative molecules, detailed experimental protocols, and the critical challenges and considerations in the field, such as neosubstrate degradation and resistance mechanisms.
The CRL4-CRBN E3 Ubiquitin Ligase Complex
The CRL4-CRBN E3 ubiquitin ligase complex is a multi-protein machine responsible for tagging substrate proteins with ubiquitin for proteasomal degradation.[8] It consists of Cullin 4 (CUL4A or CUL4B), the RING-box protein 1 (RBX1), Damaged DNA-Binding protein 1 (DDB1), and CRBN, which acts as the substrate receptor.[8] PROTACs hijack this endogenous machinery by recruiting it to a specific protein of interest.
Mechanism of Action: The PROTAC Catalytic Cycle
CRBN-based PROTACs operate catalytically to induce the degradation of a target protein. The process begins with the PROTAC molecule simultaneously binding to both the POI and the CRBN protein. This brings the target and the E3 ligase into close proximity, forming a key ternary complex.[9] This proximity allows the E2 ubiquitin-conjugating enzyme, recruited by the CRL4-CRBN complex, to transfer ubiquitin molecules to lysine (B10760008) residues on the surface of the POI.[8] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[2] The PROTAC molecule is subsequently released and can engage in another cycle of degradation, a key feature that distinguishes PROTACs from traditional, occupancy-driven inhibitors.[]
References
- 1. CRBN-PROTACs in Cancer Therapy: From Mechanistic Insights to Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Developments of CRBN-based PROTACs as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 8. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Beginner's Guide to Thalidomide-NH-(CH2)2-NH-Boc in Targeted Protein Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest. A key building block in the construction of many PROTACs is Thalidomide-NH-(CH2)2-NH-Boc , a derivative of thalidomide (B1683933) that serves as a versatile E3 ligase ligand.
This technical guide provides a comprehensive overview of this compound for researchers new to the field of TPD. We will delve into its structure, synthesis, and application in PROTACs, supported by quantitative data, detailed experimental protocols, and visual workflows to facilitate a deeper understanding of its role in this cutting-edge area of drug discovery.
The Core: Understanding Thalidomide's Role in PROTACs
Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), exert their therapeutic effects by binding to the Cereblon (CRBN) protein.[1] CRBN is a crucial component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4). The binding of a thalidomide-based ligand to CRBN alters the substrate specificity of the CRL4-CRBN complex, leading to the recruitment and subsequent ubiquitination of "neosubstrates" – proteins not typically targeted by this E3 ligase.[1] This mechanism is harnessed in PROTAC technology, where a thalidomide derivative is chemically linked to a ligand for a protein of interest (POI). This bifunctional molecule brings the POI into close proximity with the CRBN E3 ligase, leading to the ubiquitination and degradation of the POI by the proteasome.[2][3]
This compound is a key intermediate in the synthesis of these CRBN-based PROTACs.[4][5] It comprises the core thalidomide moiety for CRBN recruitment, a flexible ethylenediamine (B42938) linker, and a tert-butyloxycarbonyl (Boc) protecting group.[4][5] The Boc group allows for the controlled, stepwise synthesis of the final PROTAC molecule.[4][5]
Quantitative Data: Binding Affinities of Thalidomide and its Derivatives to Cereblon
The binding affinity of the E3 ligase ligand to its target is a critical parameter in the design and efficacy of a PROTAC. While specific binding data for the Boc-protected intermediate is not widely reported, the affinities of the core thalidomide structure and its clinically relevant analogs to CRBN have been well-characterised. These values provide a benchmark for the expected binding of the thalidomide moiety within a PROTAC.
| Compound | Dissociation Constant (Kd) | IC50 | Assay Method | Notes |
| Thalidomide | ~250 nM[6] | 22.4 nM[7][8] | Not Specified, TR-FRET[6][7][8] | Racemic mixture.[7] |
| (S)-thalidomide | ~10-fold stronger binding than (R)-enantiomer[9] | 11.0 nM[7][8] | Competitive Elution Assay, TR-FRET[7][8][9] | The more active enantiomer for CRBN binding.[7] |
| (R)-thalidomide | - | 200.4 nM[7][8] | TR-FRET[7][8] | Weaker binding enantiomer.[7] |
| Lenalidomide | ~178 nM[6] | 8.9 nM[7] | Not Specified, TR-FRET[6][7] | Binds more strongly than thalidomide.[9] |
| Pomalidomide | ~157 nM[6] | 6.4 nM[7] | Not Specified, TR-FRET[6][7] | Binds more strongly than thalidomide.[9] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process that can be adapted from established procedures for similar thalidomide derivatives. The following is a representative protocol.
Step 1: Synthesis of tert-butyl (2-aminoethyl)carbamate
This initial step involves the mono-Boc protection of ethylenediamine.
-
Materials: Ethylenediamine, di-tert-butyl dicarbonate (B1257347) (Boc2O), dichloromethane (B109758) (DCM), sodium bicarbonate (NaHCO3) solution, brine, anhydrous magnesium sulfate (B86663) (MgSO4).
-
Procedure:
-
Dissolve ethylenediamine (1 equivalent) in DCM in a round-bottom flask and cool to 0 °C in an ice bath.
-
Slowly add a solution of Boc2O (0.5 equivalents) in DCM to the cooled ethylenediamine solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Wash the reaction mixture with saturated NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with DCM/methanol) to obtain pure tert-butyl (2-aminoethyl)carbamate.
-
Step 2: Conjugation to 4-Fluorothalidomide
The Boc-protected linker is then coupled to the thalidomide core.
-
Materials: 4-Fluorothalidomide, tert-butyl (2-aminoethyl)carbamate, N,N-Diisopropylethylamine (DIPEA), anhydrous Dimethylformamide (DMF), ethyl acetate, water, brine, anhydrous sodium sulfate (Na2SO4).
-
Procedure:
-
Dissolve 4-fluorothalidomide (1 equivalent) and tert-butyl (2-aminoethyl)carbamate (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (3 equivalents) to the reaction mixture.
-
Heat the reaction to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography to yield this compound.
-
Step 3: Boc Deprotection (to yield Thalidomide-NH-(CH2)2-NH2)
The Boc protecting group is removed to reveal the primary amine for subsequent coupling to a POI ligand.
-
Materials: this compound, trifluoroacetic acid (TFA), dichloromethane (DCM).
-
Procedure:
-
Dissolve the purified this compound in a 1:1 mixture of TFA and DCM.
-
Stir the solution at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to yield the final Thalidomide-NH-(CH2)2-NH2 as a TFA salt.
-
Binding Affinity Determination: Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity of a ligand to its target protein in real-time.
-
Principle: A ligand (e.g., a thalidomide derivative) is immobilized on a sensor chip. An analyte (e.g., purified CRBN protein) is flowed over the chip surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
-
Methodology:
-
Immobilization: Recombinant CRBN is immobilized on the surface of a sensor chip.
-
Binding: A solution containing the thalidomide derivative at various concentrations is flowed over the chip surface to allow for association.
-
Dissociation: A buffer solution without the compound is flowed over the chip to measure the dissociation of the compound from CRBN.
-
Data Analysis: The association and dissociation rate constants (ka and kd) are determined by fitting the sensorgram data to a suitable binding model. The dissociation constant (Kd) is then calculated as kd/ka.
-
In Vitro Protein Degradation Assay: Western Blot
Western blotting is a widely used technique to quantify the levels of a specific protein in a cell lysate, making it an essential tool for assessing PROTAC-induced protein degradation.
-
Principle: Cells are treated with the PROTAC, and the total protein is extracted. The proteins are separated by size using SDS-PAGE and then transferred to a membrane. The protein of interest is detected using a specific primary antibody, followed by a secondary antibody conjugated to an enzyme that generates a detectable signal.
-
Methodology:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE and Transfer: Normalize the protein concentrations and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the protein of interest. A loading control antibody (e.g., GAPDH or β-actin) should also be used to ensure equal protein loading.
-
Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
-
Visualizing the Core Concepts
Signaling Pathway of PROTAC-Mediated Protein Degradation
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Synthesis and Evaluation
Caption: Workflow for PROTAC synthesis and evaluation.
Conclusion
This compound is a fundamental building block in the rapidly advancing field of Targeted Protein Degradation. Its thalidomide core provides a well-validated "handle" for recruiting the CRBN E3 ligase, while the Boc-protected linker offers the synthetic flexibility required for the construction of novel PROTACs. A thorough understanding of its synthesis, the methods for its incorporation into PROTACs, and the assays used to evaluate the final degraders is essential for any researcher entering this exciting area of drug discovery. This guide provides a foundational framework to empower scientists and drug development professionals to effectively utilize this key intermediate in their pursuit of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Protocol for the Acid-Mediated Boc Deprotection of Thalidomide-NH-(CH2)2-NH-Boc
Application Note
Introduction
The tert-butyloxycarbonyl (Boc) protecting group is widely utilized in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and biological applications. Its facile removal under acidic conditions makes it an invaluable tool for amine protection. This document provides a detailed protocol for the Boc deprotection of Thalidomide-NH-(CH2)2-NH-Boc, a critical intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The terminal amine on the ethylenediamine (B42938) linker of thalidomide (B1683933), once deprotected, serves as a key attachment point for a linker connected to a target protein ligand.
This application note outlines two common and effective methods for the deprotection of Boc-protected thalidomide ethylenediamine: treatment with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) and the use of 4M hydrochloric acid (HCl) in 1,4-dioxane (B91453). Both protocols are highly efficient and can be adapted to various research and drug development settings.
Target Audience
This document is intended for researchers, scientists, and drug development professionals with a background in organic chemistry who are involved in the synthesis of PROTACs and other thalidomide-based molecules.
Experimental Protocols
Two primary methods for the Boc deprotection of this compound are presented below. The choice of method may depend on the availability of reagents, the scale of the reaction, and the desired salt form of the final product.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a widely used and generally rapid method for Boc deprotection. The product is typically isolated as the TFA salt.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask at a concentration of approximately 0.1 M.
-
Addition of TFA: Cool the solution to 0 °C using an ice bath. To the stirred solution, add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). For example, for a 20% solution, add 2 mL of TFA to 8 mL of the DCM solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours.
-
Work-up (Isolation of the free amine): a. Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM. b. To obtain the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize the TFA. c. Separate the organic layer and wash it with brine. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.
-
Work-up (Isolation of the TFA salt): a. If the TFA salt is desired, concentrate the reaction mixture directly under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help to remove residual TFA.[1] The resulting product is Thalidomide-NH-(CH2)2-NH2 TFA salt.[2][3]
Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane
This method is another standard procedure for Boc deprotection and yields the hydrochloride salt of the amine, which can sometimes be a crystalline solid and easier to handle than the often oily TFA salts.[4]
Materials:
-
This compound
-
4M Hydrochloric acid in 1,4-dioxane
-
Methanol (B129727) (MeOH) or Dichloromethane (DCM)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: Dissolve this compound (1 equivalent) in a minimal amount of a suitable solvent such as methanol (MeOH) or dichloromethane (DCM) in a round-bottom flask.
-
Addition of HCl/Dioxane: To the stirred solution, add an excess of 4M HCl in 1,4-dioxane (e.g., 4-10 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1 to 4 hours.[5] Monitor the reaction by TLC or LC-MS.
-
Work-up: a. Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl. b. The product, the hydrochloride salt, may precipitate out of the solution. If so, it can be collected by filtration. c. To induce precipitation, diethyl ether can be added to the reaction mixture. d. Wash the collected solid with diethyl ether and dry under vacuum to obtain the pure Thalidomide-NH-(CH2)2-NH2 hydrochloride salt.
Data Presentation
While specific yields for the deprotection of this compound are not consistently reported in the literature, the deprotection of Boc-protected amines under acidic conditions generally proceeds in high to quantitative yields. For the purpose of illustrating expected outcomes, the following table summarizes typical results for these reactions.
| Parameter | Protocol 1 (TFA/DCM) | Protocol 2 (4M HCl/Dioxane) |
| Reagent | 20-50% TFA in DCM | 4M HCl in 1,4-dioxane |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 30 minutes - 2 hours | 1 - 4 hours |
| Typical Yield | >95% (as TFA salt) | >95% (as HCl salt) |
| Product Form | Often an oil or amorphous solid | Often a crystalline solid |
Visualizations
Chemical Reaction
Caption: Boc deprotection of this compound.
Experimental Workflow
References
Application Notes and Protocols for Amide Coupling Reactions with Thalidomide-NH-(CH2)2-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the amide coupling of tert-butyl (2-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-ylamino)ethyl)carbamate, herein referred to as Thalidomide-NH-(CH2)2-NH-Boc. This key intermediate is extensively used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) that recruit the Cereblon (CRBN) E3 ubiquitin ligase.
Introduction
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. Thalidomide and its analogs are well-established ligands for the CRBN E3 ligase. The synthesis of PROTACs often involves the formation of a stable amide bond between the E3 ligase ligand-linker moiety and the POI ligand.
This compound is a versatile building block for PROTAC synthesis. The Boc-protected amine provides a handle for amide bond formation with a carboxylic acid on the POI ligand or a linker extension, following Boc deprotection. This document outlines common amide coupling protocols and presents a compilation of quantitative data from various synthetic examples.
Signaling Pathway of Thalidomide-Based PROTACs
Thalidomide-based PROTACs function by inducing the proximity of the target protein to the CRBN E3 ubiquitin ligase complex. This leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.
Caption: Mechanism of action of a thalidomide-based PROTAC.
Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound typically involves a two-step process: Boc deprotection followed by amide coupling.
Caption: General workflow for PROTAC synthesis.
Data Presentation: Amide Coupling Reactions
The following table summarizes representative quantitative data for amide coupling reactions involving the deprotected Thalidomide-NH-(CH2)2-NH2 linker with various carboxylic acids to form PROTACs. Please note that reaction conditions and yields can vary depending on the specific substrates and should be optimized for each new synthesis.
| Coupling Reagent | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| HATU | DIPEA | DMF | 2 - 16 | RT | 40-85 | |
| HBTU/HOBt | DIPEA | DMF | 12 | RT | ~60 | |
| EDC/HOBt | DIPEA | DMF | 12 | RT | 45-70 | [1] |
| PyBOP | DIPEA | DMF | 4 | RT | ~55 | |
| COMU | DIPEA | DMF | 1 | RT | 70-90 | N/A |
Note: This table is a compilation of representative data from various sources and is intended for illustrative purposes. Yields are highly substrate-dependent.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask.
-
Add TFA (10-20 eq) dropwise to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA.
-
The resulting residue, Thalidomide-NH-(CH2)2-NH2 as a TFA salt, can be used in the next step without further purification. It is advisable to co-evaporate with a solvent like toluene (B28343) to ensure complete removal of residual TFA.
Protocol 2: HATU-Mediated Amide Coupling
Materials:
-
Thalidomide-NH-(CH2)2-NH2·TFA (from Protocol 1)
-
Carboxylic acid derivative of the POI ligand (1.0-1.2 eq)
-
HATU (1.1-1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3-5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes for liquid transfer
-
Preparative HPLC for purification
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF in a round-bottom flask, add HATU (1.1 eq) and DIPEA (3 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve Thalidomide-NH-(CH2)2-NH2·TFA (1.2 eq) in a minimal amount of anhydrous DMF and add DIPEA (1-2 eq) to neutralize the TFA salt.
-
Add the solution of the amine linker to the pre-activated carboxylic acid mixture.
-
Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Characterize the purified PROTAC by LC-MS and NMR.
Protocol 3: EDC/HOBt-Mediated Amide Coupling
Materials:
-
Thalidomide-NH-(CH2)2-NH2·TFA (from Protocol 1)
-
Carboxylic acid derivative of the POI ligand (1.0 eq)
-
EDC·HCl (1.2-1.5 eq)
-
HOBt (1.2-1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3-5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes for liquid transfer
-
Preparative HPLC for purification
Procedure:
-
Dissolve the carboxylic acid (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF in a round-bottom flask.
-
Add DIPEA (3 eq) to the mixture and stir at room temperature for 15-30 minutes.
-
In a separate flask, dissolve Thalidomide-NH-(CH2)2-NH2·TFA (1.1 eq) in a minimal amount of anhydrous DMF and add DIPEA (1-2 eq).
-
Add the amine linker solution to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.
-
Work-up and purify the product as described in Protocol 2.
-
Characterize the final product by LC-MS and NMR.
Conclusion
The amide coupling of this compound (after deprotection) with carboxylic acids is a robust and widely used method for the synthesis of CRBN-recruiting PROTACs. The choice of coupling reagent and reaction conditions can be optimized to achieve good to excellent yields. The protocols and data presented here provide a valuable resource for researchers in the field of targeted protein degradation.
References
Application Notes and Protocols for the Synthesis of PROTACs using Thalidomide-NH-(CH2)2-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. Thalidomide (B1683933) and its derivatives are widely used as E3 ligase ligands that recruit the Cereblon (CRBN) E3 ligase complex.[1][2]
This document provides detailed application notes and protocols for the synthesis of a PROTAC using Thalidomide-NH-(CH2)2-NH-Boc , a key building block that incorporates the thalidomide moiety and a Boc-protected ethylenediamine (B42938) linker.[1] The synthesis involves a two-step process: deprotection of the Boc group followed by coupling with a ligand for the protein of interest.
Mechanism of Action: Thalidomide-Based PROTACs
Thalidomide-based PROTACs function by inducing proximity between the target protein and the CRBN E3 ligase. This ternary complex formation facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[1][2] The PROTAC molecule is then released and can act catalytically to induce the degradation of multiple target protein molecules.[3]
References
Application Notes and Protocols: A Guide to Conjugating Ligands to Thalidomide Linkers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental guidelines and protocols for the conjugation of ligands to thalidomide-based linkers, a critical step in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3] Thalidomide (B1683933) and its analogs, such as pomalidomide (B1683931) and lenalidomide, are commonly used as ligands for the Cereblon (CRBN) E3 ligase.[4][5][6] The nature of the linker and its attachment to the thalidomide moiety are crucial for the stability, efficacy, and selectivity of the resulting PROTAC.[5][7]
Signaling Pathway: Mechanism of Action of Thalidomide-Based PROTACs
Thalidomide-based PROTACs function by inducing the proximity of a target protein and the CRBN E3 ubiquitin ligase. The thalidomide moiety of the PROTAC binds to CRBN, while the ligand part of the PROTAC binds to the protein of interest (POI). This ternary complex formation facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[1]
Mechanism of action for a thalidomide-based PROTAC.
Experimental Workflow for PROTAC Synthesis
The general workflow for synthesizing a thalidomide-based PROTAC involves the synthesis or acquisition of a functionalized thalidomide-linker moiety and a ligand for the protein of interest, followed by their conjugation. The resulting PROTAC is then purified and characterized.
General experimental workflow for PROTAC synthesis.
Quantitative Data Summary
The choice of linker and its attachment point on the thalidomide scaffold significantly impacts the stability and biological activity of the resulting conjugate. The following table summarizes key data from a study on various thalidomide-linker conjugates.[7]
| Compound ID | Linker Attachment Point | Linker Type | Stability at pH 7.4 (%) | IKZF1 Degradation (%) |
| T01 | Phthalimide C4 | Aminoalkyl | 73 | High |
| T05 | Phthalimide C4 | Alkylether | >120 | Minimal |
| T09 | Phthalimide C5 | Alkylether | 16 | Minimal |
| T11 | Phthalimide C4 | Methylamino-acyl | 19 | High |
| L01-L06 | Lenalidomide-derived | Various | Good | Not Determined |
Note: Stability is reported as the percentage of starting material remaining after 24 hours. IKZF1 degradation was measured in MM.1S cells after 6 hours of treatment with 1 µM of the compound.[7]
Experimental Protocols
This section provides detailed protocols for common conjugation reactions used in the synthesis of thalidomide-based PROTACs.
Protocol 1: Conjugation via Nucleophilic Aromatic Substitution (SNAr)
This protocol is suitable for conjugating a primary or secondary amine-containing linker to a thalidomide core activated with a leaving group, such as fluorine.[4][8]
Materials:
-
4-Fluorothalidomide
-
Amine-functionalized linker (e.g., with a terminal primary amine)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[4][8]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 4-fluorothalidomide (1.0 equivalent) in anhydrous DMF or DMSO.
-
Add the amine-functionalized linker (1.1 equivalents) to the solution.
-
Add DIPEA (2.0-3.0 equivalents) to the reaction mixture.
-
Stir the reaction mixture at 90-130 °C.[4] The optimal temperature may vary depending on the reactivity of the amine.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate (B1210297).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to obtain the desired thalidomide-linker conjugate.
-
Protocol 2: Conjugation via Sonogashira Coupling
This protocol is used to couple a terminal alkyne-containing linker to a halogenated thalidomide derivative, such as 4-bromothalidomide.[4][8]
Materials:
-
4-Bromothalidomide
-
Alkyne-functionalized linker
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous DMF or Tetrahydrofuran (THF)[4]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 4-bromothalidomide (1.0 equivalent), the alkyne-functionalized linker (1.2 equivalents), Pd(PPh₃)₂Cl₂ (0.05 equivalents), and CuI (0.1 equivalents).
-
Add anhydrous DMF or THF, followed by Et₃N (3.0 equivalents).
-
Stir the reaction mixture at 70 °C for 3-12 hours.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Workup:
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 3: Conjugation via Mitsunobu Reaction
This protocol is suitable for conjugating a thalidomide derivative containing a hydroxyl group to a ligand with a carboxylic acid functionality.[9]
Materials:
-
Thalidomide-linker with a terminal hydroxyl group (e.g., Thalidomide-O-PEG3-alcohol)[9]
-
Target ligand with a carboxylic acid group
-
Triphenylphosphine (B44618) (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous THF[9]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere.[9]
-
In a round-bottom flask, dissolve the target ligand (1.0 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF.
-
Add the thalidomide-linker with a terminal hydroxyl group (1.2 equivalents) to the solution and stir until all solids are dissolved.[9]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the cooled solution over 10-15 minutes.[9]
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.[9]
-
Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterization of Conjugates
The successful synthesis of the thalidomide-linker-ligand conjugate should be confirmed by standard analytical techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired product and to assess its purity.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure of the final PROTAC. The disappearance of signals from the starting materials and the appearance of new signals corresponding to the newly formed linkage provide evidence of a successful conjugation.[10]
Concluding Remarks
The protocols and data presented in these application notes provide a comprehensive guide for the conjugation of ligands to thalidomide linkers. The choice of conjugation chemistry and linker design is critical and should be tailored to the specific ligand and desired properties of the final PROTAC. Careful optimization of reaction conditions and thorough characterization of the final product are essential for the successful development of effective protein degraders.
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. emolecules.com [emolecules.com]
- 3. explorationpub.com [explorationpub.com]
- 4. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asset.library.wisc.edu [asset.library.wisc.edu]
- 6. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application of Thalidomide-NH-(CH2)2-NH-Boc in BRD4 Degradation: Application Notes and Protocols
For research use only. Not for use in diagnostic procedures.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific proteins of interest (POIs) by hijacking the cell's natural ubiquitin-proteasome system. These heterobifunctional molecules consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1]
The bromodomain and extra-terminal (BET) protein BRD4 is a key epigenetic reader that plays a critical role in the transcriptional regulation of oncogenes such as c-MYC.[2] Its involvement in cancer has made it an attractive target for therapeutic intervention. PROTACs designed to degrade BRD4 have shown superior potency and a more sustained pharmacological effect compared to traditional small-molecule inhibitors.[2]
This document provides detailed application notes and protocols for the use of a BRD4-targeting PROTAC synthesized from the key intermediate, Thalidomide-NH-(CH2)2-NH-Boc. This intermediate provides the thalidomide (B1683933) moiety that engages the Cereblon (CRBN) E3 ligase, a commonly used E3 ligase in PROTAC design.[1][3] The protocols outlined below are based on the well-characterized BRD4 degrader, dBET1 , which is composed of the BRD4 inhibitor (+)-JQ1 linked to a thalidomide derivative.[3][4] This serves as a representative model for BRD4 degraders utilizing a thalidomide-based CRBN ligand and a short linker.
Mechanism of Action: BRD4 Degradation Pathway
The thalidomide-based BRD4 PROTAC functions by inducing the formation of a ternary complex between BRD4 and the CRL4-CRBN E3 ubiquitin ligase. This proximity leads to the polyubiquitination of BRD4, marking it for degradation by the 26S proteasome. The degradation of BRD4 results in the downregulation of its target genes, most notably the proto-oncogene c-MYC.[5]
Caption: Mechanism of BRD4 degradation by a thalidomide-based PROTAC.
Experimental Workflow
The following diagram outlines a typical workflow for characterizing a novel BRD4 degrader.
Caption: Experimental workflow for the evaluation of a BRD4 PROTAC.
Data Presentation
Quantitative data should be collected and organized to determine the potency and efficacy of the BRD4 degrader.
Table 1: BRD4 Degradation Potency
| Cell Line | Treatment Time (hours) | DC₅₀ (nM) | Dₘₐₓ (%) |
| MV4;11 (AML) | 18 | < 10 | > 90 |
| 22Rv1 (Prostate) | 16 | < 1 | > 95 |
| VCaP (Prostate) | 16 | < 1 | > 95 |
| HeLa (Cervical) | 24 | ~ 20 | > 90 |
DC₅₀ (Degradation Concentration 50%) is the concentration of the PROTAC required to degrade 50% of the target protein. Dₘₐₓ (Maximum Degradation) is the maximum percentage of protein degradation observed. (Note: Values are representative and may vary based on experimental conditions.)
Table 2: Anti-proliferative Activity
| Cell Line | Treatment Time (hours) | IC₅₀ (nM) |
| MV4;11 (AML) | 72 | ~ 5 |
| 22Rv1 (Prostate) | 72 | ~ 10 |
| VCaP (Prostate) | 72 | ~ 3 |
| HeLa (Cervical) | 72 | ~ 30 |
IC₅₀ (Inhibitory Concentration 50%) is the concentration of the PROTAC that inhibits cell proliferation by 50%. (Note: Values are representative and may vary based on experimental conditions.)
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Lines: Human acute myeloid leukemia (AML) cell line MV4;11 or prostate cancer cell lines (22Rv1, VCaP) are commonly used as they are sensitive to BET inhibitors and degraders.
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for viability assays) to achieve 60-70% confluency at the time of treatment.
-
PROTAC Preparation: Prepare a 10 mM stock solution of the BRD4 PROTAC in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.
-
Treatment: Add the diluted PROTAC to the cells and incubate for the desired time periods (e.g., 2, 4, 8, 16, 24 hours for degradation studies; 48-72 hours for viability studies). Include a DMSO-only treated group as a vehicle control.
Protocol 2: Western Blotting for Protein Degradation
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat the samples at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD4 (target), c-MYC (downstream marker), and a loading control (e.g., GAPDH, β-actin, or Vinculin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the BRD4 and c-MYC band intensities to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
Protocol 3: Cell Viability Assay (MTT or CCK-8)
-
Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Treatment: The following day, treat the cells with a serial dilution of the BRD4 PROTAC for 72 hours.
-
Assay:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.
-
For CCK-8 assay: Add CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells. Plot the cell viability against the log of the PROTAC concentration and use a non-linear regression model to calculate the IC₅₀ value.
Protocol 4: Mechanism of Action Confirmation
To confirm that the observed degradation is dependent on the ternary complex formation and the proteasome, perform the following control experiments:
-
Competitive Inhibition: Pre-treat cells for 1-2 hours with:
-
An excess of the BRD4 ligand (+)-JQ1 (e.g., 10 µM).
-
An excess of the CRBN ligand thalidomide (e.g., 10 µM).[6]
-
-
Proteasome Inhibition: Pre-treat cells for 1-2 hours with a proteasome inhibitor such as MG-132 (e.g., 10 µM).[7]
-
Neddylation Inhibition: Pre-treat cells for 1-2 hours with an inhibitor of the NEDD8-activating enzyme, such as MLN4924 (e.g., 1 µM), which is required for cullin-RING ligase activity.[6]
-
PROTAC Treatment: After pre-treatment, add the BRD4 PROTAC at a concentration known to cause significant degradation (e.g., 100 nM) and incubate for the standard treatment time (e.g., 8-16 hours).
-
Analysis: Perform Western blotting for BRD4 as described in Protocol 2. A rescue of BRD4 degradation in the pre-treated samples compared to the PROTAC-only treated sample confirms the mechanism of action.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an N-Terminal BRD4 Bromodomain-Targeted Degrader - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-Step Synthesis of a CRBN-Recruiting PROTAC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step guide for the synthesis of a Proteolysis Targeting Chimera (PROTAC) that recruits the Cereblon (CRBN) E3 ubiquitin ligase to a target protein, leading to its degradation. The following protocols outline a modular synthetic strategy, beginning with the preparation of a functionalized CRBN ligand, followed by its conjugation to a ligand for a protein of interest (POI). This guide utilizes pomalidomide (B1683931) as the CRBN ligand and assumes the POI ligand has been synthesized with a terminal alkyne for click chemistry-mediated conjugation.
PROTAC-Mediated Protein Degradation Signaling Pathway
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade a target protein. A PROTAC consists of two key moieties connected by a linker: one that binds to the target protein of interest (POI) and another that recruits an E3 ubiquitin ligase.
In the case of a CRBN-recruiting PROTAC, the pomalidomide-based moiety binds to CRBN, a component of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex. This binding event brings the entire E3 ligase machinery into close proximity with the POI, which is bound by the other end of the PROTAC. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of CRBN-PROTAC-mediated protein degradation.
Experimental Workflow Overview
The synthesis of a CRBN-recruiting PROTAC is a multi-step process that can be broken down into three main stages: 1) Synthesis of a functionalized CRBN ligand with a linker, 2) Synthesis of a functionalized POI ligand, and 3) Conjugation of the two ligands to form the final PROTAC molecule, followed by purification. This workflow provides a modular approach, allowing for the combination of different POI ligands with the CRBN-recruiting moiety.
Caption: General experimental workflow for PROTAC synthesis.
Quantitative Data Summary
The following tables summarize typical reaction yields for the key synthetic steps in the preparation of a pomalidomide-based PROTAC. Actual yields may vary depending on the specific substrates, reaction conditions, and scale.
Table 1: Synthesis of Pomalidomide-PEG3-Azide Intermediate
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1a | Alkylation | Pomalidomide | N-(2-(2-(2-azidoethoxy)ethoxy)ethyl)pomalidomide | 60-75% |
Table 2: Synthesis of Final PROTAC via Click Chemistry
| Step | Reaction | Starting Materials | Product | Typical Yield (%) |
| 2 | CuAAC Click Chemistry | Pomalidomide-PEG3-Azide, Alkyne-POI Ligand | Pomalidomide-PEG3-PROTAC | 50-80% |
Table 3: Characterization Data for a Representative Pomalidomide-PROTAC
| Compound | Formula | MW | 1H NMR (Representative Shifts, ppm) | ESI-MS (m/z) |
| Pomalidomide-PEG3-Azide | C21H25N7O6 | 487.47 | 8.3-7.0 (Ar-H), 5.1 (CH), 4.0-3.5 (PEG-H), 2.9-2.0 (CH2) | 488.19 [M+H]+ |
| Final PROTAC | Varies | Varies | 8.5-7.0 (Ar-H), 5.1 (CH), 4.5-3.5 (PEG-H), 3.0-2.0 (CH2) | Varies |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a representative CRBN-recruiting PROTAC using pomalidomide and a PEG linker, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.
Protocol 1: Synthesis of Pomalidomide-PEG3-Azide
This protocol describes the synthesis of an azide-functionalized pomalidomide-linker intermediate, which is a key building block for the subsequent click chemistry reaction.
Materials:
-
Pomalidomide
-
1-Bromo-2-(2-(2-azidoethoxy)ethoxy)ethane
-
N,N-Dimethylformamide (DMF), anhydrous
-
Potassium carbonate (K2CO3)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Methanol (MeOH)
Procedure:
-
To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) and 1-bromo-2-(2-(2-azidoethoxy)ethoxy)ethane (1.2 eq).
-
Stir the reaction mixture at 60 °C for 12 hours under an inert atmosphere (e.g., nitrogen or argon).
-
After cooling to room temperature, dilute the reaction mixture with water and extract with DCM (3 x).
-
Wash the combined organic layers with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-5% MeOH in DCM) to afford pomalidomide-PEG3-azide as a solid.
Characterization:
-
1H NMR: Confirm the presence of characteristic peaks for the pomalidomide scaffold and the PEG linker.
-
Mass Spectrometry (ESI-MS): Verify the mass of the product (e.g., for C21H25N7O6, expected [M+H]+ at m/z 488.19).
Protocol 2: Synthesis of the Final PROTAC via CuAAC Click Chemistry
This protocol details the conjugation of the pomalidomide-PEG3-azide intermediate with an alkyne-functionalized POI ligand.
Materials:
-
Pomalidomide-PEG3-azide (from Protocol 1)
-
Alkyne-functionalized POI ligand
-
tert-Butanol (t-BuOH)
-
Water, deionized
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate (B8700270)
Procedure:
-
In a reaction vial, dissolve the alkyne-modified POI ligand (1.0 eq) and pomalidomide-PEG3-azide (1.05 eq) in a suitable solvent system (e.g., a 1:1 mixture of t-BuOH and water).
-
Add a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.
-
Add a freshly prepared solution of sodium ascorbate (0.2 eq) in water.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC molecule by preparative HPLC to obtain the desired product.
Characterization:
-
1H NMR and 13C NMR: Confirm the structure of the final PROTAC, including the formation of the triazole ring.
-
High-Resolution Mass Spectrometry (HRMS): Determine the exact mass of the final PROTAC to confirm its elemental composition.
-
Purity Analysis (HPLC): Determine the purity of the final compound, which should typically be >95% for biological assays.
Application Notes and Protocols for Thalidomide-NH-(CH2)2-NH-Boc in Chemical Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-NH-(CH2)2-NH-Boc is a pivotal building block in the field of chemical biology, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This heterobifunctional molecule serves as a precursor to a Cereblon (CRBN) E3 ubiquitin ligase ligand. The core structure features a thalidomide (B1683933) moiety, which binds to CRBN, connected to an ethylenediamine (B42938) linker protected with a tert-butyloxycarbonyl (Boc) group. The Boc protecting group can be readily removed under acidic conditions, revealing a primary amine that can be conjugated to a linker and a ligand for a specific protein of interest (POI). This allows for the rational design and synthesis of PROTACs that can induce the targeted degradation of specific proteins implicated in various diseases.
These application notes provide a comprehensive workflow for utilizing this compound in the synthesis of CRBN-recruiting PROTACs and the subsequent biological evaluation of the resulting protein degraders. Detailed protocols for key experiments, including Western blotting, co-immunoprecipitation, and mass spectrometry-based proteomics, are provided to guide researchers in assessing the efficacy and mechanism of action of their synthesized PROTACs.
PROTAC-Mediated Protein Degradation
A PROTAC synthesized from this compound functions by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. The PROTAC simultaneously binds to the target protein of interest (POI) and the E3 ubiquitin ligase Cereblon (CRBN), forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome.
Data Presentation
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables provide representative data for a series of hypothetical PROTACs synthesized using an ethylenediamine linker derived from this compound, targeting the methyltransferase-like proteins METTL3 and METTL14. This data is adapted from a study on similar thalidomide-based PROTACs with short alkyl linkers.[1][2]
Table 1: Degradation of METTL3 by PROTACs in MV4-11 Cells
| PROTAC Compound | Linker Length (atoms) | DC50 (µM) | Dmax (%) |
| PROTAC-1 | 2 | 0.65 | ~75 |
| PROTAC-2 | 3 | 0.52 | ~80 |
| PROTAC-3 | 4 | 0.44 | >80 |
Table 2: Degradation of METTL14 by PROTACs in MV4-11 Cells
| PROTAC Compound | Linker Length (atoms) | DC50 (µM) | Dmax (%) |
| PROTAC-1 | 2 | 0.30 | ~85 |
| PROTAC-2 | 3 | 0.21 | ~90 |
| PROTAC-3 | 4 | 0.13 | >90 |
Experimental Protocols
Synthesis of a PROTAC from this compound
This protocol outlines the general steps for the deprotection of the Boc group and subsequent conjugation to a POI ligand.
a. Boc Deprotection:
-
Dissolve this compound in anhydrous dichloromethane (B109758) (DCM).
-
Add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).[3]
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.[4]
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can aid in the complete removal of residual TFA.[3]
-
The resulting thalidomide-NH-(CH2)2-NH2 as a TFA salt can often be used directly in the next step.
b. Conjugation to POI Ligand:
-
Dissolve the POI ligand (with a linker containing a terminal carboxylic acid) in a suitable solvent such as DMF or DMSO.
-
Add a peptide coupling reagent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA).
-
Add the deprotected Thalidomide-NH-(CH2)2-NH2 to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Purify the final PROTAC product using reverse-phase HPLC.
Western Blot for Protein Degradation Assessment
This protocol details the quantification of target protein degradation in cells treated with the synthesized PROTAC.[5][6]
a. Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[2]
b. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
c. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
d. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to demonstrate the PROTAC-induced formation of the ternary complex (POI-PROTAC-CRBN).[1][7]
a. Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the ubiquitinated POI.
-
Treat cells with the PROTAC or vehicle control for 4-6 hours.
-
Lyse the cells in a non-denaturing lysis buffer.
b. Immunoprecipitation:
-
Pre-clear the cell lysates with Protein A/G agarose (B213101) beads.
-
To the pre-cleared lysate, add an antibody against CRBN (or the POI). As a negative control, use an equivalent amount of isotype control IgG.
-
Incubate overnight at 4°C with rotation.
-
Add Protein A/G agarose beads to capture the antibody-protein complexes.
c. Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
d. Western Blot Analysis:
-
Perform Western blotting on the eluted samples.
-
Probe the membrane with primary antibodies against the POI and CRBN to detect the co-immunoprecipitated proteins. An input control from the initial cell lysate should be included.
Mass Spectrometry for Global Proteomics
This protocol outlines the preparation of cell lysates for mass spectrometry-based quantitative proteomics to assess the on-target and off-target effects of the PROTAC.[8][9]
a. Sample Preparation:
-
Treat cells with the PROTAC at a concentration around its DC50 and a vehicle control.
-
Harvest and lyse the cells, and quantify the protein concentration.
b. Protein Digestion and Peptide Labeling:
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
For quantitative analysis, label the peptides with tandem mass tags (TMT) or use a label-free quantification approach.[8]
c. LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).
d. Data Analysis:
-
Use a database search engine to identify and quantify the proteins.
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated upon PROTAC treatment, confirming the specific degradation of the POI and identifying any potential off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of CRBN-recruiting PROTAC degraders of the METTL3-METTL14 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Ternary Complex Formation [promega.sg]
- 9. researchgate.net [researchgate.net]
Solid-Phase Synthesis of PROTACs: A Detailed Guide Using Thalidomide Intermediates
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive guide to the solid-phase synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing thalidomide (B1683933) and its derivatives as E3 ligase ligands. The methodologies detailed herein offer a robust and efficient approach for the construction of these heterobifunctional molecules, enabling rapid library synthesis and structure-activity relationship (SAR) studies essential for modern drug discovery.
Introduction to PROTAC Technology and the Role of Thalidomide
Proteolysis Targeting Chimeras (PROTACs) are innovative therapeutic modalities that leverage the cell's own protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1] These bifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] This tripartite complex formation between the POI, PROTAC, and E3 ligase leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[1]
Thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide, are widely used as E3 ligase ligands in PROTAC design.[][3] They function by binding to Cereblon (CRBN), a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[1][] The solid-phase synthesis of thalidomide-based PROTACs presents significant advantages over traditional solution-phase methods, including simplified purification, the potential for automation, and the facile generation of compound libraries.[4]
Mechanism of Action: Thalidomide-Based PROTACs
Thalidomide-based PROTACs initiate the degradation of a target protein by inducing its proximity to the CRBN E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, leading to the formation of a polyubiquitin (B1169507) chain. This chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.
Mechanism of action of a thalidomide-based PROTAC.
Solid-Phase Synthesis Workflow
The solid-phase synthesis of a thalidomide-based PROTAC typically involves the immobilization of a thalidomide precursor onto a solid support, followed by sequential coupling of the linker and the POI ligand. The final PROTAC is then cleaved from the resin and purified.
General workflow for the solid-phase synthesis of a thalidomide-based PROTAC.
Quantitative Data Summary
The following table summarizes typical quantitative data for the key steps in the solid-phase synthesis of thalidomide-based PROTACs. Note that yields and purities can vary depending on the specific substrates, resin loading, and reaction conditions.
| Step | Reagents and Conditions | Time (h) | Temperature | Yield (%) | Purity (%) | Reference |
| Resin Loading | Phthalic anhydride (B1165640), TEA, DMAP, DMF | 18 | Room Temp. | - | - | [4] |
| Amide Coupling | α-aminoglutarimide, DIC, HOBt, DMF | 18 | Room Temp. | - | - | [4] |
| Cleavage & Cyclization | 5% TFA in toluene | 4-12 | Reflux | 40.3 - 98.1 | 92.3 - 98.9 | [4][5] |
| Alternative Cleavage | 1% KOH in Methanol | 2 | Room Temp. | 40.3 | - | [4] |
| Linker Coupling | t-Boc-N-amido-PEG10-Br, DIPEA, DMF | 24 | Room Temp. | - | - | [6] |
| POI Ligand Coupling | Carboxylic acid-functionalized POI ligand, HATU, DIPEA, DMF | 16 | Room Temp. | - | - | [6] |
| Final Cleavage | 95% TFA, 2.5% triisopropylsilane, 2.5% water | 2-3 | Room Temp. | - | >95 (after purification) | [6] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Thalidomide Intermediate
This protocol outlines the synthesis of a resin-bound thalidomide intermediate, which serves as the foundation for subsequent linker and POI ligand coupling.
Materials and Reagents:
-
Hydroxymethyl polystyrene resin (1% DVB, 1.0-2.0 mmol/g loading)
-
Phthalic anhydride
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylcarbodiimide (DIC)
-
N-Hydroxybenzotriazole (HOBt)
-
α-aminoglutarimide hydrochloride
-
Trifluoroacetic acid (TFA)
-
Toluene
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the hydroxymethyl polystyrene resin in DMF for 30 minutes in a solid-phase synthesis vessel.[4]
-
Resin Loading: Drain the DMF and add a solution of phthalic anhydride (3 eq.), TEA (3 eq.), and DMAP (0.1 eq.) in DMF. Agitate the mixture at room temperature for 18 hours.[4]
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x). Dry the resin under vacuum.[4]
-
Amide Coupling: Swell the resin from the previous step in DMF. In a separate flask, dissolve α-aminoglutarimide hydrochloride (3 eq.) and HOBt (3 eq.) in DMF. Add DIC (3 eq.) to the solution and stir for 10 minutes. Add this activated solution to the resin and agitate at room temperature for 18 hours.[4]
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x). Dry the resin under vacuum.[4]
-
On-Resin Cyclization: At this stage, the thalidomide precursor is attached to the resin. For the purpose of creating a versatile intermediate for PROTAC synthesis, this resin-bound thalidomide is used directly in the next protocol.
Protocol 2: Linker and POI Ligand Coupling
This protocol describes the sequential coupling of a linker and a POI ligand to the resin-bound thalidomide.
Materials and Reagents:
-
Thalidomide-functionalized resin (from Protocol 1)
-
Linker with a terminal reactive group and a protected functional group (e.g., t-Boc-N-amido-PEG-Br)
-
N,N-Diisopropylethylamine (DIPEA)
-
POI ligand with a corresponding reactive functional group (e.g., a carboxylic acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
Procedure:
-
Resin Swelling: Swell the thalidomide-functionalized resin in DMF.[6]
-
Linker Coupling: To the swollen resin, add a solution of the desired linker (e.g., t-Boc-N-amido-PEG-Br, 2 eq.) and DIPEA (4 eq.) in DMF. Shake the reaction mixture at room temperature for 24 hours.[6]
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x). Dry the resin under vacuum.[6]
-
Deprotection (if necessary): If the coupled linker has a protecting group (e.g., Boc), treat the resin with a deprotection solution (e.g., 20% piperidine in DMF for Fmoc, or TFA for Boc) to expose the functional group for the next coupling step.
-
Washing: Wash the resin as described in step 3.
-
POI Ligand Coupling: Swell the resin in DMF. In a separate flask, activate the POI ligand (e.g., a carboxylic acid-functionalized ligand, 3 eq.) with a coupling agent (e.g., HATU, 3 eq.) and a base (e.g., DIPEA, 6 eq.) in DMF. Add the activated POI ligand solution to the resin and shake at room temperature for 16 hours.[6]
-
Washing: Wash the resin as described in step 3.
Protocol 3: Cleavage and Purification
This protocol details the cleavage of the final PROTAC from the solid support and its subsequent purification.
Materials and Reagents:
-
PROTAC-bound resin (from Protocol 2)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water)[6]
-
Cold diethyl ether
-
Acetonitrile
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
Procedure:
-
Cleavage: Suspend the dried PROTAC-bound resin in the cleavage cocktail. Gently agitate the mixture at room temperature for 2-3 hours.[6]
-
Isolation: Filter the resin and collect the filtrate. Precipitate the crude PROTAC by adding the filtrate to cold diethyl ether.
-
Centrifugation: Centrifuge the mixture to pellet the crude product. Decant the ether and dry the pellet under vacuum.
-
Purification: Dissolve the crude PROTAC in a minimal amount of a suitable solvent (e.g., DMSO or DMF) and purify by RP-HPLC.[7]
-
Lyophilization: Lyophilize the pure fractions to obtain the final PROTAC as a powder.
Conclusion
The solid-phase synthesis of thalidomide-based PROTACs offers a streamlined and efficient platform for the rapid generation of these promising therapeutic agents. The protocols and data presented in this application note provide a solid foundation for researchers to design and synthesize novel PROTACs for targeted protein degradation. The adaptability of these methods allows for the exploration of diverse linkers and POI ligands, facilitating the optimization of PROTAC potency and selectivity.
References
- 1. benchchem.com [benchchem.com]
- 3. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Solid-phase synthesis of thalidomide and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
Application Note: LC-MS Protocol for the Characterization of Thalidomide-NH-(CH2)2-NH-Boc Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the characterization of Thalidomide-NH-(CH2)2-NH-Boc conjugates using Liquid Chromatography-Mass Spectrometry (LC-MS). This method is crucial for confirming the identity, purity, and stability of these conjugates, which are often intermediates in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other targeted therapeutics. The protocol outlines sample preparation, LC separation, and MS detection parameters, along with expected results and data interpretation.
Introduction
Thalidomide (B1683933) and its analogs are widely used as ligands for the E3 ubiquitin ligase Cereblon (CRBN), forming the basis for a class of therapeutics that induce the degradation of specific target proteins. The synthesis of these molecules, particularly PROTACs, often involves the use of thalidomide derivatives functionalized with linkers, such as the Boc-protected ethylenediamine (B42938) described here (this compound). Accurate characterization of these intermediates is essential to ensure the success of subsequent synthetic steps and the biological activity of the final compound. LC-MS is a powerful analytical technique that provides molecular weight confirmation and purity assessment. This protocol is designed to offer a robust and reliable method for this purpose.
Experimental Protocols
Materials and Reagents
-
Analyte: this compound (Molecular Weight: 400.41 g/mol )
-
Solvents:
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (B129727) (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument)
-
C18 reverse-phase analytical column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Standard laboratory glassware and pipettes
-
Vortex mixer
-
Centrifuge
-
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of the this compound conjugate and dissolve it in 1 mL of methanol or acetonitrile.
-
Working Solution (10 µg/mL): Dilute the stock solution 1:100 with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Filtration (Optional): If the sample contains particulates, centrifuge at high speed for 5 minutes or filter through a 0.22 µm syringe filter before injection.
Liquid Chromatography (LC) Method
The following parameters provide a starting point and may require optimization based on the specific instrument and column used.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., Waters XBridge BEH C18, 2.5 µm, 2.1 mm x 50 mm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B over 1 minute, and re-equilibrate for 2 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Run Time | Approximately 15 minutes |
Note on Mobile Phase: Formic acid is recommended over trifluoroacetic acid (TFA) to minimize in-source fragmentation and cleavage of the acid-labile Boc protecting group.[1]
Mass Spectrometry (MS) Method
The following parameters are for an electrospray ionization (ESI) source and can be adapted for other ionization techniques.
| Parameter | Recommended Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Full Scan (for confirmation) and/or Multiple Reaction Monitoring (MRM) (for quantification and targeted detection) |
| Scan Range (Full Scan) | m/z 100 - 600 |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Gas Flow | 600 - 800 L/hr (Nitrogen) |
| Cone/Fragmentor Voltage | Low voltage (e.g., 20-30 V) to minimize in-source fragmentation of the Boc group. This may require optimization. |
| Collision Energy (for MS/MS) | Ramped or set at specific energies (e.g., 10-40 eV) to induce fragmentation for structural confirmation. |
Expected Results and Data Presentation
Predicted Mass and Isotopes
The primary goal is to detect the protonated molecular ion [M+H]⁺.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| This compound | C20H24N4O6 | 400.41 | 401.18 |
Predicted MS/MS Fragmentation
Tandem mass spectrometry (MS/MS) can be used to confirm the structure of the conjugate. The fragmentation is expected to occur at the labile bonds, including the Boc group and the linker.
| Precursor Ion [M+H]⁺ (m/z) | Predicted Product Ion (m/z) | Fragment Identity | Notes |
| 401.18 | 345.16 | [M+H - C4H8]⁺ | Loss of isobutylene (B52900) (56 Da) from the Boc group, potentially via a McLafferty-like rearrangement.[2] This is a common fragmentation pathway for Boc-protected amines. |
| 401.18 | 301.13 | [M+H - C5H8O2]⁺ | Loss of the entire Boc group (100 Da). This is a characteristic fragmentation that indicates the presence of the Boc protecting group. |
| 401.18 | 259.07 | [Thalidomide+H]⁺ | Cleavage of the linker, resulting in the protonated thalidomide core. This confirms the presence of the thalidomide moiety.[3][4] |
| 401.18 | 177.06 | Phthalimide fragment | A common fragment from the thalidomide core. |
| 401.18 | 84.04 | Glutarimide fragment | A characteristic fragment from the thalidomide core, often used in MRM assays for thalidomide.[3][4] |
| 301.13 | 259.07 | [Thalidomide-NH-(CH2)2-NH2+H - C2H4N]⁺ | Further fragmentation of the de-protected conjugate, leading to the thalidomide core. |
Visualizations
Experimental Workflow
Caption: Workflow for LC-MS analysis of the thalidomide conjugate.
Logical Relationship of Molecular Fragments
Caption: Predicted fragmentation pathway for the target conjugate.
Conclusion
This application note provides a comprehensive LC-MS protocol for the characterization of this compound. The described method, utilizing a C18 column with a formic acid-modified mobile phase and positive electrospray ionization, is suitable for confirming the molecular weight and structural integrity of the conjugate. The provided tables of expected masses and fragmentation patterns serve as a valuable reference for data analysis. This protocol should aid researchers in the reliable and efficient characterization of this important synthetic intermediate in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of Thalidomide-Based PROTACs
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of thalidomide-based Proteolysis Targeting Chimeras (PROTACs). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: Why do many thalidomide-based PROTACs exhibit poor solubility?
A1: The poor aqueous solubility of thalidomide-based PROTACs is often attributed to their inherent molecular characteristics. These molecules are large and complex, typically with a high molecular weight (often exceeding 700 Da) and significant lipophilicity. This places them in the "beyond Rule of Five" (bRo5) chemical space, which is commonly associated with poor solubility and oral bioavailability.[1] The combination of a large, often nonpolar surface area and the tendency to form stable crystal lattices contributes to their low solubility in aqueous solutions.
Q2: What are the experimental consequences of poor PROTAC solubility?
A2: Poor solubility can significantly compromise experimental results and lead to the misinterpretation of data. Common issues include:
-
Precipitation in Assays: PROTACs may precipitate in aqueous cell culture media or biochemical assay buffers, leading to an underestimation of their potency (e.g., DC50, IC50).[1]
-
Inaccurate Quantification: Undissolved compounds can result in errors when determining the true concentration in stock solutions and experimental wells.
-
Low Bioavailability: In cellular and in vivo experiments, poor solubility limits the amount of PROTAC that can cross cell membranes and reach its intracellular target, thereby reducing its efficacy.
-
Irreproducible Results: The extent of precipitation can vary between experiments, leading to high variability and a lack of reproducibility.[1]
Q3: What are the primary strategies for improving the solubility of my thalidomide-based PROTAC?
A3: There are two main approaches to enhance the solubility of your PROTAC:
-
Chemical Modification: This involves altering the chemical structure of the PROTAC itself, with a primary focus on the linker region.
-
Formulation Strategies: This approach focuses on improving the delivery of the existing PROTAC molecule by combining it with other substances, such as co-solvents or excipients.
Q4: How can modifying the PROTAC linker improve its solubility?
A4: The linker plays a critical role in the physicochemical properties of a PROTAC. Strategies to improve solubility through linker modification include:
-
Incorporating Polar Groups: Introducing polar functional groups, such as polyethylene (B3416737) glycol (PEG) units, can increase the hydrophilicity and aqueous solubility of the PROTAC.[2][3]
-
Adding Ionizable Groups: Including basic nitrogen atoms in the linker, for example within a piperazine (B1678402) or piperidine (B6355638) ring, can improve solubility, especially in acidic environments.[1]
-
Optimizing Linker Length: The length of the linker can influence solubility, although the relationship is not always linear. Systematic variation of the linker length is often necessary to find the optimal balance between solubility and degradation activity.[3]
Q5: What formulation strategies can be used to improve PROTAC solubility for in vitro and in vivo studies?
A5: Several formulation strategies can be employed:
-
Use of Co-solvents: For in vitro assays, adding a small percentage of an organic co-solvent like DMSO can help maintain the PROTAC in solution. However, it is crucial to ensure the co-solvent is compatible with the assay and does not affect cell viability.
-
Amorphous Solid Dispersions (ASDs): ASDs involve dispersing the PROTAC in an amorphous form within a polymer matrix. This high-energy, amorphous state can significantly increase the apparent solubility and dissolution rate.[4]
-
Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can be developed. These formulations contain the PROTAC in an oil and surfactant mixture that forms an emulsion in the gastrointestinal tract, enhancing absorption.
Troubleshooting Guides
Problem: My PROTAC precipitates out of solution when I dilute my DMSO stock into aqueous buffer for an in vitro assay.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Poor intrinsic solubility | 1. Lower the final PROTAC concentration: Ensure the final concentration is below the kinetic solubility limit. 2. Use a co-solvent: Add a small percentage (e.g., 1-5%) of a biocompatible co-solvent like PEG 400 to the aqueous buffer. 3. Adjust pH: If your PROTAC has ionizable groups, adjusting the buffer pH might increase solubility. | The PROTAC remains in solution, preventing precipitation during the experiment. |
| "Salting out" effect | 1. Decrease the salt concentration of your buffer, if permissible for the assay. 2. Use a different buffer system. | Reduced precipitation upon dilution. |
| Slow dissolution from DMSO stock | 1. Ensure the PROTAC is fully dissolved in the DMSO stock: Gentle warming or sonication of the stock solution might be necessary. 2. Increase the dilution factor: Use a more concentrated DMSO stock to minimize the volume added to the aqueous buffer. | Complete dissolution in the final aqueous solution. |
Data Presentation
Table 1: Impact of Linker Composition on the Aqueous Solubility of Thalidomide-Based PROTACs
| PROTAC | Linker Type | Linker Composition | Aqueous Solubility (µg/mL) | Reference |
| PROTAC 1 | Alkyl | C4 alkyl chain | < 1 | Fictionalized data based on general trends |
| PROTAC 2 | Alkyl | C8 alkyl chain | < 0.5 | Fictionalized data based on general trends |
| PROTAC 3 | PEG | 2 PEG units | 15 | [5] |
| PROTAC 4 | PEG | 4 PEG units | 45 | [5] |
| PROTAC 5 | Alkyl-Piperazine | C3-piperazine-C3 | 25 | Fictionalized data based on general trends |
Note: The solubility values are representative and can vary significantly based on the specific warhead and E3 ligase ligand used in the PROTAC construct.
Table 2: Enhancement of PROTAC Solubility using Amorphous Solid Dispersion (ASD) Formulation
| PROTAC | Formulation | Drug Loading (% w/w) | Solubility Enhancement (fold increase vs. amorphous) | Reference |
| AZ1 | HPMCAS ASD (Solvent Evaporation) | 10% | ~2 | [4] |
| AZ1 | HPMCAS ASD (Solvent Evaporation) | 20% | No significant enhancement | [4] |
| AZ1 | PVPVA ASD (Solvent Evaporation) | 10% | ~1.5 | [4] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a general method for determining the kinetic solubility of a PROTAC in an aqueous buffer using nephelometry or UV-Vis spectroscopy.[1]
Materials:
-
PROTAC of interest
-
100% DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well clear-bottom plates
-
Plate reader with nephelometry or UV-Vis capabilities
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO. Ensure the compound is fully dissolved.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the PROTAC stock solution with DMSO to create a range of concentrations.
-
Transfer to Assay Plate: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a new 96-well plate containing the aqueous buffer. The final DMSO concentration should be kept low (typically ≤1%).
-
Incubation: Shake the plate for 1-2 hours at a controlled temperature (e.g., 25°C).
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in turbidity or absorbance is observed compared to the buffer-only control.
Protocol 2: Preparation of Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol describes a general method for preparing an ASD of a PROTAC with a polymer carrier.[4]
Materials:
-
PROTAC of interest
-
Polymer carrier (e.g., HPMCAS, PVPVA)
-
Volatile organic solvent (e.g., dichloromethane/ethanol mixture)
-
Glass vials
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve both the PROTAC and the polymer carrier in the chosen solvent system in a glass vial. The drug loading (w/w) will determine the relative amounts of PROTAC and polymer.
-
Solvent Evaporation: Place the vial in a vacuum oven at an elevated temperature (e.g., 70°C) overnight to ensure complete removal of the solvent.
-
Collection: The resulting solid film is the amorphous solid dispersion of the PROTAC.
-
Characterization: The amorphous nature of the dispersion should be confirmed using techniques such as powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC).
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Thalidomide-Based PROTAC Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, specifically low yield, encountered during the synthesis of thalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the main stages of thalidomide-based PROTAC synthesis where low yield is a common issue?
A1: Low yields in thalidomide-based PROTAC synthesis can occur at three main stages:
-
Synthesis of the thalidomide-linker building block: This involves functionalizing thalidomide (B1683933) or its analogs (e.g., pomalidomide (B1683931), lenalidomide) with a linker.
-
Synthesis of the warhead-linker building block: This step involves attaching the linker to the ligand that binds to the protein of interest (POI).
-
Final conjugation (coupling) step: This is the final step where the thalidomide-linker and warhead-linker fragments are joined to form the complete PROTAC molecule.
Q2: What are the general factors that can contribute to low yields in PROTAC synthesis?
A2: Several factors can contribute to low yields, including:
-
Suboptimal reaction conditions: Temperature, reaction time, solvent, and catalyst choice are critical.
-
Poor quality of starting materials: Impurities in reactants can interfere with the reaction.
-
Side reactions and byproduct formation: The complexity of PROTAC molecules makes them susceptible to unwanted chemical transformations.
-
Difficult purification: The often high molecular weight and "greasy" nature of PROTACs can lead to product loss during purification steps like column chromatography or HPLC.[1]
-
Instability of intermediates or the final product: Some PROTAC components can be sensitive to acidic, basic, or thermal conditions.
Q3: How can I monitor the progress of my PROTAC synthesis reactions effectively?
A3: Close monitoring of your reaction is crucial to determine the optimal endpoint and prevent the formation of degradation products. Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques for monitoring reaction progress.[2] LC-MS is particularly powerful as it provides information on the conversion of starting materials and the formation of the desired product, as well as any major byproducts.
Troubleshooting Guides for Low Yield
Guide 1: Low Yield in Thalidomide-Linker Synthesis
Problem: The yield of the thalidomide-linker building block is consistently low.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Suggestion | Supporting Evidence/Example |
| Inefficient SNAr reaction with 4-fluorothalidomide | - Use a polar aprotic solvent like DMSO or DMF.[3] - Employ a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA).[3][4] - Increase the reaction temperature (e.g., 90-110 °C).[2][3] - Consider using microwave-assisted synthesis (MAS) which can significantly reduce reaction times to as little as 15 minutes and increase yields.[5] | Microwave-assisted synthesis has been shown to boost yields by at least 14% at the gram scale without the need for purification compared to conventional heating.[5] |
| Low yield in Williamson ether synthesis with 4-hydroxythalidomide | - Use a strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in an anhydrous solvent like DMF or acetonitrile.[6] - Heat the reaction to 60-80 °C.[6] - Ensure your starting materials are completely dry, as water can quench the reaction. | A typical procedure involves stirring 4-hydroxythalidomide with K₂CO₃ or Cs₂CO₃ before adding the tosylated linker and heating.[6] |
| Side reactions due to the basicity of the linker's amine | - When using linkers with primary amines, consider using a large excess of the amine or a protecting group strategy. - Secondary amines have been shown to give consistently greater yields than primary amines in some cases.[7] | A study reported higher yields for pomalidomide-linker synthesis when using secondary amines.[7] |
| Racemization of the chiral center on the glutarimide (B196013) ring | - Racemization can occur in the presence of base.[] - If chiral integrity is crucial, consider using milder bases or lower reaction temperatures. | The acidic proton at the chiral carbon can be abstracted by a base, leading to a planar enolate intermediate that can be protonated from either face.[] |
Guide 2: Low Yield in the Final Conjugation Step
Problem: The final coupling of the thalidomide-linker and the warhead-linker results in a low yield of the desired PROTAC.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Suggestion | Supporting Evidence/Example |
| Inefficient amide bond formation | - Use standard peptide coupling reagents like HATU, HOBt, or TBTU with a non-nucleophilic base like DIPEA.[2][9] - Ensure anhydrous reaction conditions, as water will hydrolyze the activated ester intermediate. - A one-pot protocol using photoinduced C(sp2)–C(sp3) cross-coupling followed by amide formation has been developed and can achieve high yields (up to 84%).[9] | A study optimized a one-pot synthesis of a JQ1-pomalidomide conjugate, achieving a 62% yield.[7] |
| Low efficiency of "Click Chemistry" (CuAAC) | - Ensure the purity of your azide (B81097) and alkyne functionalized fragments. - Use a reliable copper(I) source, which can be generated in situ from CuSO₄ and a reducing agent like sodium ascorbate. - The use of a ligand such as TBTA can stabilize the copper(I) catalyst and improve efficiency. | Click chemistry is known for being high-yielding, often with yields up to 90% in the final click step.[10] |
| Steric hindrance | - If the reactive functional groups on your two fragments are sterically hindered, the reaction rate may be slow. - Consider increasing the reaction time, temperature (if the molecules are stable), or using a less sterically demanding linker. | The flexibility and length of the linker are crucial for allowing the two ends of the PROTAC to come together. |
| Difficult purification leading to product loss | - PROTACs can be challenging to purify due to their high molecular weight and lipophilicity.[1] - Preparative HPLC is often the method of choice for final purification.[2] - Solid-phase synthesis can simplify purification by allowing excess reagents to be washed away before cleaving the final product from the resin.[1][11][12] | Solid-phase synthesis has been successfully used to generate libraries of PROTACs, streamlining the purification process.[1][13][14][15] |
Experimental Protocols
Protocol 1: General Procedure for SNAr Reaction of 4-Fluorothalidomide with an Amine Linker
-
Dissolve 4-fluorothalidomide (1.0 equivalent) in anhydrous DMSO or DMF.
-
Add the amine-linker (1.2 equivalents) and DIPEA (3.0 equivalents).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water to precipitate the product.
-
Collect the solid by filtration and purify by column chromatography.
Protocol 2: General Procedure for Amide Coupling to form the Final PROTAC
-
Dissolve the carboxylic acid-functionalized fragment (1.0 equivalent) and the amine-functionalized fragment (1.1 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).[2]
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the reaction mixture directly by preparative HPLC.[2]
Data Presentation
Table 1: Comparison of Reported Yields for Different Synthetic Steps and Methods
| Reaction Step | Method | Key Reagents/Conditions | Reported Yield (%) | Reference |
| Thalidomide-Linker Synthesis (SNAr) | Conventional Heating | 4-fluorothalidomide, amine-linker, DIPEA, DMSO, 90°C, 12h | Varies (often moderate) | [2] |
| Thalidomide-Linker Synthesis (SNAr) | Microwave-Assisted Synthesis | 4-fluorothalidomide, amine-linker, 15 min | >14% improvement over conventional | [5] |
| Thalidomide-Linker Synthesis (Sonogashira Coupling) | Palladium/Copper Catalysis | 4-bromothalidomide, terminal alkyne linker, Pd(PPh₃)₂Cl₂, CuI, Et₃N, DMF, 70°C | 72-89 | [3] |
| Final PROTAC Synthesis (Amide Coupling) | Standard Coupling | Carboxylic acid fragment, amine fragment, HATU, DIPEA, DMF, RT, overnight | Varies (often moderate) | [2] |
| Final PROTAC Synthesis (One-Pot) | Photoinduced cross-coupling and amide formation | CRBN ligand, piperidine (B6355638) derivative, benzoic acid | 25-84 | [9] |
| Final PROTAC Synthesis (Click Chemistry) | CuAAC | Azide fragment, alkyne fragment, Cu(I) source | up to 90 | [10] |
| Solid-Phase Synthesis of Thalidomide Analogs | Solid-Phase | Phthalic anhydride (B1165640) on resin, α-aminoglutarimide, cleavage | 40.3-98.1 | [16] |
Visualizations
Signaling Pathway
Caption: Mechanism of action of a thalidomide-based PROTAC.
Experimental Workflow
Caption: A workflow for PROTAC synthesis with integrated troubleshooting checkpoints.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Microwave-assisted synthesis of pomalidomide building blocks for rapid PROTAC and molecular glue development - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. explorationpub.com [explorationpub.com]
- 11. benchchem.com [benchchem.com]
- 12. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Solid-phase synthesis of thalidomide and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Linker Length from Thalidomide-NH-(CH2)2-NH-Boc
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of Proteolysis-Targeting Chimera (PROTAC) linker length, starting from the key intermediate Thalidomide-NH-(CH2)2-NH-Boc.
Frequently Asked Questions (FAQs)
Q1: What is the optimal linker length for a thalidomide-based PROTAC?
A1: There is no universally optimal linker length. The ideal length is highly dependent on the specific protein of interest (POI) and the E3 ligase, as it must facilitate the formation of a stable and productive ternary complex.[1][2] For some targets, shorter linkers are more effective, while for others, longer linkers are required to achieve potent degradation. Empirical testing of a series of PROTACs with varying linker lengths is often necessary to identify the most potent degrader.[1]
Q2: What are the most common types of linkers used with thalidomide-based PROTACs?
A2: The most prevalent linker motifs are polyethylene (B3416737) glycol (PEG) and alkyl chains.[3][4] PEG linkers are known to improve solubility and can provide flexibility for ternary complex formation.[3][5] Alkyl chains offer a more hydrophobic and sometimes more rigid connection, which can also be beneficial for optimizing ternary complex geometry.[5] The choice between PEG and alkyl linkers, and the specific length of the chosen linker, can significantly impact a PROTAC's efficacy, solubility, and cell permeability.[5][6]
Q3: How does linker composition, beyond length, affect PROTAC performance?
A3: Linker composition is critical as it influences the physicochemical properties of the PROTAC. Incorporating polar groups, like in PEG linkers, can enhance solubility. Conversely, more hydrophobic alkyl linkers may improve cell permeability. The rigidity of the linker is also a key factor; more rigid linkers can reduce the entropic penalty of forming the ternary complex, potentially increasing potency.[5]
Q4: What is the "hook effect" and how can linker optimization help mitigate it?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.[7] A well-designed linker that promotes positive cooperativity in the ternary complex can help to mitigate this effect. Optimizing the linker length and composition can lead to a more stable ternary complex, which can be effective even at lower concentrations, thus avoiding the hook effect.
Troubleshooting Guides
Issue 1: Low or No Target Degradation
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Question: My synthesized PROTAC shows good binding to the target protein and CRBN individually, but I don't observe any significant degradation. What could be the issue?
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Answer: This is a common challenge in PROTAC development and often points to issues with the formation of a productive ternary complex. Here's a step-by-step troubleshooting guide:
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Verify Ternary Complex Formation: Use biophysical assays like co-immunoprecipitation (Co-IP), surface plasmon resonance (SPR), or Förster resonance energy transfer (FRET) to confirm that your PROTAC is capable of inducing a ternary complex.
-
Optimize Linker Length: The current linker may be too short, causing steric hindrance, or too long, leading to an unstable or non-productive ternary complex. Synthesize a library of PROTACs with systematically varied linker lengths (both PEG and alkyl chains) to identify the optimal length.[1][2]
-
Assess Cell Permeability: The PROTAC may not be efficiently entering the cells. Consider modifying the linker to improve its physicochemical properties. For instance, if you are using a long, polar PEG linker, a shorter or more hydrophobic alkyl linker might improve cell permeability.[5]
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Check for Proteasome Activity: Ensure that the proteasome is active in your cell line. You can use a known proteasome inhibitor (e.g., MG132) as a negative control. If your PROTAC is functional, inhibition of the proteasome should rescue the target protein from degradation.
-
Issue 2: Poor Solubility of the Synthesized PROTAC
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Question: My purified PROTAC has very poor solubility in aqueous buffers. How can I improve this?
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Answer: Poor solubility is a common hurdle for PROTACs due to their high molecular weight and often lipophilic nature.
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Modify the Linker: If you are using a long alkyl linker, consider synthesizing analogs with more hydrophilic PEG linkers of varying lengths.[5]
-
Formulation Strategies: For in vitro assays, you can use a small amount of a co-solvent like DMSO. However, be mindful of the final DMSO concentration in cellular assays, as it can be toxic to cells at higher concentrations.
-
Structural Modifications: If solubility issues persist, consider introducing more polar functional groups on the warhead, if possible without compromising its binding affinity.
-
Data Presentation
Table 1: Impact of PEG Linker Length on BRD4 Degradation by Thalidomide-Based PROTACs
| PROTAC | Linker (PEG Units) | Target Protein | Cell Line | DC₅₀ (µM) | Dₘₐₓ (%) | Key Observations |
| PROTAC 1 | 0 (Direct Linkage) | BRD4 | H661 | < 0.5 | > 90 | A very short linker can be highly effective.[2] |
| PROTAC 2 | 1 | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly decrease potency.[2] |
| PROTAC 3 | 2 | BRD4 | H661 | > 5 | ~60 | Intermediate linker lengths may not be optimal.[2] |
| PROTAC 4 | 4-5 | BRD4 | H661 | < 0.5 | > 90 | Potency can be regained with longer PEG linkers.[8] |
Table 2: Impact of Alkyl Linker Length on BRD4 Degradation by Pomalidomide-Based PROTACs
| PROTAC | Linker Type | Linker Length (atoms) | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| PROTAC 5 | Alkyl | 6 | BRD4 | 25 | >95 | F. Dang et al., 2020[5] |
Note: Data is compiled from various sources and direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC Library with Varying Linker Lengths from this compound (Solution-Phase)
This protocol describes a general procedure for the synthesis of a library of PROTACs with varying linker lengths, starting from the commercially available this compound.
Step 1: Boc Deprotection of this compound
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Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM) or a mixture of DCM and trifluoroacetic acid (TFA).
-
Add an excess of TFA (e.g., 20-50% v/v) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can be used directly in the next step or after neutralization with a mild base (e.g., saturated sodium bicarbonate solution) and extraction.
Step 2: Amide Coupling with Linkers of Varying Lengths
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To the deprotected thalidomide-amine from Step 1 (1 equivalent), add a solution of the desired carboxylic acid-terminated linker (e.g., HOOC-(CH2)n-COOH or HOOC-(PEG)n-COOH, 1.1 equivalents) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1.2 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (3 equivalents).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the thalidomide-linker intermediate.
Step 3: Coupling of the Warhead
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To the thalidomide-linker intermediate from Step 2 (1 equivalent), add a solution of the warhead containing a free amine or other suitable functional group for coupling (1.1 equivalents) in DMF.
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Add a coupling agent (e.g., HATU, 1.2 equivalents) and a base (e.g., DIPEA, 3 equivalents).
-
Stir the reaction mixture at room temperature overnight.
-
Work-up and purify the final PROTAC product as described in Step 2.
Protocol 2: Western Blot Analysis for Protein Degradation
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Cell Culture and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of your synthesized PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.
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Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Chiral Integrity of Thalidomide Derivatives
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the racemization of thalidomide (B1683933) derivatives during synthesis. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and offer practical solutions.
Frequently Asked Questions (FAQs)
Q1: Why is preventing racemization crucial when working with thalidomide and its derivatives?
A1: Thalidomide is a chiral molecule, existing as two non-superimposable mirror images called enantiomers: (R)-thalidomide and (S)-thalidomide. The biological activity of these enantiomers differs significantly. The (R)-enantiomer possesses the desired sedative and immunomodulatory effects, while the (S)-enantiomer is tragically known for its teratogenic effects, causing severe birth defects[1][2]. Although thalidomide racemizes in the body, controlling its stereochemistry during synthesis is a critical starting point for developing safer, more effective, and configurationally stable analogs[2].
Q2: What is the underlying chemical reason for the racemization of thalidomide?
A2: The racemization of thalidomide occurs due to the presence of an acidic proton at the chiral center, which is the carbon atom in the glutarimide (B196013) ring attached to the phthalimide (B116566) group[2]. Under physiological conditions (aqueous environment with a pH of 7.4), this proton can be abstracted by a base, leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either side with equal probability, resulting in a mixture of both (R) and (S) enantiomers[3]. This process is illustrated in the diagram below.
R_Thalidomide [label="(R)-Thalidomide", fillcolor="#F1F3F4"]; Enolate [label="Planar Enolate\nIntermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; S_Thalidomide [label="(S)-Thalidomide", fillcolor="#F1F3F4"]; Base [label="Base (e.g., OH-)", shape=plaintext, fontcolor="#EA4335"]; Proton_Source [label="Proton Source (e.g., H2O)", shape=plaintext, fontcolor="#4285F4"];
R_Thalidomide -> Enolate [label="- H+"]; Enolate -> S_Thalidomide [label="+ H+"]; Enolate -> R_Thalidomide [label="+ H+"];
Base -> R_Thalidomide [style=invis]; S_Thalidomide -> Proton_Source [style=invis]; }
Caption: Mechanism of base-catalyzed racemization of thalidomide.Q3: Can I avoid the teratogenic effects by administering only the pure (R)-enantiomer?
A3: Unfortunately, administering the pure (R)-enantiomer is not a viable strategy to prevent the adverse effects of the (S)-enantiomer. Due to the rapid in vivo racemization, the (R)-enantiomer quickly converts to a mixture of both enantiomers within the body[1][2]. Therefore, research efforts have shifted towards developing thalidomide analogs that are configurationally stable and do not racemize under physiological conditions.
Troubleshooting Guide: Synthesis of Configurationally Stable Thalidomide Derivatives
This guide provides an overview of strategies to overcome the challenge of racemization in the synthesis of thalidomide analogs.
Issue 1: My thalidomide derivative racemizes during or after synthesis.
Cause: The presence of the acidic proton at the C3 position of the glutarimide ring.
Solutions:
-
Substitution at the Chiral Center (C3 Position):
-
Strategy: Replace the acidic proton at the chiral center with a non-acidic group, such as a methyl or fluoroalkyl group. This modification physically removes the site of deprotonation, thus preventing racemization.
-
Example: The synthesis of (R)-3-methylthalidomide, a configurationally stable analog, has been successfully achieved[4][5].
-
-
Substitution at the C4 Position of the Glutarimide Ring:
-
Strategy: Introduce a substituent, such as an alkyl or aryl group, at the C4 position of the glutarimide ring. This modification can sterically hinder the approach of a base to the C3 proton and may also alter the electronic properties of the glutarimide ring, increasing the pKa of the C3 proton and making it less likely to be abstracted.
-
Example: The asymmetric synthesis of 4-methyl- and 4-phenyl-substituted thalidomide derivatives has been shown to yield configurationally stable compounds[2][6].
-
-
Deuterium-Enabled Chiral Switching (DECS):
-
Strategy: Replace the acidic proton at the chiral center with its heavier isotope, deuterium (B1214612). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect that significantly slows down the rate of deprotonation and, consequently, racemization[7][8][9]. This allows for the isolation and study of individual enantiomers with enhanced chiral stability.
-
Example: 3'-Deuteriothalidomide has been shown to be five times more stable to racemization at physiological pH than thalidomide[10].
-
Start [label="Racemization Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Decision [label="Choose a Strategy to\nPrevent Racemization", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Strategy1 [label="Substitution at C3\n(e.g., Methylation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Strategy2 [label="Substitution at C4\n(e.g., Alkylation/Arylation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Strategy3 [label="Deuterium-Enabled Chiral Switching\n(DECS)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Result1 [label="Configurationally Stable\n3-Substituted Analog", shape=box, fillcolor="#F1F3F4"]; Result2 [label="Configurationally Stable\n4-Substituted Analog", shape=box, fillcolor="#F1F3F4"]; Result3 [label="Chirally Stabilized\nDeuterated Analog", shape=box, fillcolor="#F1F3F4"];
Start -> Decision; Decision -> Strategy1; Decision -> Strategy2; Decision -> Strategy3; Strategy1 -> Result1; Strategy2 -> Result2; Strategy3 -> Result3; }
Caption: Decision workflow for selecting a strategy to synthesize configurationally stable thalidomide analogs.Experimental Protocols
The following are summaries of synthetic strategies for preparing configurationally stable thalidomide analogs. For complete experimental details, please refer to the cited literature.
Protocol 1: Asymmetric Synthesis of 4-Substituted Thalidomide Analogs
This method describes the synthesis of 4-methyl- and 4-phenyl-thalidomide derivatives, which exhibit enhanced configurational stability[2][6].
-
Starting Materials: The synthesis begins with enantiomerically pure 3-substituted pyroglutamic acids.
-
Key Step - Epimerization: A crucial step involves the stereochemically complete epimerization at the α-stereogenic center during the formation of the corresponding N-phthaloyl anhydrides. This allows for the synthesis of the desired diastereomer from a readily available starting material with an "inappropriate" stereochemistry.
-
Cyclization: The N-phthaloyl anhydride (B1165640) is then cyclized to form the glutarimide ring, yielding the final 4-substituted thalidomide analog.
-
Purification: The final product is purified using standard techniques such as flash column chromatography.
-
Chiral Purity Analysis: The enantiomeric purity of the final product should be confirmed using chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Stereoselective Synthesis of (R)-3-Methylthalidomide
This protocol outlines the synthesis of a configurationally stable thalidomide analog by introducing a methyl group at the chiral center, starting from a readily available chiral building block[4][5].
-
Starting Material: The synthesis commences with (S)-alanine.
-
Piperidin-2-one Ring Assembly: The core of this method is the construction of the piperidin-2-one ring from (S)-alanine. This approach is designed to be high-yielding and to proceed without the need for a chiral auxiliary or reagent, preserving the stereochemical integrity of the starting material.
-
Phthaloylation: The assembled piperidin-2-one intermediate is then reacted with a suitable phthalic anhydride derivative to introduce the phthalimide moiety.
-
Final Product: This sequence yields (R)-3-methylthalidomide with high enantiomeric purity.
-
Chiral Purity Analysis: The enantiomeric excess of the final compound should be determined by chiral HPLC or other suitable analytical techniques.
Protocol 3: Deuterium-Enabled Chiral Switching (DECS) of Thalidomide Analogs
This strategy involves the replacement of the acidic proton at the chiral center with deuterium to slow down racemization[7][8][9].
-
Deuterated Starting Material: The synthesis typically employs a deuterated precursor, such as (R)- or (S)-(3-²H)-3-amino-2,6-dioxopiperidine.
-
Condensation: The deuterated aminoglutarimide is condensed with a suitable phthalic acid derivative to form the deuterated thalidomide analog.
-
Purification: The product is purified by standard methods, and the individual deuterated enantiomers can be separated by chiral chromatography if a racemic deuterated precursor was used.
-
Deuterium Incorporation and Stability Analysis: The extent of deuterium incorporation and the configurational stability of the final product are assessed. This is typically done by incubating the compound in a physiologically relevant medium (e.g., human plasma at 37°C) and monitoring the enantiomeric ratio over time using chiral HPLC.
Data on Configurational Stability
The following table summarizes the racemization half-lives of thalidomide and some of its analogs under physiological conditions.
| Compound | Condition | Racemization Half-life (t½) | Reference(s) |
| Thalidomide | pH 7.4, 37°C | ~4.3 - 4.8 hours | [3] |
| Thalidomide | Human Plasma | ~2 - 6 hours | [7] |
| Lenalidomide | Human Plasma | < 3 hours | [7] |
| Pomalidomide | Human Plasma | < 1 hour | [7] |
| EM 12 (Thalidomide Analog) | pH 7.4, 37°C (in vitro) | ~12 hours | [11] |
| 3'-Deuteriothalidomide | Physiological pH | ~5 times more stable than thalidomide | [10] |
Analytical Methods for Enantiomeric Purity
Q4: How can I determine the enantiomeric purity of my synthesized thalidomide derivatives?
A4: The most common and reliable method for determining the enantiomeric purity of thalidomide and its analogs is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) .
-
Commonly used CSPs: Polysaccharide-based columns (e.g., Chiralpak AD-RH, Chiralcel OD-H) and protein-based columns (e.g., vancomycin-CSP) have been successfully used for the enantioseparation of thalidomide derivatives[6][10].
-
Detection: UV detection at 220 nm is typically employed[10].
-
Other Techniques: Other methods such as gas chromatography with a chiral stationary phase and mass spectrometry-based techniques have also been reported for the chiral analysis of thalidomide[1][8][12].
Sample [label="Synthesized Thalidomide\nDerivative", shape=ellipse, fillcolor="#F1F3F4"]; HPLC [label="Chiral HPLC Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Column [label="Select Chiral Stationary Phase\n(e.g., Chiralpak AD-RH)", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; Mobile_Phase [label="Optimize Mobile Phase", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; Detection [label="UV Detection (220 nm)", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; Data_Analysis [label="Data Analysis:\nDetermine Enantiomeric Ratio", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Result [label="Enantiomeric Purity\n(e.g., %ee)", shape=ellipse, fillcolor="#F1F3F4"];
Sample -> HPLC; HPLC -> Column; Column -> Mobile_Phase; Mobile_Phase -> Detection; Detection -> Data_Analysis; Data_Analysis -> Result; }
Caption: General workflow for determining the enantiomeric purity of thalidomide derivatives using chiral HPLC.References
- 1. Quantitative determination of the enantiomeric composition of thalidomide solutions by electrospray ionization tandem mass spectrometry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselective Synthesis of (R)-3-Methylthalidomide by Piperidin-2-one Ring Assembly Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The enantiomers of the teratogenic thalidomide analogue EM 12: 1. Chiral inversion and plasma pharmacokinetics in the marmoset monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Differentiation of antiinflammatory and antitumorigenic properties of stabilized enantiomers of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereointegrity of thalidomide: gas-chromatographic determination of the enantiomerization barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deuterium-Enabled Chiral Switching (DECS) Yields Chirally Pure Drugs from Chemically Interconverting Racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A new method for determination of both thalidomide enantiomers using HPLC systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The enantiomers of the teratogenic thalidomide analogue EM 12. 2. Chemical stability, stereoselectivity of metabolism and renal excretion in the marmoset monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploiting Self-Association to Evaluate Enantiomeric Composition by Cyclic Ion Mobility–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Thalidomide-Based PROTAC Stability and Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thalidomide-based Proteolysis Targeting Chimeras (PROTACs). The content is designed to address common stability issues and provide practical solutions and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability challenges encountered with thalidomide-based PROTACs?
A1: Thalidomide-based PROTACs face several stability challenges that can impact their efficacy and reproducibility in experiments. These can be broadly categorized as:
-
Chemical Instability: The thalidomide (B1683933) moiety itself is susceptible to hydrolysis, particularly at physiological pH. The glutarimide (B196013) and phthalimide (B116566) rings can open, inactivating the Cereblon (CRBN) binding motif.[1] The linker connecting the thalidomide to the target protein ligand can also contain labile chemical groups prone to degradation.[2]
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Metabolic Instability: PROTACs, like other small molecules, are subject to metabolism by enzymes, primarily in the liver and blood, such as Cytochrome P450s.[2] This can lead to rapid clearance and reduced in vivo efficacy. The linker is often a site of metabolic modification.[2]
-
Poor Solubility and Aggregation: Due to their high molecular weight and often lipophilic nature, PROTACs frequently exhibit poor solubility in aqueous buffers and cell culture media.[3][4] This can lead to precipitation, inaccurate concentration determination, and reduced cellular uptake.[4]
-
Chiral Instability: The chiral center in thalidomide can be prone to racemization under certain synthetic or experimental conditions, potentially affecting its binding to CRBN and overall activity.[5][6]
Q2: My thalidomide-based PROTAC is not showing any degradation of my target protein. What are the initial troubleshooting steps?
A2: A lack of target degradation is a common issue. A systematic approach to troubleshooting is recommended:
-
Confirm PROTAC Integrity: Verify the chemical structure, purity (>95%), and stability of your PROTAC stock using methods like LC-MS and NMR.[3][7] Ensure proper storage conditions to prevent degradation.[7]
-
Verify E3 Ligase Expression: Confirm that your cell line expresses sufficient levels of Cereblon (CRBN), the E3 ligase recruited by thalidomide.[3] Low CRBN expression is a common reason for the failure of thalidomide-based PROTACs.[3]
-
Assess Target Engagement: Ensure your PROTAC can independently bind to both the target protein and CRBN (binary engagement).[3] Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm target engagement in intact cells.[7][8]
-
Check for the "Hook Effect": Using excessively high concentrations of a PROTAC can lead to the formation of non-productive binary complexes (PROTAC-Target or PROTAC-CRBN) instead of the productive ternary complex (Target-PROTAC-CRBN), reducing degradation efficiency.[3][8][9] Test a broad concentration range (e.g., 1 nM to 10 µM) to identify the optimal concentration.[3]
-
Evaluate Cell Permeability: Poor cell permeability is a known challenge for PROTACs due to their larger size.[3] Consider using cell-based target engagement assays to assess if the PROTAC is reaching its intracellular target.[8]
Q3: How can I improve the solubility of my thalidomide-based PROTAC?
A3: Improving solubility is crucial for obtaining reliable and reproducible data. Several strategies can be employed:
-
Chemical Modification:
-
Incorporate Polar Groups: Introducing polar or ionizable groups, such as basic nitrogen atoms (e.g., piperazine, piperidine) into the linker, can enhance solubility.[3][4]
-
Optimize the Linker: While polyethylene (B3416737) glycol (PEG) linkers can increase hydrophilicity, their flexibility can sometimes be detrimental.[4] Finding the optimal linker length and composition is key to balancing solubility and ternary complex formation.[4]
-
Intramolecular Hydrogen Bonds: Designing the PROTAC to form intramolecular hydrogen bonds can create a more compact structure, reducing the exposed polar surface area and improving cell permeability.[4]
-
-
Formulation Strategies:
-
Co-solvents and Surfactants: Using co-solvents (e.g., DMSO) or surfactants can help keep the PROTAC in solution for in vitro assays.[4]
-
Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix in an amorphous state can enhance its apparent solubility.[4]
-
Lipid-Based Formulations: For in vivo studies, formulations like self-emulsifying drug delivery systems (SEDDS) can improve oral absorption.[2]
-
Troubleshooting Guides
Issue 1: Poor PROTAC Solubility and Aggregation
-
Symptoms:
-
Precipitation of the compound in aqueous buffers or cell culture media.[4]
-
Inconsistent or non-reproducible results in cellular assays.
-
High background signal in biophysical assays.
-
-
Troubleshooting Workflow:
Workflow for addressing poor PROTAC solubility.
Issue 2: Low Metabolic Stability
-
Symptoms:
-
Troubleshooting Workflow:
Workflow for addressing low PROTAC metabolic stability.
Data Presentation
Table 1: Impact of Linker Attachment Point on Thalidomide Conjugate Stability
| Compound ID | Linker Attachment Position | Linker Type | Aqueous Stability (% remaining at 24h, pH 7.4) | In Vitro Plasma Half-life (t1/2, min) | Reference |
| T01 | C4 | Aminoalkyl | 80 | >120 | [8] |
| T02 | C5 | Aminoalkyl | 70 | Not Determined | [8] |
| T03 | C4 | Acylated Aniline | 21 | 118 | [8] |
| L03 | C4 (Lenalidomide) | Acylated Aniline | 73 | 87 | [8] |
This table summarizes data on the stability of thalidomide and lenalidomide (B1683929) conjugates with different linker attachment points, highlighting that the C4 position generally offers greater stability.[8]
Table 2: Illustrative Degradation Efficiency of PROTACs with Different E3 Ligase Ligands
| PROTAC ID | E3 Ligase Ligand | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 3 | Thalidomide | BRD4 | 0.1 - 0.3 | >90 | [2] |
| PROTAC 4 | Lenalidomide | BRD4 | pM range | >90 | [2] |
This table provides a comparative example of the degradation efficiency of PROTACs targeting BRD4, suggesting that lenalidomide-based PROTACs can achieve higher potency.[2]
Table 3: Formulation Strategies for Solubility Enhancement
| PROTAC | Base Solubility (µg/mL) | Formulation | Solubility with Formulation (µg/mL) | Fold Increase | Reference |
| AZ1 | N/A (Amorphous) | 20% w/w HPMCAS ASD | Up to 2x | Up to 2x | [3] |
| Thalidomide | 50 | Hydroxypropyl-β-cyclodextrin | 1700 | 34 | [11] |
This table illustrates the significant improvement in solubility that can be achieved through different formulation strategies.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic degradation of a PROTAC when incubated with human liver microsomes.[10]
Materials:
-
Test PROTAC compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive and negative control compounds (e.g., Verapamil and Warfarin)
-
Acetonitrile (B52724) with an internal standard
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of the test PROTAC and control compounds in a suitable organic solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in phosphate buffer. The final concentration of the organic solvent in the incubation mixture should be low (e.g., <1%).
-
Incubation: In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching and Sample Preparation: Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the reaction and precipitate proteins. Vortex the samples and centrifuge to pellet the precipitated protein. Transfer the supernatant for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the samples to quantify the remaining concentration of the parent PROTAC at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC versus time. The slope of the line will be used to calculate the half-life (t1/2) and intrinsic clearance (Clint).
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify the binding of a PROTAC to its target protein in intact cells.[5]
Materials:
-
Cell line of interest
-
Test PROTAC compound
-
Vehicle control (e.g., DMSO)
-
PBS
-
Lysis buffer with protease inhibitors
-
Antibody against the target protein
-
Western blot reagents and equipment
Procedure:
-
Cell Culture and Treatment: Culture cells to ~80-90% confluency. Treat one group of cells with the PROTAC and another with the vehicle control. Incubate for 1-2 hours at 37°C.
-
Heating Step: Aliquot the cell suspensions into PCR tubes for each temperature point (e.g., a gradient from 40°C to 70°C). Heat the tubes for 3 minutes at the designated temperatures in a thermocycler, followed by a cooling step.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or mechanical disruption in lysis buffer.
-
Clarification of Lysate: Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Sample Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble target protein using Western Blot.
-
Data Analysis: Quantify the band intensities for the target protein at each temperature. Normalize the data to the lowest temperature point. Plot the percentage of soluble protein against temperature to generate melt curves. A shift in the melt curve to a higher temperature in the presence of the PROTAC indicates target engagement.
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To detect the formation of the ternary complex (Target Protein-PROTAC-CRBN) in cells.
Materials:
-
Cell line of interest
-
Test PROTAC compound
-
Lysis buffer
-
Antibody against the target protein or a tag
-
Protein A/G magnetic beads
-
Antibodies against CRBN and the target protein for Western blot
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control. Lyse the cells and clarify the lysate by centrifugation.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the target protein (or a tag on the protein) to form an antibody-protein complex. Add Protein A/G magnetic beads to pull down the complex.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot. Probe the membrane with antibodies against both the target protein (as a positive control for the IP) and CRBN. A band for CRBN in the PROTAC-treated sample indicates the formation of the ternary complex.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Improvements in solubility and stability of thalidomide upon complexation with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing PROTAC Cell Permeability with Alkyl Linkers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to overcome the poor cell permeability of Proteolysis Targeting Chimeras (PROTACs) by utilizing alkyl linkers.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experimentation with PROTACs featuring alkyl linkers.
Q1: My alkyl-linked PROTAC shows poor degradation of the target protein in cells, but the isolated components are active. What could be the problem?
A1: The most likely issue is poor cell permeability of the PROTAC molecule.[1][2] PROTACs are large molecules and often struggle to cross the cell membrane.[2] While alkyl linkers are designed to improve permeability compared to more polar linkers like PEG, other factors can still limit cellular uptake.
Troubleshooting Steps:
-
Confirm Permeability: Directly assess the cell permeability of your PROTAC using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion or the Caco-2 permeability assay for a more comprehensive view including active transport and efflux.[3][4]
-
Optimize Linker Length: The length of the alkyl linker is critical. Linkers that are too long can increase the molecular weight and flexibility, potentially reducing permeability.[] Systematically synthesize and test PROTACs with varying alkyl chain lengths (e.g., C3 to C12) to find the optimal length for your specific target and E3 ligase combination.[]
-
Evaluate Physicochemical Properties: Assess the overall lipophilicity (e.g., cLogP) and topological polar surface area (TPSA) of your PROTAC. While alkyl linkers reduce TPSA, the overall molecule might still be too polar or too lipophilic.[7]
-
Check for Efflux: The PROTAC may be actively transported out of the cell by efflux pumps. The Caco-2 assay can help determine the efflux ratio.[3]
Q2: I have inconsistent degradation results across different experimental batches. What could be the cause?
A2: Inconsistent results can stem from several factors related to both the compound and the experimental conditions.
Troubleshooting Steps:
-
Compound Stability: Assess the stability of your PROTAC in the cell culture medium over the time course of your experiment.[2] Degradation of the compound can lead to variable results.
-
Cell Health and Confluency: Ensure your cell culture conditions are standardized. Use cells within a defined passage number range and maintain consistent seeding densities, as cell health and confluency can affect the efficiency of the ubiquitin-proteasome system.[2]
-
Solubility Issues: Alkyl linkers increase hydrophobicity, which can lead to poor aqueous solubility.[][8] Poor solubility can result in inconsistent concentrations in your assay. Visually inspect for compound precipitation and consider using solubility-enhancing excipients if necessary.
Q3: My new alkyl-linked PROTAC is not degrading the target protein, and I suspect it's not entering the cell. How can I confirm this?
A3: Confirming target engagement within the cell is a key step.
Troubleshooting Steps:
-
Cellular Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement assays to confirm that the PROTAC is binding to both the target protein and the E3 ligase in a cellular context.[2][9] A lack of engagement suggests a permeability issue.
-
Permeabilized vs. Intact Cells: Compare the degradation activity of your PROTAC in intact cells versus permeabilized cells. If the PROTAC is active in permeabilized cells but not in intact cells, it strongly indicates a cell permeability problem.
Frequently Asked Questions (FAQs)
Q1: Why are alkyl linkers used to improve the cell permeability of PROTACs?
A1: Alkyl linkers are used to enhance cell permeability primarily by increasing the hydrophobicity and reducing the topological polar surface area (TPSA) of the PROTAC molecule.[][7] Unlike more polar polyethylene (B3416737) glycol (PEG) linkers, which contain multiple hydrogen bond acceptors (ether oxygens), alkyl chains are nonpolar. This "greasy" nature facilitates passive diffusion across the lipophilic cell membrane.[][10]
Q2: What is the key difference between alkyl and PEG linkers regarding cell permeability?
A2: The primary difference lies in their polarity and flexibility. PEG linkers are more hydrophilic and flexible, which can be beneficial for solubility but may hinder passive diffusion across the cell membrane.[11] Alkyl linkers are more hydrophobic and can adopt a more compact conformation, which can shield polar parts of the molecule and improve membrane permeability.[][12]
Q3: Does increasing the length of the alkyl linker always improve cell permeability?
A3: Not necessarily. While longer alkyl chains increase lipophilicity, an excessively long linker can lead to a high molecular weight and increased flexibility, which may negatively impact permeability.[] There is often an optimal linker length for each PROTAC system that balances hydrophobicity, conformational rigidity, and the ability to form a productive ternary complex.[]
Q4: Can alkyl linkers negatively impact the solubility of PROTACs?
A4: Yes, a significant drawback of using alkyl linkers is the potential for decreased aqueous solubility due to their hydrophobic nature.[][8] This can be a trade-off that needs to be carefully managed during the design and optimization process. In some cases, hybrid linkers containing both alkyl and short PEG motifs can be used to balance permeability and solubility.[]
Q5: How do I choose the right length for my alkyl linker?
A5: The optimal length is typically determined empirically. A common strategy is to synthesize a library of PROTACs with varying alkyl chain lengths (e.g., C3, C5, C6, C8) and evaluate their degradation efficiency and cell permeability.[] The goal is to find the shortest possible linker that still allows for the formation of a stable and productive ternary complex while providing the desired permeability characteristics.
Quantitative Data Summary
The following tables summarize quantitative data from studies comparing PROTACs with different linker types and their impact on permeability.
Table 1: Comparison of Permeability for PROTACs with Different Linker Types
| PROTAC | Linker Type | Linker Length (atoms) | Permeability (Papp) (x 10⁻⁶ cm/s) | Reference |
| PROTAC A | Alkyl | 8 | 8.6 | [13] |
| PROTAC B | PEG | 8 | 1.2 | [14] |
| PROTAC C | Alkyl/Ether | 10 | 3.5 | [15] |
| PROTAC D | Rigid Piperidine | 6 | 7.2 | [16] |
Note: Data is compiled from multiple sources for illustrative purposes and may not represent a direct head-to-head comparison under identical conditions.
Table 2: Physicochemical Properties of Representative PROTACs
| PROTAC | Linker Type | Molecular Weight (Da) | cLogP | TPSA (Ų) | Reference |
| VHL-based PROTAC 1 | Alkyl | 987 | 7.57 | 189 | [14][15] |
| VHL-based PROTAC 2 | PEG-like | 991 | 4.21 | 207 | [14][15] |
| CRBN-based PROTAC | Alkyl | 850 | 5.5 | 160 | [17] |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive diffusion of a compound across an artificial lipid membrane.[3][18]
Principle: A donor compartment containing the PROTAC solution is separated from an acceptor compartment by a porous filter coated with a lipid solution (e.g., phosphatidylcholine in dodecane), which forms an artificial membrane. The rate at which the PROTAC diffuses from the donor to the acceptor compartment is measured to determine its permeability.[4]
Methodology:
-
Prepare the Donor Plate: Add the PROTAC solution (typically in a buffered solution like PBS at a known concentration) to the wells of a 96-well donor plate.
-
Prepare the Acceptor Plate: Fill the wells of a 96-well acceptor plate with a buffer solution, which may contain a solubility enhancer.
-
Coat the Membrane: The filter of the donor plate is coated with the artificial membrane solution.
-
Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate, ensuring the coated membrane is in contact with the acceptor solution.
-
Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.[4]
-
Quantification: Analyze the concentration of the PROTAC in the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.[4]
-
Calculate Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using a specific formula that takes into account the concentrations in the donor and acceptor wells, the volumes of the wells, the surface area of the membrane, and the incubation time.[4]
Caco-2 Permeability Assay
This cell-based assay provides a more comprehensive assessment of permeability by mimicking the human intestinal epithelium.[3]
Principle: Caco-2 cells are grown as a monolayer on a semi-permeable membrane, forming tight junctions that mimic the intestinal barrier. The transport of the PROTAC across this monolayer is measured in both directions (apical to basolateral and basolateral to apical) to assess permeability and efflux.
Methodology:
-
Cell Culture: Seed Caco-2 cells on permeable filter supports in a multi-well plate and culture for 21-25 days until they form a differentiated monolayer.
-
Monolayer Integrity Check: Before the assay, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Prepare Donor Solution: Dissolve the PROTAC in a transport buffer at a known concentration.
-
Permeability Measurement (Apical to Basolateral):
-
Add the donor solution to the apical (upper) side of the monolayer.
-
Add fresh transport buffer to the basolateral (lower) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral side and replace with fresh buffer.
-
-
Efflux Measurement (Basolateral to Apical):
-
Add the donor solution to the basolateral side.
-
Add fresh buffer to the apical side.
-
Incubate and collect samples from the apical side at the same time points.
-
-
Quantification: Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Calculate Papp and Efflux Ratio: Calculate the Papp value for both directions. The efflux ratio is calculated by dividing the basolateral-to-apical Papp by the apical-to-basolateral Papp. An efflux ratio greater than 2 suggests active efflux.
Visualizations
PROTAC-Mediated Protein Degradation Pathway
References
- 1. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. precisepeg.com [precisepeg.com]
- 9. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Addressing the PROTAC "Hook Effect" with Thalidomide Ligands
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thalidomide-based Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the common challenge of the "hook effect" in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the PROTAC "hook effect"?
A1: The "hook effect" is a phenomenon observed in PROTAC-mediated protein degradation where the efficiency of degradation decreases at high PROTAC concentrations.[1][2] This results in a characteristic bell-shaped dose-response curve, in contrast to the typical sigmoidal curve seen with traditional inhibitors.[2] At optimal concentrations, the PROTAC molecule effectively forms a ternary complex with the target protein and the E3 ligase (e.g., Cereblon [CRBN]), leading to ubiquitination and degradation. However, at excessive concentrations, the PROTAC can form non-productive binary complexes (PROTAC-target protein or PROTAC-E3 ligase), which inhibits the formation of the productive ternary complex and reduces degradation efficiency.[1][2]
Q2: Why is it important to address the hook effect?
A2: Understanding and mitigating the hook effect is critical for several reasons:
-
Accurate Potency Determination: The hook effect can lead to an underestimation of a PROTAC's maximal degradation level (Dmax) and its potency (DC50) if the optimal concentration range is missed.[2]
-
Therapeutic Window: In a clinical context, a significant hook effect could narrow the therapeutic window, making dosing more challenging.[2]
-
Misinterpretation of Results: Researchers might incorrectly conclude that a PROTAC is inactive or has low efficacy if tested at concentrations that fall within the inhibitory range of the hook effect.[2]
Q3: How do thalidomide-based ligands influence the hook effect?
A3: Thalidomide (B1683933) and its analogs (e.g., lenalidomide, pomalidomide) are commonly used to recruit the CRBN E3 ligase.[3] The binding affinity of the thalidomide ligand for CRBN, as well as the overall stability and cooperativity of the ternary complex, can influence the hook effect. Factors such as the specific thalidomide analog used and the length and composition of the linker can impact the geometry of the ternary complex, affecting its stability and, consequently, the concentration at which the hook effect is observed.[2]
Q4: What is ternary complex cooperativity and how does it relate to the hook effect?
A4: Cooperativity refers to the influence that the binding of one protein partner (e.g., the target protein) to the PROTAC has on the binding of the other protein partner (e.g., CRBN). Positive cooperativity, where the formation of a binary complex enhances the binding of the second protein, is a key driver for potent protein degradation.[4] High positive cooperativity can stabilize the ternary complex over the binary complexes, thereby mitigating the hook effect.[5]
Troubleshooting Guides
Issue 1: My thalidomide-based PROTAC shows a strong hook effect at a lower than expected concentration.
| Possible Cause | Recommended Action |
| High binary binding affinity: The PROTAC may have very high affinity for either the target protein or CRBN, leading to the formation of binary complexes at lower concentrations. | 1. Perform a wide dose-response experiment: Test your PROTAC over a broad range of concentrations (e.g., picomolar to high micromolar) to accurately determine the optimal concentration for degradation. 2. Assess ternary complex formation: Use biophysical assays like TR-FRET or SPR to directly measure ternary complex formation and correlate it with your degradation data. A decrease in ternary complex formation at higher concentrations is a hallmark of the hook effect.[2] |
| Poor ternary complex cooperativity: The PROTAC may not be inducing favorable protein-protein interactions between the target and CRBN, leading to less stable ternary complexes. | 1. Modify the linker: The length and composition of the linker are critical for optimal ternary complex formation. Synthesize and test PROTACs with different linkers. 2. Change the thalidomide analog: Different thalidomide analogs can alter the presentation of the target protein to CRBN, potentially improving cooperativity. |
| High intracellular concentration: The PROTAC may be highly cell-permeable, leading to high intracellular concentrations that induce the hook effect. | 1. Perform a time-course experiment: Analyze protein degradation at different time points to understand the kinetics of degradation and identify an optimal treatment duration. 2. Use a lower concentration range: Based on your dose-response curve, select a concentration at or near the Dmax for future experiments. |
Issue 2: My PROTAC shows no degradation at any concentration tested.
| Possible Cause | Recommended Action |
| Inefficient ternary complex formation: The PROTAC may not be able to effectively bridge the target protein and CRBN. | 1. Confirm binary binding: Use biophysical assays (e.g., SPR, ITC) to confirm that your PROTAC binds to both the target protein and CRBN individually. 2. Assess ternary complex formation: Use an assay like TR-FRET or co-immunoprecipitation to determine if a ternary complex is formed in the presence of the PROTAC. |
| Lack of ubiquitination: Even if a ternary complex forms, it may not be in a productive conformation for ubiquitination to occur. | 1. Perform an in vitro ubiquitination assay: This will directly test the ability of your PROTAC to induce ubiquitination of the target protein in a controlled environment. |
| Entire concentration range is in the hook effect region: It is possible that the tested concentrations were all too high. | 1. Test a much broader and lower concentration range: Extend your dose-response curve to the picomolar range. |
| Low E3 ligase expression: The cell line used may not express sufficient levels of CRBN. | 1. Verify CRBN expression: Check the expression level of CRBN in your cell line by Western blot. |
Quantitative Data
The following tables provide representative data for thalidomide-based PROTACs, illustrating their degradation potency and the hook effect.
Table 1: Comparative Degradation Potency of BET-Targeting PROTACs [6]
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-825 | Pomalidomide | BRD4 | Jurkat | <1 | >95 |
| VHL-based PROTAC | VHL Ligand | BRD4 | HEL 92.1.7 | 1.8 | >98 |
This table showcases the high potency of the CRBN-based PROTAC ARV-825 in degrading BRD4.
Table 2: Illustrative Dose-Response Data Exhibiting a Hook Effect [2]
| PROTAC Concentration | % Target Protein Remaining | Ternary Complex Formation (RFU) |
| 0 nM (Vehicle) | 100% | 50 |
| 1 nM | 75% | 200 |
| 10 nM | 20% | 800 |
| 100 nM (Optimal) | 5% (Dmax) | 1500 |
| 1 µM | 30% | 900 |
| 10 µM | 80% | 300 |
This table illustrates a typical bell-shaped curve for both protein degradation and ternary complex formation, which is characteristic of the hook effect.
Experimental Protocols
1. Western Blot for PROTAC-Mediated Protein Degradation [7][8]
This protocol outlines the steps to quantify target protein degradation following PROTAC treatment.
-
Cell Seeding and Treatment:
-
Plate cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treat cells with a range of concentrations of your PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the results.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to generate a dose-response curve.
-
2. TR-FRET Assay for Ternary Complex Formation [9][10]
This protocol describes a time-resolved fluorescence energy transfer (TR-FRET) assay to measure the formation of the Target-PROTAC-CRBN ternary complex.
-
Reagent Preparation:
-
Recombinant tagged target protein (e.g., GST-tagged).
-
Recombinant tagged CRBN-DDB1 complex (e.g., His-tagged).
-
TR-FRET donor-conjugated antibody against one tag (e.g., Tb-anti-GST).
-
TR-FRET acceptor-conjugated antibody against the other tag (e.g., AF488-anti-His).
-
Serial dilution of the PROTAC.
-
-
Assay Setup:
-
In a microplate, add the target protein, CRBN-DDB1 complex, and the PROTAC at various concentrations.
-
Add the donor and acceptor antibodies.
-
Incubate the plate in the dark for a specified time (e.g., 180 minutes) to allow for complex formation.
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
The signal is proportional to the amount of ternary complex formed. Plot the TR-FRET signal against the PROTAC concentration.
-
3. In Vitro Ubiquitination Assay [11]
This protocol directly measures the PROTAC's ability to induce target protein ubiquitination.
-
Reaction Components:
-
E1 activating enzyme
-
E2 conjugating enzyme (e.g., UBE2D2)
-
Ubiquitin
-
Recombinant CRL4-CRBN E3 ligase complex
-
Recombinant target protein
-
PROTAC
-
ATP
-
Ubiquitination buffer
-
-
Reaction Setup:
-
Assemble a master mix containing buffer, ATP, E1, E2, and ubiquitin on ice.
-
In separate tubes, add the master mix, target protein, E3 ligase, and either the PROTAC or vehicle control (DMSO).
-
Include control reactions (e.g., no E1, no E3, no PROTAC).
-
-
Incubation and Termination:
-
Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
-
Detection:
-
Separate the reaction products by SDS-PAGE.
-
Perform a Western blot and probe with an antibody against the target protein.
-
A high molecular weight smear or laddering pattern indicates polyubiquitination.
-
Visualizations
Caption: PROTAC Mechanism of Action with a Thalidomide-based Ligand.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Best Practices for Storing and Handling Thalidomide-NH-(CH2)2-NH-Boc
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for storing and handling Thalidomide-NH-(CH2)2-NH-Boc. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store solid this compound?
A1: For long-term storage, solid this compound should be stored at -20°C. For shorter periods, 4°C is acceptable. It is crucial to keep the compound in a tightly sealed container to protect it from moisture, as it may be hygroscopic.
Q2: What is the recommended procedure for preparing and storing stock solutions?
A2: Stock solutions should be prepared using a suitable dry solvent such as DMSO. For long-term storage of up to six months, it is recommended to aliquot the stock solution into single-use vials and store them at -80°C. For short-term storage of up to one month, -20°C is sufficient. To maintain the integrity of the compound, protect the solutions from light and avoid repeated freeze-thaw cycles.
Q3: What are the general safety precautions for handling this compound?
A3: Thalidomide and its analogs are potent compounds and should be handled with care in a laboratory setting. Engineering controls, such as a chemical fume hood or a ventilated balance enclosure, should be the primary method of exposure control. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves, must be worn at all times.
Q4: Is this compound sensitive to any particular conditions?
A4: Yes, the Boc (tert-butoxycarbonyl) protecting group is sensitive to acidic conditions and can be cleaved. The phthalimide (B116566) group can be susceptible to cleavage by strong bases or hydrazinolysis. Therefore, it is important to avoid exposing the compound to these conditions unless deprotection is intended. The compound may also be sensitive to light and moisture.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Difficulty dissolving the solid compound | The compound may have absorbed moisture, leading to clumping. | Gently break up any clumps with a spatula. If solubility issues persist, sonication or gentle warming may aid dissolution. Ensure the solvent is anhydrous. |
| Inconsistent experimental results | The compound may have degraded due to improper storage or handling. | Prepare fresh stock solutions from the solid compound. If degradation is suspected, it is advisable to perform a purity check using HPLC. |
| Unexpected deprotection of the Boc group | Accidental exposure to acidic conditions during the experiment. | Carefully review all reagents and solutions used in the experimental protocol to ensure they are not acidic. Use buffered solutions where appropriate to maintain a neutral pH. |
| Degradation of the phthalimide group | Exposure to strong bases or nucleophiles. | Avoid strongly basic conditions in your experimental setup. If a basic catalyst is required, consider using a milder, non-nucleophilic base. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.
1. Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
From the stock solution, prepare a working solution of 100 µg/mL in a 50:50 mixture of acetonitrile and water.
3. Forced Degradation Conditions:
-
Acid Hydrolysis: Mix equal volumes of the working solution and 0.1 M HCl. Incubate at 60°C for 2 hours.
-
Base Hydrolysis: Mix equal volumes of the working solution and 0.1 M NaOH. Incubate at 60°C for 2 hours.
-
Oxidative Degradation: Mix equal volumes of the working solution and 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours, then prepare a working solution.
-
Photolytic Degradation: Expose the working solution to direct sunlight for 24 hours.
4. HPLC Analysis:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 95% A and 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Analyze the control (unstressed) and stressed samples. Compare the chromatograms to identify degradation products and quantify the remaining parent compound.
Visualizations
Caption: Troubleshooting logic for common issues with this compound.
Caption: Workflow for the stability assessment of this compound.
Technical Support Center: Troubleshooting Side Reactions in Boc-Protected Amine Deprotection
Welcome to the technical support center for Boc-protected amine deprotection. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of acid-catalyzed Boc deprotection?
A1: The deprotection of a Boc-protected amine is typically achieved under acidic conditions. The reaction is initiated by the protonation of the carbamate (B1207046) oxygen by an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This protonation is followed by the fragmentation of the intermediate to generate a stable tert-butyl cation, carbon dioxide, and the free amine.[1][2][3] The released tert-butyl cation can be neutralized by a scavenger, deprotonate to form isobutylene (B52900) gas, or in some cases, polymerize.[3]
Q2: What are the most common side reactions observed during Boc deprotection?
A2: The most frequently encountered side reactions include:
-
Incomplete Deprotection: A portion of the starting material remains unreacted, which can complicate purification efforts.[4][5]
-
t-Butylation: The electrophilic tert-butyl cation generated during the reaction can alkylate nucleophilic sites on the substrate or product.[4][5][6] This is particularly problematic for molecules containing electron-rich aromatic rings (like tryptophan) or other nucleophilic residues like methionine.[6][7][8]
-
Trifluoroacetylation: When using trifluoroacetic acid (TFA), the newly deprotected amine can sometimes be acylated by a trifluoroacetyl group, leading to an undesired byproduct.[4][]
-
Degradation of Acid-Sensitive Groups: The harsh acidic conditions required for Boc deprotection can lead to the cleavage of other acid-labile protecting groups or degradation of sensitive functionalities within the molecule.[4]
Q3: Why is the use of "scavengers" often recommended during Boc deprotection?
A3: Scavengers are added to the reaction mixture to trap the highly reactive tert-butyl cation intermediate.[4] By reacting with the tert-butyl cation, scavengers prevent it from alkylating nucleophilic sites on the desired product, thus minimizing the formation of t-butylated byproducts.[4][10][11] Common scavengers include triisopropylsilane (B1312306) (TIS), anisole, thioanisole, and 1,2-ethanedithiol (B43112) (EDT).[4][12]
Q4: Are there milder, alternative methods for Boc deprotection for acid-sensitive substrates?
A4: Yes, several alternative methods can be employed for substrates that are sensitive to strong acids like TFA. These include:
-
4M HCl in Dioxane: This is often considered a slightly milder alternative to TFA and can result in cleaner reactions for some substrates.[4][13]
-
Lewis Acids: Reagents like zinc bromide (ZnBr2) in dichloromethane (B109758) (DCM) can selectively remove Boc groups, sometimes in the presence of other acid-labile groups.[4][13]
-
Trimethylsilyl Iodide (TMSI): This reagent can be used under neutral conditions to cleave Boc groups.[4][13]
-
Thermal Deprotection: In some cases, heating the Boc-protected compound in a high-boiling point solvent such as dioxane or toluene (B28343) can effect deprotection without the need for an acid.[4][14][15]
-
Oxalyl Chloride in Methanol: This system offers a mild and selective method for the deprotection of a wide range of N-Boc protected substrates at room temperature.[16][17]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during Boc deprotection.
Problem 1: Incomplete Deprotection
Symptoms:
-
Significant amount of starting material observed by TLC, LC-MS, or NMR after the reaction.
-
Low yield of the desired deprotected amine.
Potential Causes & Solutions:
| Potential Cause | Suggested Solution |
| Insufficient Acid Strength or Concentration | Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM). Consider switching to a stronger acid system like 4M HCl in dioxane.[18] The rate of Boc cleavage can have a second-order dependence on acid concentration.[6][19] |
| Inadequate Reaction Time or Temperature | Extend the reaction time and monitor the progress closely. Gentle heating may be required for some substrates, but be cautious of potential side reactions.[18] Many deprotections are complete within 1-4 hours at room temperature.[1] |
| Steric Hindrance | Substrates with significant steric bulk around the Boc-protected amine may require more forcing conditions (higher acid concentration or longer reaction times).[6] |
| Poor Resin Swelling (Solid-Phase Synthesis) | In solid-phase peptide synthesis (SPPS), ensure the resin is adequately swollen in the deprotection solvent to allow the acid to access all reaction sites.[6] Interestingly, a 55% TFA solution in DCM can lead to better resin swelling and higher purity peptides than 100% TFA.[6][18] |
Problem 2: Formation of t-Butylated Side Products
Symptoms:
-
Observation of a byproduct with a mass increase of 56 Da (or multiples thereof) by LC-MS.
-
Complex NMR spectrum indicating alkylation of aromatic or other nucleophilic sites.
Potential Causes & Solutions:
| Potential Cause | Suggested Solution |
| Presence of Nucleophilic Groups | The substrate contains nucleophilic moieties such as tryptophan, tyrosine, methionine, or cysteine residues that are susceptible to alkylation by the tert-butyl cation.[6][10][20] |
| Absence of Scavengers | The reaction was performed without an appropriate scavenger to trap the tert-butyl cation. |
| High Concentration of tert-Butyl Cation | The reaction conditions favor a high concentration of the reactive electrophile. |
Recommended Action:
-
Add Scavengers: Incorporate scavengers into the deprotection cocktail. A combination of scavengers can be more effective. For example, a common cocktail for tryptophan-containing peptides is TFA/TIS/Water or TFA/TIS/EDT/Water.[12]
Table 1: Effect of Scavengers on Deprotection of a Model Tryptophan-Containing Peptide
| Cleavage Cocktail (TFA/Scavengers, 95:5 v/v) | Reaction Time (h) | Crude Yield (%) | Crude Purity (%) by HPLC | Major Side Product (%) |
| TFA/Water | 2 | 85 | 70 | 15 (t-butylated Trp) |
| TFA/TIS/Water (95:2.5:2.5) | 2 | 92 | 90 | < 5 (t-butylated Trp) |
| TFA/EDT/Water (95:2.5:2.5) | 2 | 90 | 88 | < 6 (t-butylated Trp) |
| TFA/TIS/EDT/Water (94:1:2.5:2.5) | 2 | 93 | 92 | < 3 (t-butylated Trp) |
| Data is illustrative and highly sequence-dependent.[12] |
Problem 3: Trifluoroacetylation of the Deprotected Amine
Symptoms:
-
Detection of a byproduct with a mass increase of 96 Da corresponding to the addition of a trifluoroacetyl group.
Potential Causes & Solutions:
| Potential Cause | Suggested Solution |
| Reaction with TFA | The deprotected amine, being nucleophilic, can react with TFA, especially under certain conditions in solid-phase synthesis.[4][] |
| Workup Procedure | The workup procedure may not effectively remove all TFA or its activated forms. |
Recommended Action:
-
Switch Acid: Consider using 1-2M HCl in an organic solvent like dioxane, which is a common alternative in solid-phase peptide synthesis to avoid this side reaction.[]
-
Workup: After deprotection with TFA, ensure thorough removal of the acid by co-evaporation with a non-polar solvent like toluene.[6] Neutralization of the resulting TFA salt with a mild base during aqueous workup can also be performed.[1][18]
Visual Guides
Reaction Mechanisms
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. [Direct tert-butylation of tryptophan: preparation of 2,5,7-tri-tert-butyltryptophan (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. Amine Protection / Deprotection [fishersci.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 16. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. BOC Protection and Deprotection [bzchemicals.com]
Technical Support Center: Ternary Complex Formation with Short Alkyl Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of ternary complex formation, with a specific focus on the challenges and strategies associated with using short alkyl linkers in Proteolysis-Targeting Chimeras (PROTACs).
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, focusing on challenges related to short alkyl linkers.
Question: My PROTAC, which has a short alkyl linker, shows good binding to both the target protein and the E3 ligase in binary assays, but I don't observe any target degradation. What's going wrong?
Answer:
This is a common challenge that often points to issues with the formation of a productive ternary complex. While binary binding is essential, it doesn't guarantee successful degradation. Here are the potential linker-related issues and steps to troubleshoot them:
-
Steric Hindrance: A short alkyl linker may be too rigid or short to allow the target protein and the E3 ligase to bind simultaneously without clashing.[1][2][3] This steric repulsion can prevent the formation of a stable ternary complex, even if the individual components can bind the PROTAC.
-
Troubleshooting Step: Synthesize a small library of PROTACs with slightly longer alkyl linkers (e.g., increasing by 1-2 atoms at a time) or linkers with different geometries. Even minor changes in length can alleviate steric clashes.[4]
-
-
Unfavorable Ternary Complex Conformation: The short linker might force the two proteins into a proximity and orientation that is not conducive to ubiquitination. For degradation to occur, a lysine (B10760008) residue on the surface of the target protein needs to be accessible to the E2 ubiquitin-conjugating enzyme associated with the E3 ligase.[3]
-
Troubleshooting Step: Alter the attachment points of the linker on either the target protein ligand or the E3 ligase ligand.[5] This can significantly change the relative orientation of the proteins within the ternary complex. Computational modeling can also help predict more favorable conformations.[6]
-
-
Low Cooperativity: The stability of the ternary complex is crucial. Positive cooperativity, where the binding of one protein to the PROTAC increases the affinity for the second protein, is highly desirable.[3] Short linkers might not be optimal for achieving favorable protein-protein interactions that contribute to this cooperativity.
-
Troubleshooting Step: Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the cooperativity of your system.[7][8] If cooperativity is low or negative, exploring different linker compositions (e.g., incorporating a rigid ring structure) or lengths is recommended.
-
Question: I'm observing a pronounced "hook effect" with my short-linker PROTAC. How can I address this by modifying the linker?
Answer:
The "hook effect" occurs at high PROTAC concentrations, where the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) dominates over the productive ternary complex, leading to decreased degradation.[3][9] While inherent to the PROTAC mechanism, linker design can significantly influence its severity.
-
Enhance Ternary Complex Stability: A more stable ternary complex can be more competitive against the formation of binary complexes.
-
Optimization Step: Focus on linker designs that promote positive cooperativity. A more rigid short linker, such as one containing a cyclopropyl (B3062369) or cyclobutyl moiety, can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation. This can increase the stability of the ternary complex and mitigate the hook effect.[10]
-
-
Systematic Variation of Linker Length: Even with short linkers, there is an optimal length.
-
Optimization Step: Systematically synthesize and test linkers with very small length variations. Potent PROTACs with linkers as short as three atoms have been reported, indicating that a "sweet spot" can exist even in this range.[4]
-
Question: My short alkyl linker is leading to poor solubility and cell permeability of my PROTAC. What are my options?
Answer:
The physicochemical properties of the linker are critical for the overall "drug-likeness" of a PROTAC.[1][10] Short alkyl linkers are often hydrophobic and can contribute to poor solubility.
-
Introduce Hydrophilic Moieties:
-
Solution: Replace the alkyl chain with a short polyethylene (B3416737) glycol (PEG) or ether-based linker. These are more hydrophilic and can improve solubility.[11][12]
-
-
Incorporate Polar Functional Groups:
-
Solution: Introduce polar groups, such as amides or piperazines, into the linker structure. This can improve solubility and may also provide beneficial conformational constraints.[10]
-
Frequently Asked Questions (FAQs)
What is the primary role of the linker in a PROTAC?
The linker connects the ligand that binds to the protein of interest (POI) to the ligand that recruits an E3 ubiquitin ligase. Its primary role is to enable the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), bringing the POI in close enough proximity to the E3 ligase for ubiquitination and subsequent degradation by the proteasome.[2][4]
Is there a universally optimal short alkyl linker length?
No, the optimal linker length is highly dependent on the specific POI and E3 ligase pair.[2] The geometry of the binding pockets and the surfaces of the two proteins dictate the ideal distance and orientation required for a stable complex. Optimization is therefore an empirical process that must be performed on a case-by-case basis.[1][5]
Why is ternary complex cooperativity important?
Cooperativity (α) is a measure of how the binding of the first protein to the PROTAC influences the binding of the second protein. Positive cooperativity (α > 1) indicates that the formation of the binary complex enhances the binding of the second protein, leading to a more stable ternary complex. This is a key factor for potent protein degradation.[13]
What biophysical assays are essential for studying ternary complex formation?
Several techniques are used to characterize the formation and stability of the ternary complex:[2][7]
-
Surface Plasmon Resonance (SPR): Measures binding kinetics (on- and off-rates) and affinities of binary and ternary interactions.[8]
-
Isothermal Titration Calorimetry (ITC): Measures the thermodynamics of binding, providing information on binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).[7]
-
Biolayer Interferometry (BLI): Similar to SPR, it provides kinetic and affinity data.[7]
-
Förster Resonance Energy Transfer (FRET): A proximity-based assay that can be used to detect the formation of the ternary complex in solution.[14]
Data Presentation
Table 1: Impact of Linker Length on PROTAC Efficacy for Various Targets
The optimal linker length is target-specific. The following table summarizes quantitative data from different studies, highlighting the "sweet spot" for linker length in various systems.
| Target Protein | E3 Ligase | Linker Type | Optimal Length (atoms) | Key Finding |
| BRD4 | VHL | PEG | ~21 | A 21-atom linker showed the highest degradation efficacy (Dmax = 96%) and potency (DC50 = 3 nM).[4] |
| TBK1 | VHL | Alkyl/Ether | 12-29 | Degradation was not observed with linkers shorter than 12 atoms.[4] |
| ERα | CRBN | PEG | 16 | The 16-atom linker was significantly more potent than PROTACs with 12-atom linkers, despite similar binding affinities.[1][2] |
| CRBN (homo-PROTAC) | CRBN | PEG | 8 | A short 8-atom PEG linker was found to be optimal for the degradation of CRBN.[1] |
| p38α | CRBN | PEG/Alkyl | 15-17 | This range was identified as the most effective for p38α degradation.[2] |
Note: DC50 is the concentration of PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved.
Experimental Protocols
Protocol 1: Characterizing Ternary Complex Formation using Surface Plasmon Resonance (SPR)
SPR is a powerful technique to measure the kinetics and affinity of ternary complex formation. This protocol provides a general workflow.
Objective: To determine the binding affinity and kinetics of the ternary complex (POI-PROTAC-E3 Ligase).
Materials:
-
Purified POI and E3 ligase complex.
-
PROTAC with a short alkyl linker.
-
SPR instrument and sensor chip (e.g., a streptavidin-coated chip if one protein is biotinylated).
-
Running buffer (e.g., HBS-EP+).
Methodology:
-
Immobilization of E3 Ligase:
-
Immobilize the E3 ligase onto the sensor chip surface. If the E3 ligase is biotinylated, it can be captured on a streptavidin chip. Aim for a low immobilization density to avoid mass transport limitations.
-
-
Binary Interaction (PROTAC to E3 Ligase):
-
Prepare a dilution series of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized E3 ligase surface to measure the binary binding affinity.
-
Regenerate the surface between injections according to the manufacturer's protocol.
-
-
Ternary Complex Formation:
-
Prepare a solution of the POI at a constant concentration (ideally >10x its KD for the PROTAC).
-
Prepare a serial dilution of the PROTAC.
-
Pre-incubate the POI and PROTAC solutions to allow the binary complex to form.
-
Inject the pre-incubated POI-PROTAC mixtures over the immobilized E3 ligase surface. The increase in response compared to the PROTAC alone will be due to the binding of the POI.[15]
-
Use a single-cycle kinetics method for stable complexes to avoid surface regeneration between injections.[8]
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both the binary and ternary interactions.
-
Calculate the cooperativity (α) using the formula: α = KD (binary POI-PROTAC) * KD (binary E3-PROTAC) / (KD (ternary POI-PROTAC-E3) * C), where C is the concentration of the pre-formed binary complex component. A simpler approach often used is comparing the affinity of one protein in the absence and presence of the other.
-
Protocol 2: Measuring Ternary Complex Thermodynamics with Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Objective: To determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of ternary complex formation.
Materials:
-
Purified POI and E3 ligase complex.
-
PROTAC with a short alkyl linker.
-
ITC instrument.
-
Dialysis buffer.
Methodology:
-
Sample Preparation:
-
Dialyze both proteins extensively against the same buffer to minimize buffer mismatch effects.
-
Dissolve the PROTAC in the final dialysis buffer. A small amount of DMSO may be required, in which case the same concentration must be present in the protein solution.
-
-
Binary Titration (PROTAC into POI):
-
Fill the ITC cell with the POI solution (e.g., 10-50 µM).
-
Fill the injection syringe with the PROTAC solution (e.g., 100-500 µM).
-
Perform a series of small injections of the PROTAC into the POI solution, measuring the heat change after each injection.
-
-
Ternary Complex Titration:
-
Prepare a solution of the POI pre-saturated with the PROTAC. The concentration of the PROTAC should be several-fold higher than the KD of the POI-PROTAC interaction to ensure most of the POI is in a binary complex.
-
Fill the ITC cell with this pre-formed POI-PROTAC binary complex.
-
Fill the injection syringe with the E3 ligase solution.
-
Titrate the E3 ligase into the cell containing the binary complex to measure the thermodynamics of ternary complex formation.[7]
-
-
Data Analysis:
-
Integrate the heat peaks from the titration.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding) to obtain KD, n, ΔH, and ΔS.
-
Comparing the KD of the E3 ligase binding to the POI-PROTAC complex versus the E3 ligase binding to the PROTAC alone allows for the determination of cooperativity.
-
Visualizations
Caption: The mechanism of action for a PROTAC, leading to targeted protein degradation.
Caption: A workflow for troubleshooting PROTACs with short alkyl linkers that fail to induce degradation.
Caption: Experimental workflow for analyzing ternary complex formation using Surface Plasmon Resonance (SPR).
References
- 1. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. The Essential Role of Linkers in PROTACs [axispharm.com]
- 13. diva-portal.org [diva-portal.org]
- 14. Optimization of PROTAC Ternary Complex Using DNA Encoded Library Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes [jove.com]
Validation & Comparative
The Linker's Dilemma: A Comparative Analysis of Alkylamine and PEG Linkers in PROTAC Efficacy
For Immediate Publication
A deep dive into the critical role of the linker in Proteolysis Targeting Chimera (PROTAC) technology reveals a nuanced interplay between its composition and the ultimate degradation of target proteins. This guide provides a comprehensive comparison of two prevalent linker classes: short, flexible alkylamine linkers, exemplified by derivatives of Thalidomide-NH-(CH2)2-NH-Boc, and the widely-used polyethylene (B3416737) glycol (PEG) linkers. Through an examination of experimental data and detailed methodologies, we aim to equip researchers, scientists, and drug development professionals with the insights needed for rational PROTAC design.
The efficacy of a PROTAC—a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system for targeted protein degradation—is profoundly influenced by the chemical linker connecting the target-binding "warhead" and the E3 ligase-recruiting moiety. While often perceived as a simple spacer, the linker's length, flexibility, and chemical properties are pivotal in dictating the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for successful protein ubiquitination and subsequent degradation.[1][2] This guide focuses on the comparative efficacy of short alkylamine linkers versus PEG linkers in thalidomide-based PROTACs, which recruit the Cereblon (CRBN) E3 ubiquitin ligase.
At a Glance: Alkylamine vs. PEG Linkers
| Feature | This compound Derived Linkers (Alkylamine) | PEG Linkers |
| Composition | Short, flexible aliphatic chain (e.g., ethylamine) | Repeating ethylene (B1197577) glycol units |
| Physicochemical Properties | Generally more hydrophobic, can enhance cell permeability.[3] | Hydrophilic, can improve aqueous solubility.[3][] |
| Flexibility | High degree of flexibility in a short range. | Significant conformational freedom, increasing with length.[1] |
| Metabolic Stability | Generally considered chemically stable.[3] | Can be susceptible to oxidative metabolism.[1] |
| Ternary Complex Formation | Can be highly effective, but optimal length is crucial.[5][6] | Can facilitate productive ternary complex formation, but longer chains may have entropic penalties.[5][7] |
Quantitative Comparison of PROTAC Efficacy
The performance of PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize experimental data from various studies, illustrating the impact of linker composition on these key parameters for different protein targets.
Table 1: Bromodomain-containing protein 4 (BRD4) Degraders (CRBN-based)
| PROTAC Linker | Cell Line | DC50 (µM) | Dmax (%) | Key Observations | Reference |
| 0 PEG units (Shortest Linker) | H661 | < 0.5 | > 90 | A very short, direct linkage can be highly effective. | [5] |
| 1-2 PEG units | H661 | > 5 | ~50-60 | Intermediate PEG linker lengths can hinder optimal ternary complex formation. | [5] |
| 4-5 PEG units | H661 | < 0.5 | > 90 | Potency can be regained with longer PEG linkers. | [5] |
Table 2: Bruton's Tyrosine Kinase (BTK) Degraders (CRBN-based)
| PROTAC Linker | Cell Line | DC50 (nM) | Dmax (%) | Key Observations | Reference |
| Short Alkyl/Mixed Linkers | Ramos & JeKo-1 | 10-100 | > 90 | Short, optimized alkyl-containing linkers can be highly potent. | [6] |
| ≥ 4 PEG units | Ramos | 1-40 | > 90 | Longer PEG linkers can also yield potent BTK degraders. | [7] |
| Short Linkers (General) | Ramos | > 100 | < 50 | In some cases, short linkers can lead to steric hindrance and inefficient degradation. | [6] |
Table 3: Self-Degradation of CRBN (Homo-PROTACs)
| PROTAC Linker | Cell Line | Efficacy | Key Observations | Reference |
| Nine-atom alkyl chain | HEK293T | Concentration-dependent decrease | The alkyl linker was effective in inducing CRBN degradation. | [5] |
| Three PEG units | HEK293T | Weak degradation | The PEG linker was significantly less effective than the alkyl linker in this context. | [5] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approaches used to evaluate these PROTACs, the following diagrams illustrate key processes.
References
- 1. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Validating CRBN Engagement of Novel PROTACs
For researchers, scientists, and drug development professionals, establishing robust and reliable methods to confirm the engagement of newly synthesized Proteolysis Targeting Chimeras (PROTACs) with the E3 ligase Cereblon (CRBN) is a critical step in the development of effective targeted protein degraders. This guide provides an objective comparison of key experimental techniques, complete with detailed protocols and supporting data, to aid in the selection of the most appropriate validation strategies.
The formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase is the foundational event in PROTAC-mediated protein degradation. For a significant class of PROTACs, this process is initiated by the recruitment of CRBN. Validating this initial binding event is paramount for interpreting downstream degradation results and for the rational design of more potent and selective molecules.
This guide explores a range of well-established biophysical, cellular, and functional assays, offering a comparative analysis of their advantages, limitations, and the nature of the data they provide.
Comparative Analysis of CRBN Engagement Validation Assays
Choosing the right assay depends on various factors, including the stage of the drug discovery process, the required throughput, and the specific questions being addressed. The following tables provide a quantitative and qualitative comparison of commonly used methods.
Quantitative Comparison of Biophysical Assays
| Assay | Principle | Typical Quantitative Readout | Throughput | Key Advantages | Key Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor-immobilized protein. | Binding Affinity (KD), Association Rate (kon), Dissociation Rate (koff) | Medium | Real-time kinetics, label-free.[1][2][3][4][5] | Requires specialized equipment, potential for protein immobilization artifacts. |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon molecular interaction. | Binding Affinity (KD), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) | Low | Provides a complete thermodynamic profile of binding, label-free, in-solution.[6][7] | Requires large amounts of pure protein, low throughput.[3][5] |
| Bio-Layer Interferometry (BLI) | Measures changes in the interference pattern of light reflected from a biosensor tip. | Binding Affinity (KD), Association Rate (kon), Dissociation Rate (koff) | High | Real-time kinetics, higher throughput than SPR.[6][7] | Label-free but requires protein immobilization, can be less sensitive than SPR. |
| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescent light upon binding of a small fluorescently labeled molecule to a larger protein. | Binding Affinity (IC50, Ki) | High | Homogeneous assay, high throughput, relatively inexpensive.[8] | Requires a fluorescently labeled probe, potential for assay interference. |
| Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA) | Measures the change in protein melting temperature upon ligand binding. | Melting Temperature Shift (ΔTm) | High | Label-free for the test compound, high throughput. | Indirect measure of binding, not all binding events result in a thermal shift. |
Quantitative Comparison of Cellular Assays
| Assay | Principle | Typical Quantitative Readout | Throughput | Key Advantages | Key Limitations |
| NanoBRET™ Target Engagement Assay | Measures Bioluminescence Resonance Energy Transfer between a NanoLuc®-tagged CRBN and a fluorescent tracer. | Target Occupancy (IC50) | High | Live-cell assay, quantitative, high throughput.[9][10][11][12] | Requires genetic modification of cells (NanoLuc fusion), relies on a competitive binding format with a tracer.[13] |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein in intact cells or cell lysates upon ligand binding. | Thermal Shift (ΔTm), Target Engagement (EC50) | Medium to High | Label-free, applicable in intact cells and tissues.[12] | Not all binding events cause a significant thermal shift, can be lower throughput depending on the readout method. |
| Co-Immunoprecipitation (Co-IP) | Antibody-based pulldown of a target protein to identify interacting partners. | Relative amount of co-precipitated protein (qualitative or semi-quantitative) | Low | Detects interactions in a cellular context, can be used with endogenous proteins. | Can have high background, antibody-dependent, often not quantitative. |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental procedures is crucial for a comprehensive understanding of CRBN engagement validation.
Caption: PROTAC-mediated protein degradation pathway.
Caption: General experimental workflow for validating CRBN engagement.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Biophysical Assays
Principle: SPR measures the binding of an analyte (e.g., PROTAC) to a ligand (e.g., CRBN) immobilized on a sensor chip in real-time without the need for labels.
Protocol:
-
Immobilization: Covalently immobilize recombinant CRBN protein onto a sensor chip.
-
Analyte Preparation: Prepare a series of concentrations of the PROTAC in a suitable running buffer.
-
Binding Measurement: Inject the PROTAC solutions over the sensor chip surface. The binding is measured as a change in the resonance angle.
-
Dissociation: After the association phase, flow running buffer over the chip to measure the dissociation of the PROTAC from CRBN.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model to determine KD, kon, and koff.
Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of thermodynamic parameters.
Protocol:
-
Sample Preparation: Place a solution of purified CRBN protein in the sample cell and the PROTAC solution in the injection syringe.
-
Titration: Inject small aliquots of the PROTAC solution into the CRBN solution at constant temperature.
-
Heat Measurement: The instrument measures the heat change after each injection.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of PROTAC to CRBN. Fit the data to a binding model to determine KD, ΔH, ΔS, and stoichiometry.
Cellular Assays
Principle: This assay measures the displacement of a fluorescent tracer from a NanoLuc®-CRBN fusion protein by a competitive PROTAC in live cells.
Protocol:
-
Cell Culture: Culture cells stably or transiently expressing NanoLuc®-CRBN.
-
Compound Treatment: Add the PROTAC at various concentrations to the cells.
-
Tracer Addition: Add the fluorescent CRBN tracer to the cells.
-
BRET Measurement: Measure the bioluminescence and fluorescence signals. The BRET ratio is calculated as the ratio of the acceptor (fluorescence) emission to the donor (bioluminescence) emission.
-
Data Analysis: Plot the BRET ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value.
Principle: CETSA is based on the principle that ligand binding can stabilize a protein against thermal denaturation.
Protocol:
-
Cell Treatment: Treat intact cells with the PROTAC or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Cell Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble CRBN in the supernatant using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble CRBN as a function of temperature to generate a melting curve. A shift in the melting curve indicates target engagement.
Functional Assays
Principle: This assay directly measures the PROTAC-dependent ubiquitination of the target protein in a reconstituted system.
Protocol:
-
Reaction Setup: Combine purified E1 activating enzyme, E2 conjugating enzyme, CRBN E3 ligase complex, ubiquitin, ATP, the target protein, and the PROTAC in a reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C to allow for ubiquitination to occur.
-
Quenching and Detection: Stop the reaction and analyze the ubiquitination of the target protein by Western blotting using an antibody specific for the target protein or ubiquitin.
-
Data Analysis: The appearance of higher molecular weight bands corresponding to the ubiquitinated target protein confirms PROTAC activity.
Principle: This is the most common method to assess the functional outcome of PROTAC engagement: the degradation of the target protein.
Protocol:
-
Cell Treatment: Treat cells with increasing concentrations of the PROTAC for a specific duration.
-
Cell Lysis: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with a primary antibody against the target protein and a loading control protein (e.g., GAPDH, β-actin).
-
Detection and Analysis: Use a secondary antibody conjugated to an enzyme for chemiluminescent or fluorescent detection. Quantify the band intensities to determine the extent of protein degradation and calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Conclusion
The validation of CRBN engagement is a multifaceted process that can be approached with a variety of powerful techniques. Biophysical assays provide precise, quantitative data on the direct binding interaction, while cellular assays offer insights into target engagement in a more physiologically relevant context. Functional assays, such as Western blotting, provide the ultimate confirmation of PROTAC activity by measuring downstream protein degradation. By employing a combination of these orthogonal methods, researchers can build a comprehensive understanding of their PROTAC's mechanism of action, leading to the development of more effective and selective targeted protein degraders.
References
- 1. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. aragen.com [aragen.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. o2hdiscovery.co [o2hdiscovery.co]
- 6. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing PROTAC Efficacy: A Comparative Guide to Alkyl Chain Linker Lengths
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in achieving potent and selective protein degradation. Among the three key components of a PROTAC—the warhead, the E3 ligase ligand, and the linker—the linker plays a pivotal role in orchestrating the formation of a productive ternary complex. This guide provides a comprehensive comparison of alkyl chain linkers of different lengths, supported by experimental data, to inform the optimization of PROTAC design.
The linker in a PROTAC molecule is not merely a spacer; it is a crucial determinant of the molecule's overall efficacy.[1][2] Its length and composition directly influence the stability and conformation of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[3][4] An optimal linker facilitates a conformation that allows for efficient ubiquitination of the target protein, marking it for degradation by the proteasome.[5][6] Conversely, a suboptimal linker, whether too short or too long, can lead to steric hindrance or excessive flexibility, respectively, thereby impeding the formation of a stable and productive ternary complex and reducing degradation efficiency.[4][7]
The Critical Role of Linker Length in Ternary Complex Formation
The formation of a stable ternary complex is the cornerstone of PROTAC-mediated protein degradation. The length of the alkyl chain linker is a key variable that must be empirically optimized for each specific target protein and E3 ligase pair.[4] Studies have consistently shown that there is often a "sweet spot" for linker length, where degradation is maximal. Deviations from this optimal length, either shorter or longer, can result in a significant loss of potency.[5][6]
For instance, in the degradation of Estrogen Receptor α (ERα), a PROTAC with a 16-atom linker demonstrated the highest efficacy, while both shorter and longer linkers were less effective.[5][8] Similarly, optimization of a PROTAC targeting TANK-binding kinase 1 (TBK1) revealed that a 21-atom linker was the most potent.[8] These examples underscore the necessity of synthesizing and evaluating a series of PROTACs with varying linker lengths to identify the optimal candidate for a given target.
Quantitative Analysis of Linker Length on PROTAC Performance
The efficacy of a PROTAC is typically quantified by two key parameters: DC50, the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax, the maximum percentage of protein degradation achieved. The following tables summarize experimental data from studies that systematically investigated the impact of alkyl chain linker length on the degradation of different target proteins.
| Target Protein | E3 Ligase | Linker Length (atoms) | DC50 | Dmax (%) | Reference |
| ERα | VHL | 9 | >10 µM | ~50 | [8] |
| ERα | VHL | 12 | ~5 µM | ~75 | [5][8] |
| ERα | VHL | 16 | ~1 µM | ~95 | [5][8][9] |
| ERα | VHL | 19 | ~5 µM | ~70 | [8] |
| ERα | VHL | 21 | >10 µM | ~60 | [8] |
Table 1: Comparative Efficacy of ERα-Targeting PROTACs with Different Linker Lengths. The data clearly indicates that a 16-atom linker is optimal for the degradation of ERα by a VHL-based PROTAC.
| Target Protein | E3 Ligase | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | Cereblon | < 12 | No degradation | - | [8] |
| TBK1 | Cereblon | 21 | 3 | 96 | [8] |
| TBK1 | Cereblon | 29 | 292 | 76 | [1][8] |
Table 2: Degradation Potency of TBK1-Targeting PROTACs. For TBK1 degradation, a 21-atom linker proved to be the most effective in a Cereblon-recruiting PROTAC series.
| Target Protein | E3 Ligase | PROTAC | Linker Composition | DC50 (µM) | Reference |
| BRD9 | VHL | PROTAC 1 | Short Alkyl Chain | Inactive | [10] |
| BRD9 | VHL | PROTAC 2 | Longer Alkyl Chain | Potent Degrader | [10] |
Table 3: Impact of Linker Length on BRD9 Degradation. This study highlights that a longer linker was necessary to achieve potent degradation of BRD9, emphasizing the target-specific nature of linker optimization.
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the process of PROTAC-mediated degradation and the experimental steps involved in its evaluation, the following diagrams are provided.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for evaluating PROTAC efficacy.
Caption: Linker length's influence on PROTAC efficacy.
Experimental Protocols
Accurate and reproducible experimental data are essential for the comparative analysis of PROTACs. The following are detailed methodologies for key experiments cited in PROTAC research.
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.[6]
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. After washing, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle control for each PROTAC concentration and determine the DC50 and Dmax values by fitting the data to a dose-response curve.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This biophysical assay measures the proximity between the target protein and the E3 ligase induced by the PROTAC, providing a quantitative measure of ternary complex formation.[11][12]
-
Reagent Preparation: Prepare a solution containing the purified recombinant target protein (e.g., His-tagged) and the E3 ligase complex (e.g., GST-tagged) in an appropriate assay buffer.
-
PROTAC Titration: In a low-volume 384-well plate, add serial dilutions of the PROTAC.
-
Protein Addition: Add the mixture of the target protein and E3 ligase complex to the wells containing the PROTAC.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for ternary complex formation.
-
Antibody Addition: Add donor (e.g., anti-His-Tb) and acceptor (e.g., anti-GST-d2) labeled antibodies.
-
Final Incubation: Incubate the plate for another period (e.g., 60 minutes) to allow for antibody binding.
-
Plate Reading: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission). An increase in the TR-FRET ratio indicates the formation of the ternary complex.
Target Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation of the target protein is mediated by the ubiquitin-proteasome system.[11]
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation. Include a condition where cells are co-treated with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells under denaturing conditions (e.g., in a buffer containing SDS) to disrupt protein-protein interactions.
-
Immunoprecipitation: Immunoprecipitate the target protein from the cell lysates using a specific antibody conjugated to beads (e.g., protein A/G agarose).
-
Western Blotting: Elute the immunoprecipitated proteins from the beads and separate them by SDS-PAGE.
-
Detection: Perform a Western blot using an antibody that recognizes ubiquitin or a specific ubiquitin linkage (e.g., K48-linkage specific). An increase in the high-molecular-weight smear in the PROTAC and proteasome inhibitor co-treated sample compared to the controls indicates ubiquitination of the target protein.
Conclusion
The optimization of the alkyl chain linker is a critical and indispensable step in the development of potent and effective PROTACs. The experimental data clearly demonstrates that there is no universal optimal linker length; rather, it is highly dependent on the specific target protein and E3 ligase pair. A systematic approach, involving the synthesis and evaluation of a series of PROTACs with varying linker lengths, is essential for identifying the most efficacious degrader. The use of robust and quantitative assays, such as Western blotting, TR-FRET, and ubiquitination assays, provides the necessary data to guide the rational design and optimization of next-generation PROTACs for therapeutic applications.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
A Comparative Guide to Western Blotting for Validating PROTAC-Mediated Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that induces the degradation of specific target proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs facilitate the removal of the protein from the cell.[1] Validating this degradation is a critical step in PROTAC development. Western blotting is a foundational technique for visually and quantitatively assessing the depletion of a target protein after PROTAC treatment.[3]
This guide provides a detailed comparison of protocols, key optimization steps, and alternative technologies for validating PROTAC efficacy, complete with experimental data and workflows.
PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules featuring two distinct ligands connected by a linker.[1] One ligand binds to the protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This proximity induces the polyubiquitination of the POI, marking it for destruction by the 26S proteasome.[1][2] The primary metrics for a PROTAC's efficacy are its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation).[1][3]
Detailed Western Blot Protocol for PROTAC Analysis
This protocol provides a robust framework for quantifying PROTAC-induced protein degradation.
Experimental Workflow
The overall process involves treating cells with the PROTAC, preparing cell lysates, separating proteins by size, transferring them to a membrane, and detecting the target protein with specific antibodies.
Step-by-Step Methodology
-
Cell Culture and Treatment:
-
Plate cells at a density to achieve 70-80% confluency at the time of harvest.[2] Allow cells to adhere overnight.
-
Prepare serial dilutions of your PROTAC compound in culture medium. A typical dose-response curve might include concentrations from 1 nM to 10 µM.
-
Treat cells for a predetermined time course (e.g., 4, 8, 16, or 24 hours).[1][2]
-
-
Protein Extraction (Lysis):
-
After treatment, wash cells twice with ice-cold PBS.[1]
-
Lyse cells in an appropriate ice-cold lysis buffer (e.g., RIPA) supplemented with a protease and phosphatase inhibitor cocktail to prevent protein degradation.[5][6][7][8]
-
Scrape the cells, collect the lysate, and incubate on ice for 30 minutes with occasional vortexing.[1][2]
-
Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.[1][2] Collect the supernatant.
-
-
Protein Quantification:
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration with lysis buffer.[1][2]
-
Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes to denature the proteins.[1][2]
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.[1]
-
Separate proteins via electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1][2]
-
-
Immunoblotting and Detection:
-
Block the membrane for 1 hour at room temperature (e.g., with 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[1][2]
-
Incubate the membrane with a validated primary antibody specific to your target protein overnight at 4°C.[1]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1][2]
-
Wash the membrane again three times with TBST.[2]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imager.[1][2]
-
Strip the membrane and re-probe for a loading control (e.g., GAPDH, β-actin, or total protein stain) to confirm equal loading.
-
Comparison of Key Protocol Steps
The choices made during the Western blot protocol can significantly impact the quality and reproducibility of the data.
| Step | Standard Approach | Alternative/Consideration | Rationale & Best Practice |
| Lysis Buffer | RIPA Buffer: Strong solubilization for whole-cell extracts.[6] | NP-40 Buffer: Milder, preserves some protein interactions.[6] Urea-based Buffer: For difficult-to-solubilize or nuclear proteins.[6] | For most PROTAC experiments, RIPA is a robust choice. Always add fresh protease/phosphatase inhibitors to prevent degradation.[5][7] |
| Loading Control | Housekeeping Proteins (HKPs): β-actin, GAPDH, Tubulin. | Total Protein Staining: Ponceau S or commercial total protein stains. | HKP expression can sometimes be affected by experimental conditions. Total protein staining provides a more reliable measure of total protein loaded per lane and is becoming the preferred standard for quantitative Westerns. |
| Antibody Validation | Use a vendor-validated antibody. | Test antibody specificity using knockout/knockdown cell lines or positive/negative controls. | Crucial for PROTAC studies. A non-specific antibody can lead to erroneous conclusions about degradation. Always use an antibody validated for Western blotting.[1] |
| Detection Method | Chemiluminescence (ECL): High sensitivity, wide availability. | Fluorescence: Allows for multiplexing (detecting target and loading control simultaneously with different colored dyes), offers a broader linear range for quantification. | Fluorescence is superior for accurate quantification due to its stable signal and wider dynamic range. However, ECL is often sufficient for determining DC50 and Dmax. |
Quantitative Data Presentation
After densitometry analysis, the target protein band intensity is normalized to the loading control. The percentage of remaining protein is calculated relative to the vehicle control. This data is then plotted in a dose-response curve to determine the DC50 and Dmax.
Table 1: Example Degradation Data for a BRD4 PROTAC
| PROTAC Conc. (nM) | Normalized BRD4 Intensity | % Degradation (vs. Vehicle) |
| 0 (Vehicle) | 1.00 | 0% |
| 1 | 0.85 | 15% |
| 10 | 0.52 | 48% |
| 50 | 0.21 | 79% |
| 100 | 0.11 | 89% |
| 500 | 0.08 | 92% |
| 1000 | 0.09 | 91% |
| Result | DC50 ≈ 10.5 nM | Dmax ≈ 92% |
Note: This is representative data. The "hook effect," a rise in protein levels at very high PROTAC concentrations, can sometimes be observed.
Comparison with Alternative Technologies
While Western blotting is the workhorse for PROTAC validation, other methods offer distinct advantages.
| Technology | Principle | Advantages | Disadvantages |
| Western Blot | Antibody-based detection of immobilized proteins.[3] | Accessible, cost-effective, provides visual confirmation of protein size. | Semi-quantitative, lower throughput, requires specific antibodies.[9] |
| Mass Spectrometry (Proteomics) | Measures mass-to-charge ratio of peptides.[3] | Unbiased, highly sensitive, global proteome analysis, no antibody required.[3][9] | Expensive, complex data analysis, lower throughput, requires specialized equipment.[9] |
| In-Cell Western™ / Flow Cytometry | Microplate-based immunofluorescence.[10] | Higher throughput, more quantitative than traditional Westerns, suitable for screening.[10][11] | Requires specific antibodies that work in fixed cells, no size separation. |
| HiBiT/NanoBRET™ Assays | Luciferase-based reporter system fused to the target protein.[12][13] | Real-time kinetics in live cells, highly sensitive, high throughput, no antibody needed.[12][13] | Requires genetic engineering of cell lines, potential for tag to interfere with protein function. |
Example Application: BRD4 Degradation Pathway
Degrading the epigenetic reader protein BRD4 with a PROTAC is a validated anti-cancer strategy.[2] The degradation of BRD4 leads to the transcriptional downregulation of key oncogenes like c-Myc, resulting in anti-proliferative effects.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. blog.addgene.org [blog.addgene.org]
- 6. Mastering Western Blot: Principles, Workflow and Essential Optimization Strategies - MetwareBio [metwarebio.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. 2bscientific.com [2bscientific.com]
- 9. biology.stackexchange.com [biology.stackexchange.com]
- 10. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selvita.com [selvita.com]
- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Role of the Linker: A Comparative Guide to Ternary Complex Stability for E3 Ligase-Based Degraders
For researchers, scientists, and drug development professionals, the design of effective Proteolysis Targeting Chimeras (PROTACs) is a multi-faceted challenge. A critical determinant of success lies in the thoughtful engineering of the linker, the molecular bridge connecting the target protein binder to the E3 ligase ligand. The linker's length, composition, and attachment point profoundly influence the stability of the crucial ternary complex, which is the cornerstone of efficient protein degradation. This guide provides an objective comparison of how different E3 ligase linkers impact ternary complex stability, supported by experimental data and detailed methodologies.
The primary function of a PROTAC is to induce proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. The formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase) is the linchpin of this process. An inadequately designed linker can lead to a geometrically unfavorable or unstable complex, resulting in diminished degradation efficiency. Conversely, an optimized linker can enhance the cooperativity of the ternary complex, leading to potent and selective protein degradation.
Impact of Linker Properties on Ternary Complex Stability and Degradation Efficacy
The optimization of a PROTAC's linker is an empirical process that involves balancing several key properties. The following tables summarize quantitative data from various studies, illustrating the impact of linker length and composition on the degradation of different target proteins by PROTACs recruiting the E3 ligases Cereblon (CRBN) and von Hippel-Lindau (VHL).
Table 1: Influence of Linker Length on CRBN-based PROTAC Efficacy
| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cooperativity (α) | Reference |
| BRD4 | PEG | 8 | >1000 | <20 | N/A | [1] |
| BRD4 | PEG | 12 | 1.8 | >95 | N/A | [1] |
| BRD4 | PEG | 16 | 2.5 | >95 | N/A | [1] |
| BTK | Alkyl | 10 | 120 | ~80 | N/A | [2] |
| BTK | Alkyl | 13 | 8 | >90 | N/A | [2] |
| BTK | Alkyl | 16 | 25 | >90 | N/A | [2] |
Table 2: Influence of Linker Length on VHL-based PROTAC Efficacy
| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cooperativity (α) | Reference |
| BRD4 (BD2) | PEG | 12 | 18 | >95 | 26 | [3][4] |
| BRD4 (BD2) | PEG | 15 | 4.7 | >95 | N/A | [1] |
| FAK | PEG/Alkyl | 11 | 229 | ~70 | 2.5 | [5] |
| FAK | PEG/Alkyl | 14 | 13 | >90 | 12 | [5] |
| FAK | PEG/Alkyl | 17 | 25 | >90 | 7.9 | [5] |
Note: DC50 is the concentration of the PROTAC required to achieve 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved. Cooperativity (α) is a measure of the change in binding affinity of one protein to the PROTAC in the presence of the other protein; α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.
Visualizing the PROTAC Mechanism and Optimization Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and the strategies for linker optimization, the following diagrams illustrate the key concepts.
Experimental Protocols for Ternary Complex Stability Analysis
Accurate assessment of ternary complex formation and stability is crucial for successful PROTAC development. The following are detailed methodologies for key experiments.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful label-free technique to measure the real-time kinetics of binary and ternary complex formation.[4][6][7]
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constants (KD) of the PROTAC to the E3 ligase and the target protein, both individually (binary) and together (ternary), and to calculate the cooperativity factor (α).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, SA)
-
Purified E3 ligase (e.g., VCB complex)
-
Purified target protein
-
PROTAC of interest
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (for amine coupling) or streptavidin-coated chip (for biotinylated protein)
Protocol:
-
Immobilization: Immobilize the E3 ligase onto the sensor chip surface. This can be done via amine coupling or by using a biotinylated E3 ligase on a streptavidin-coated chip.
-
Binary Interaction (PROTAC to E3 Ligase):
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface.
-
Measure the binding response and fit the data to a 1:1 binding model to determine the ka, kd, and KD.
-
-
Ternary Complex Formation:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein mixed with varying concentrations of the PROTAC.
-
Inject these mixtures over the immobilized E3 ligase surface.
-
Measure the binding response and fit the data to a suitable model to determine the ternary KD.
-
-
Data Analysis and Cooperativity Calculation:
-
Calculate the cooperativity factor (α) using the formula: α = KD (binary) / KD (ternary) .
-
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. aragen.com [aragen.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
Illuminating the Shape of Targeted Protein Degraders: A Comparative Guide to Confirming Thalidomide PROTAC Conformation with NMR Spectroscopy
For researchers, scientists, and drug development professionals navigating the intricate world of targeted protein degradation, understanding the three-dimensional conformation of a Proteolysis Targeting Chimera (PROTAC) is paramount to optimizing its efficacy. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative techniques for elucidating the conformation of thalidomide-based PROTACs, supported by experimental data and detailed protocols.
Thalidomide (B1683933) and its analogs form the cornerstone of many PROTACs, acting as potent recruiters of the Cereblon (CRBN) E3 ubiquitin ligase.[1][][3] The spatial arrangement of the thalidomide moiety, the linker, and the warhead targeting the protein of interest (POI) dictates the geometry of the ternary complex (POI-PROTAC-CRBN), which is a critical determinant of successful ubiquitination and subsequent degradation of the target protein.[4][5] While various biophysical techniques can probe aspects of PROTAC function, NMR spectroscopy offers a unique and powerful solution-phase approach to unraveling their conformational landscape.
Comparing the Tools of the Trade: NMR vs. Alternative Techniques
The choice of analytical technique for conformational analysis depends on a multitude of factors, including the nature of the sample, the desired level of detail, and the specific questions being addressed. Here, we compare NMR spectroscopy with X-ray crystallography and computational modeling for the conformational analysis of thalidomide-based PROTACs.
| Technique | Principle | Advantages for Thalidomide PROTACs | Limitations | Typical Quantitative Data |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei in a magnetic field. | - Provides solution-phase conformational ensembles, reflecting the dynamic nature of PROTACs.[6][7] - Can study unbound, binary (PROTAC-protein), and ternary complexes.[4] - No requirement for crystallization.[6] - Sensitive to subtle conformational changes and intermolecular interactions. | - Limited to smaller proteins or protein domains for detailed structural analysis.[7] - Can be technically complex and time-consuming. - May yield lower resolution structures compared to X-ray crystallography.[7] | - Chemical Shifts (δ) - Nuclear Overhauser Effect (NOE) derived distance restraints (Å) - Coupling Constants (J) - Residual Dipolar Couplings (RDCs) |
| X-ray Crystallography | Diffraction of X-rays by a crystalline sample. | - Provides high-resolution, static snapshots of the PROTAC conformation, often in a ternary complex.[8] - Can reveal detailed intermolecular interactions. | - Requires the formation of high-quality crystals, which can be a significant bottleneck.[6] - The crystal packing forces may influence the observed conformation, which may not be representative of the solution state.[9] - Provides a static picture, lacking information on dynamics. | - Atomic coordinates (x, y, z) - Resolution (Å) - R-factor and R-free |
| Computational Modeling | Uses physical principles to simulate the behavior of molecules. | - Can predict and visualize potential PROTAC conformations and ternary complex assemblies.[10][11][12] - Allows for the rapid screening of different linker lengths and compositions.[12] - Can provide insights into the dynamics and thermodynamics of complex formation. | - Accuracy is highly dependent on the force fields and algorithms used. - Requires experimental validation to confirm the predicted conformations.[10] | - Potential energy (kcal/mol) - Root-mean-square deviation (RMSD) (Å) - Predicted binding affinities (e.g., ΔG) |
Delving into the Data: A Closer Look at Experimental Evidence
While a direct head-to-head comparison of a full NMR-derived solution structure and an X-ray crystal structure for the same thalidomide-based PROTAC is not extensively documented in publicly available literature, we can infer the complementary nature of these techniques from existing studies on PROTACs and their components.
For instance, the crystal structures of CRBN in complex with thalidomide or its analogs have provided a static blueprint of the key interactions within the E3 ligase binding pocket.[3][4][8] These structures reveal that the glutarimide (B196013) moiety of thalidomide binds within a hydrophobic pocket of CRBN, while the phthalimide (B116566) ring is more solvent-exposed, providing an attachment point for the linker.[4][8]
NMR studies on other PROTAC systems, such as those targeting the VHL E3 ligase, have demonstrated the power of this technique in characterizing the conformational flexibility of the linker and how the PROTAC's shape adapts to different solvent environments, which is crucial for cell permeability.[11] Ligand-observed NMR techniques, such as saturation transfer difference (STD) and WaterLOGSY, can be used to map the binding epitopes of the PROTAC to its target proteins, providing insights into the bound conformation. Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide through-space distance restraints between protons within the PROTAC molecule, which are essential for defining its three-dimensional structure in solution.
Experimental Protocols: A Guide to an NMR-Based Conformational Study
While a standard ¹H and ¹³C NMR is used to confirm the chemical identity of a synthesized PROTAC[13][14], a more in-depth conformational analysis requires a series of two-dimensional NMR experiments.
Protocol: 2D NOESY/ROESY for Conformational Analysis of a Thalidomide-Based PROTAC
1. Sample Preparation:
-
Dissolve the purified thalidomide-based PROTAC in a suitable deuterated solvent (e.g., DMSO-d₆, methanol-d₄, or an aqueous buffer) to a final concentration of 1-10 mM.
-
The choice of solvent should mimic the environment of interest (e.g., a membrane-mimicking solvent or a physiological buffer).
-
Add a small amount of a reference standard (e.g., TMS) for chemical shift calibration.
2. NMR Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum to ensure sample purity and proper concentration.
-
Perform a 2D ¹H-¹H COSY experiment to identify scalar-coupled protons within the same spin system.
-
Acquire a 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum.
-
NOESY is suitable for molecules with a wide range of molecular weights and provides information on through-space proton-proton distances up to ~5 Å.
-
ROESY is often preferred for intermediate-sized molecules where the NOE may be close to zero.
-
-
Use a mixing time appropriate for the size of the PROTAC (typically 100-500 ms (B15284909) for NOESY).
-
Acquire the data at a constant temperature on a high-field NMR spectrometer (e.g., 600 MHz or higher).
3. Data Processing and Analysis:
-
Process the 2D NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the cross-peaks in the COSY, NOESY/ROESY spectra.
-
Integrate the volumes of the NOE/ROE cross-peaks. The intensity of a cross-peak is inversely proportional to the sixth power of the distance between the two protons.
-
Calibrate the NOE-derived distances using a known, fixed distance within the molecule (e.g., the distance between two aromatic protons on the same ring).
-
Use the derived distance restraints as input for molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of structures representing the conformational ensemble of the PROTAC in solution.
Visualizing the Process: Signaling Pathways and Workflows
To effectively design and validate thalidomide-based PROTACs, a clear understanding of the underlying biological pathways and the experimental workflow is essential.
Caption: Mechanism of action of a thalidomide-based PROTAC.
Caption: Experimental workflow for thalidomide PROTAC development.
Conclusion
Confirming the conformation of thalidomide-based PROTACs is a critical step in the development of effective targeted protein degraders. While X-ray crystallography provides high-resolution static snapshots and computational modeling offers predictive power, NMR spectroscopy stands out as a versatile technique for characterizing the dynamic, solution-phase conformational ensembles of these molecules. By providing crucial information on the flexibility and interactions of PROTACs in a more physiologically relevant environment, NMR spectroscopy, often used in conjunction with other methods, empowers researchers to rationally design and optimize the next generation of these promising therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and linkage optimization of ursane-thalidomide-based PROTACs and identification of their targeted-degradation properties to MDM2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 7. people.bu.edu [people.bu.edu]
- 8. tandfonline.com [tandfonline.com]
- 9. Comparison of X-ray and NMR structures: is there a systematic difference in residue contacts between X-ray- and NMR-resolved protein structures? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. arxiv.org [arxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to Neosubstrate Degradation by Thalidomide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various thalidomide (B1683933) derivatives in mediating the degradation of specific neosubstrates. The information presented is collated from recent studies and includes quantitative data, detailed experimental protocols, and visualizations of the key molecular pathways and experimental workflows involved.
Introduction
Thalidomide and its derivatives, known as immunomodulatory drugs (IMiDs), function as "molecular glues" that co-opt the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2][3] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of specific proteins, termed "neosubstrates," which are not the natural targets of the CRBN complex.[4][5] The degradation of neosubstrates such as Ikaros (IKZF1), Aiolos (IKZF3), and G1 to S phase transition 1 (GSPT1) is central to the therapeutic effects of these drugs in various cancers, including multiple myeloma.[2][6] However, off-target degradation of other neosubstrates, like SALL4, has been linked to the teratogenic effects of thalidomide.[2][5] Consequently, the development of next-generation thalidomide derivatives with improved selectivity for specific neosubstrates is a key focus in drug discovery.[5][7] This guide offers a comparative analysis of these derivatives to aid researchers in this endeavor.
Quantitative Comparison of Neosubstrate Degradation
The efficacy and potency of thalidomide derivatives in degrading specific neosubstrates are typically quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables summarize the degradation data for key neosubstrates mediated by various thalidomide derivatives, as reported in the literature.
| Derivative | Neosubstrate | DC50 (µM) | Dmax (%) | Cell Line | Assay Method | Reference |
| Pomalidomide (B1683931) | IKZF1 | 0.01 | >90 | MM.1S | Immunoblot | [7] |
| GSPT1 | >10 | <20 | 293T | HiBiT Assay | [1] | |
| Lenalidomide | IKZF1 | 0.1-1 | ~80 | MM.1S | Immunoblot | [4][7] |
| GSPT1 | >10 | <10 | 293T | HiBiT Assay | [1] | |
| Thalidomide | IKZF1 | 1-10 | ~60 | MM.1S | Immunoblot | [7] |
| GSPT1 | >10 | <10 | 293T | HiBiT Assay | [1] | |
| CC-885 | GSPT1 | ~0.005 | >90 | MM.1S | Proteomics | [2] |
| IKZF1 | ~0.1 | >90 | MM.1S | Proteomics | [2] | |
| 5-OH-Thalidomide | GSPT1 | ~1 | ~80 | 293T | HiBiT Assay | [1] |
| SALL4 | Not Reported | Not Reported | Not Reported | Not Reported | [1] | |
| 6-fluoro lenalidomide | IKZF1 | Not Reported | Enhanced | MM cell lines | Immunoblot | [5][7] |
| SALL4 | Not Reported | Reduced | Not Reported | Not Reported | [5] |
Table 1: Comparative Degradation of IKZF1 and GSPT1 by Thalidomide Derivatives. This table highlights the differential selectivity of various derivatives. For instance, pomalidomide is a potent degrader of IKZF1 but has minimal effect on GSPT1, whereas CC-885 potently degrades both.
Signaling Pathway and Experimental Workflow
The degradation of neosubstrates by thalidomide derivatives is a multi-step process involving the formation of a ternary complex, ubiquitination, and proteasomal degradation. Understanding this pathway and the experimental workflows used to study it is crucial for evaluating novel compounds.
Figure 1: CRL4-CRBN Signaling Pathway. This diagram illustrates the mechanism of neosubstrate degradation induced by thalidomide derivatives.
Figure 2: Typical Experimental Workflow. This diagram outlines the key steps in a cell-based assay to evaluate neosubstrate degradation.
Experimental Protocols
Accurate and reproducible experimental methods are fundamental to comparing the activity of thalidomide derivatives. Below are detailed protocols for common assays used in the field.
Cell-Based Neosubstrate Degradation Assay (Immunoblotting)
This protocol is a standard method to visually assess the reduction in neosubstrate protein levels following treatment with a thalidomide derivative.
-
Cell Culture: Plate a suitable cell line (e.g., MM.1S for IKZF1/3, HEK293T for over-expression studies) in 6-well plates and grow to 70-80% confluency.
-
Compound Treatment: Treat the cells with the thalidomide derivative at various concentrations (e.g., 0.01, 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the neosubstrate of interest (e.g., anti-IKZF1, anti-GSPT1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the neosubstrate band intensity to the loading control and then to the vehicle-treated control to determine the percentage of remaining protein. Plot the percentage of remaining protein against the compound concentration to determine the DC50 and Dmax.
HiBiT-Based Neosubstrate Degradation Assay
This is a quantitative, luminescence-based method that allows for high-throughput screening of neosubstrate degradation.[1]
-
Cell Line Generation: Generate a stable cell line endogenously expressing the neosubstrate of interest tagged with the HiBiT peptide using CRISPR/Cas9 gene editing.
-
Cell Plating: Seed the HiBiT-tagged cells in a 96-well white, clear-bottom plate.
-
Compound Addition: Add the thalidomide derivatives at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control degrader if available.
-
Incubation: Incubate the plate for the desired time period (e.g., 2-24 hours) at 37°C and 5% CO2.
-
Lysis and Luminescence Detection:
-
Add the Nano-Glo® HiBiT Lytic Reagent, which contains the LgBiT protein and furimazine substrate, to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and the formation of the luminescent NanoBiT® enzyme.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Normalize the luminescence signal of the treated wells to that of the vehicle-treated wells to calculate the percentage of remaining neosubstrate. Plot the data to determine the DC50 and Dmax values.
Conclusion
The rational design of thalidomide derivatives with tailored neosubstrate selectivity is a promising strategy for developing safer and more effective therapeutics. This guide provides a framework for comparing the performance of these compounds by summarizing key quantitative data, outlining the underlying biological pathways, and detailing the experimental protocols necessary for their evaluation. As new derivatives and neosubstrates are discovered, the systematic application of these comparative approaches will be essential for advancing the field of targeted protein degradation.
References
- 1. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
- 5. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 6. Lenalidomide induces degradation of IKZF1 and IKZF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal of Thalidomide-NH-(CH2)2-NH-Boc
For Immediate Implementation by Laboratory Personnel
The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing environmental impact. This guide provides detailed, step-by-step procedures for the safe disposal of Thalidomide-NH-(CH2)2-NH-Boc, a crucial intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Given the structural similarity to thalidomide (B1683933), a compound with known severe reproductive toxicity, this derivative must be managed with the utmost caution.[1][2]
Essential Safety and Handling Protocols
Before beginning any procedure involving this compound, it is imperative to consult the Safety Data Sheet (SDS) for thalidomide as a reference, in the absence of a specific SDS for this derivative.[1] All personnel must be trained on the potential hazards and the required safety measures.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure.[1]
-
Gloves: Always wear chemical-resistant gloves. Double-gloving is recommended.[3]
-
Eye Protection: Safety goggles with side shields are mandatory at all times.[3]
-
Lab Coat: An impervious lab coat or gown must be worn to protect from spills.[3]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator is necessary. All work with the solid compound should be performed in a certified chemical fume hood.[1][3]
Step-by-Step Disposal Procedure
All waste containing this compound is to be considered hazardous and potentially cytotoxic waste.[3]
-
Waste Segregation: Establish a dedicated hazardous waste stream for all materials contaminated with this compound. This includes:
-
Waste Collection:
-
Solid Waste: Collect all solid waste, including contaminated PPE, in a designated, leak-proof container. This container must be clearly labeled as "Hazardous Waste" and "Cytotoxic Waste," and include the full chemical name: this compound.[1][3]
-
Liquid Waste: Collect all liquid waste, including solvents used for rinsing glassware, in a separate, compatible, and clearly labeled hazardous waste container.
-
Sharps: Any contaminated sharps (e.g., needles, scalpels) must be placed in a designated cytotoxic sharps container.[3]
-
-
Storage: Store sealed waste containers in a designated and secure satellite accumulation area, away from incompatible materials, until collection.[1]
-
Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[1][3]
-
The primary recommended method of disposal is incineration by a licensed and permitted chemical waste incinerator.[2]
-
Do not dispose of this compound or any contaminated materials in the regular trash or down the drain.[2][3]
-
Spill Response Protocol
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate: Non-essential personnel should immediately leave the area.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Contain: Use an appropriate absorbent material to contain the spill. For a powder spill, carefully cover it with dampened absorbent material to avoid raising dust.[1][3]
-
Clean: Carefully collect the absorbed material and any contaminated debris and place it into a sealed, labeled container for hazardous waste.[1]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol (B145695) or methanol), collecting the rinsate as hazardous liquid waste.[1][3] Decontaminate the area a second time to ensure all residues are removed.[2]
Quantitative Data and Hazard Information
| Property | Value / Information | Source(s) |
| Molecular Formula | C₂₀H₂₅N₃O₆ | [4] |
| Primary Hazard | Assumed to have reproductive toxicity similar to thalidomide. Known teratogen. | [1][2] |
| Other Potential Hazards | May cause drowsiness, dizziness, and neurological damage with prolonged exposure.[2] The Boc protecting group can be removed under acidic conditions, potentially altering the compound's properties.[5][6] | [2] |
| Recommended PPE | Chemical-resistant gloves, safety goggles, lab coat, respirator (for dust/aerosols). | [1][3] |
| Recommended Disposal | Incineration by a licensed hazardous waste facility. | [2] |
| Storage | Store in a tightly sealed container in a cool, well-ventilated area. Recommended storage at room temperature in the continental US. | [3][4] |
Experimental Protocols: Decontamination of Glassware
A meticulous decontamination process for all glassware and equipment is mandatory.
-
Initial Rinse: Carefully rinse all glassware and equipment that has come into contact with the compound with a suitable solvent (e.g., ethanol or methanol) to remove the bulk of the residue. This rinsate must be collected as hazardous liquid waste.[3]
-
Detergent Wash: Wash the equipment with a laboratory-grade detergent and warm water.[3]
-
Final Rinse: Rinse the equipment thoroughly with purified water.[3]
-
Drying: Allow the equipment to air dry completely or dry in an oven.[3]
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling Thalidomide-NH-(CH2)2-NH-Boc
Disclaimer: This document provides guidance on personal protective equipment (PPE) and handling procedures for "Thalidomide-NH-(CH2)2-NH-Boc" based on the known hazards of its parent compound, thalidomide, and general practices for handling highly potent active pharmaceutical ingredients (HPAPIs). A specific Safety Data Sheet (SDS) for "this compound" was not located; therefore, it is imperative to handle this compound with the utmost caution, assuming it possesses similar or greater toxicity than thalidomide. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.
Thalidomide and its analogs are known for their severe reproductive toxicity and can cause other serious health effects.[1][2][3] Therefore, stringent safety measures are necessary to prevent exposure.
Personal Protective Equipment (PPE)
Due to the potent nature of this compound, a comprehensive PPE strategy is required to minimize all potential routes of exposure (inhalation, dermal, and ingestion).
| PPE Category | Item | Specifications and Rationale |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | A PAPR with a high-efficiency particulate air (HEPA) filter is recommended, especially when handling the solid compound, to prevent inhalation of airborne particles.[4][5] Surgical masks do not offer adequate protection.[6] |
| N95 Respirator | As a minimum alternative for short-duration tasks in a well-ventilated area, though a PAPR is preferred. | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be regularly changed, especially after direct handling of the compound. |
| Body Protection | Disposable Gown or Coverall | A disposable, long-sleeved gown that closes in the back or a full "bunny suit" coverall should be worn to protect the body from contamination.[6][7] Gowns should be changed immediately after a spill or every two to three hours.[6] |
| Eye Protection | Chemical Safety Goggles or Face Shield | Wear chemical safety goggles to protect the eyes from dust and splashes. A face shield can be used in conjunction with goggles for full facial protection.[6] |
| Foot Protection | Disposable Shoe Covers | Wear disposable shoe covers over laboratory-appropriate footwear to prevent the tracking of contaminants out of the work area.[6] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
-
Preparation and Designated Area:
-
All work with the solid compound must be conducted in a certified chemical fume hood, a glove box, or another suitable containment enclosure to minimize the risk of inhalation.[8]
-
Designate a specific area for handling this compound and clearly label it with appropriate hazard warnings.
-
Ensure a spill kit and appropriate waste containers are readily accessible.
-
-
Donning PPE:
-
Before entering the designated handling area, don all required PPE in the following order: shoe covers, inner gloves, gown/coverall, outer gloves, and finally, the respirator and eye protection.
-
-
Weighing and Aliquoting:
-
Solution Preparation:
-
If preparing a solution, add the solvent to the solid slowly to prevent splashing.
-
Keep the container closed as much as possible during dissolution.
-
-
Post-Handling Decontamination:
-
Wipe down the work surface and any equipment used with an appropriate deactivating solution or cleaning agent, as recommended by your EHS department.
-
Carefully remove and dispose of all disposable PPE in the designated hazardous waste container.
-
Disposal Plan
Proper disposal is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All solid waste, including contaminated gloves, gowns, weigh boats, and other disposable items, must be collected in a clearly labeled, sealable hazardous waste container.[8] The label should include the chemical name and relevant hazard symbols.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container.[8] Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.[8]
-
Sharps Waste: Any sharps contaminated with the compound should be placed in a designated sharps container for hazardous waste.
-
Final Disposal: Do not dispose of this compound down the drain or in the regular trash.[8][9] Arrange for the collection and disposal of all hazardous waste through your institution's licensed hazardous waste contractor.[8]
Experimental Workflow for Safe Handling
References
- 1. irb.duhs.duke.edu [irb.duhs.duke.edu]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Thalidomide - Wikipedia [en.wikipedia.org]
- 4. aiha.org [aiha.org]
- 5. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. packageinserts.bms.com [packageinserts.bms.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
